molecular formula C10H21I B1670042 1-Iododecane CAS No. 2050-77-3

1-Iododecane

Cat. No.: B1670042
CAS No.: 2050-77-3
M. Wt: 268.18 g/mol
InChI Key: SKIDNYUZJPMKFC-UHFFFAOYSA-N
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Description

Electrochemical reduction of 1-iododecane at mercury cathodes in DMF containing tetra-n-butylammonium perchlorate or tetramethyl ammonium perchlorate (supporting electrolyte) has been investigated.>Decane, 1-iodo- is known as this compound, It is used as a precursor to prepare 9-nonadecanone through palladium-catalyzed carbonylative cross-coupling reaction with 9-octyl-9-borabicyclo[3.3.l]nonane. It is also used as an intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iododecane
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InChI

InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SKIDNYUZJPMKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062142
Record name Decane, 1-iodo-
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Molecular Weight

268.18 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 1-Iododecane
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Vapor Pressure

0.01 [mmHg]
Record name 1-Iododecane
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CAS No.

2050-77-3
Record name 1-Iododecane
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-iododecane, an important alkyl halide used in various organic synthesis applications. The information presented herein is intended to support research and development activities by providing reliable physical data and outlining the standard experimental methodologies for their determination.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[1] It is an organic compound classified as a primary alkyl iodide, consisting of a ten-carbon chain with an iodine atom attached to the terminal carbon. The presence of the heavy iodine atom significantly influences its physical characteristics compared to its parent alkane, decane.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditionsCitations
Molecular Formula C₁₀H₂₁I--[1][2][3]
Molecular Weight 268.18 g/mol -[1][2][4]
Appearance Clear, colorless to light yellow liquid-Room Temperature[1][5]
Melting Point -16°C-[5][6][7][8]
Boiling Point 132°C15 mmHg[2][4][5][7][8]
264.174°C760 mmHg[6]
Density 1.257g/mL25 °C[2][4][5][7][9]
1.262g/cm³-[6]
Refractive Index 1.485n20/D20 °C[2][4][5][6][7]
Vapor Pressure 0.01mmHg20 °C[2][4][5][6][7]
Vapor Density >5(vs air)-[2][4][5][8]
Flash Point >110°CClosed Cup[10][11]
>230°F-[5][7][8]
Water Solubility Immiscible--[5][6][7][8]
Solubility in Organic Solvents Soluble--

Experimental Protocols for Property Determination

The physical properties listed above are determined through well-established experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a small-diameter capillary tube that is sealed at one end.[6][12]

  • Apparatus: The capillary tube is attached to a thermometer, and both are placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus with a heated metal block.[6]

  • Procedure: The heating bath is heated slowly and uniformly.[6] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.[8] This provides the melting point range. For pure substances, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation or Capillary Method

  • Apparatus: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[4][13] This setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[4][5]

  • Procedure: The apparatus is heated gently.[4] As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

  • Using a Graduated Cylinder:

    • The mass of a clean, dry measuring cylinder is recorded.[14]

    • A known volume of the liquid is added to the measuring cylinder, and the new mass is recorded.[14][15]

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by its volume.[14]

  • Using a Pycnometer: For higher accuracy, a pycnometer (a flask with a specific, known volume) is used.

    • The empty pycnometer is weighed.

    • It is then filled with the liquid, and the excess is removed.

    • The filled pycnometer is weighed again.

    • The density is the mass of the liquid (difference in weights) divided by the known volume of the pycnometer.[16]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Methodology: Refractometer

  • Apparatus: An Abbe refractometer is commonly used.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and light is passed through the sample.

    • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are primarily governed by the intermolecular forces between its molecules. The following diagram illustrates these relationships.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Physical Properties Molecular Weight Molecular Weight Van der Waals Forces Van der Waals Forces Molecular Weight->Van der Waals Forces Increases Density Density Molecular Weight->Density Increases Polarizability Polarizability Polarizability->Van der Waals Forces Increases Refractive Index Refractive Index Polarizability->Refractive Index Increases C-I Bond C-I Bond Dipole-Dipole Interactions Dipole-Dipole Interactions C-I Bond->Dipole-Dipole Interactions Creates Dipole Boiling Point Boiling Point Van der Waals Forces->Boiling Point Increases Melting Point Melting Point Van der Waals Forces->Melting Point Increases Dipole-Dipole Interactions->Boiling Point Increases Dipole-Dipole Interactions->Melting Point Increases Vapor Pressure Vapor Pressure Boiling Point->Vapor Pressure Inversely Related

Caption: Interplay of molecular structure, intermolecular forces, and physical properties.

This guide provides essential physical property data and experimental context for this compound, facilitating its effective use in research and development. The provided methodologies represent standard laboratory practices for obtaining reliable physical data for organic compounds.

References

An In-depth Technical Guide to the Chemical Properties of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iododecane (CH₃(CH₂)₉I) is a linear alkyl iodide that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and safety considerations.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties
PropertyValueSource
Appearance Colorless to light yellow clear liquid[2][3]
Molecular Formula C₁₀H₂₁I[4][5]
Molecular Weight 268.18 g/mol [2][4]
Melting Point -16 °C[3]
Boiling Point 264.174 °C at 760 mmHg; 132 °C at 15 mmHg[3][6]
Density 1.262 g/cm³ at 25 °C[3][6]
Vapor Pressure 0.01 mmHg at 20 °C[2][6]
Refractive Index (n²⁰/D) 1.485[3][6]
Solubility Immiscible with water[3]
Flash Point 99.335 °C[3]
Chemical Identifiers and Descriptors
Identifier/DescriptorValueSource
CAS Number 2050-77-3[2][4]
IUPAC Name This compound[2]
Synonyms Decyl iodide, n-Decyl iodide[2][4]
InChI InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3[2]
InChIKey SKIDNYUZJPMKFC-UHFFFAOYSA-N[2]
SMILES CCCCCCCCCCI[6]
XLogP3 6.3[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 11[3]
Complexity 61.9[3]

Experimental Protocols

Synthesis of this compound from 1-Decanol (B1670082)

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of 1-decanol using iodine and a phosphine (B1218219) reagent, such as triphenylphosphine (B44618). This reaction proceeds via an SN2 mechanism.

Materials:

  • 1-Decanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of Phosphonium Iodide: To the stirred solution, add iodine (1.2 equivalents) portion-wise at room temperature. The solution will turn dark brown. Stir for 15-20 minutes.

  • Addition of Alcohol: Dissolve 1-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color will disappear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to afford pure this compound.

Synthesis_of_1_Iododecane cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 1-Decanol 1-Decanol SN2_Reaction SN2 Reaction in CH₂Cl₂ 1-Decanol->SN2_Reaction Triphenylphosphine_Iodine PPh₃ + I₂ Triphenylphosphine_Iodine->SN2_Reaction This compound This compound SN2_Reaction->this compound Triphenylphosphine_Oxide Triphenylphosphine Oxide SN2_Reaction->Triphenylphosphine_Oxide HI Hydrogen Iodide SN2_Reaction->HI

Synthesis of this compound via SN2 Reaction.

Purification of this compound

Crude this compound obtained from synthesis can be purified using the following methods:

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with different boiling points.

  • Column Chromatography: For removal of non-volatile impurities, column chromatography using silica gel as the stationary phase and a non-polar eluent like hexanes is suitable.

Analysis of this compound

The identity and purity of this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each, allowing for identification and quantification.

    • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like hexane (B92381) to a concentration of 1-10 µg/mL.[5]

    • GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. The oven temperature program should be optimized to achieve good separation.[7]

    • MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-I bonds.

GCMS_Workflow Sample_Preparation Sample Preparation (Dissolution in Hexane) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Workflow for GC-MS Analysis of this compound.

Reactivity and Applications

The primary reactivity of this compound is centered around the carbon-iodine bond. The iodine atom is an excellent leaving group, making the α-carbon electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Substitution Reactions: this compound readily undergoes SN2 reactions with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This is a fundamental transformation in organic synthesis.

  • Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki and Heck reactions, when used in conjunction with organometallic reagents and a catalyst. For instance, this compound is used as a precursor in the palladium-catalyzed carbonylative cross-coupling reaction with 9-octyl-9-borabicyclo[3.3.1]nonane to prepare 9-nonadecanone.[8]

  • Grignard Reagent Formation: this compound can react with magnesium metal to form the corresponding Grignard reagent, decylmagnesium iodide, a potent nucleophile used for carbon-carbon bond formation.

  • Electrochemical Reduction: The electrochemical reduction of this compound at a mercury cathode in dimethylformamide has been investigated.[6]

In the context of drug development, alkyl halides are recognized as important motifs that can influence the bioactivity of molecules.[9] While often considered reactive, their stability can be modulated by the surrounding molecular structure.[9] Halogenation can enhance lipophilicity, which may improve membrane permeability and oral absorption of drug candidates.[9]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

  • Causes skin irritation.[10]

  • Causes serious eye irritation.[10]

  • May cause respiratory irritation.[10]

Handling and Storage:

  • Handle in a well-ventilated area.[10]

  • Wear protective gloves, clothing, eye, and face protection.[10]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

  • Protect from light, as it is light-sensitive.[10][11]

Stability and Reactivity:

  • Stable under normal conditions.[10][11]

  • Incompatible with strong oxidizing agents and strong bases.[10][11]

  • Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[10]

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]

References

An In-depth Technical Guide to 1-Iododecane (CAS Number: 2050-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iododecane (CAS No. 2050-77-3), a long-chain alkyl iodide. It details the physicochemical properties, synthesis, reactivity, and applications of this versatile chemical intermediate. The document includes detailed experimental protocols for its synthesis, a summary of its toxicological profile, and guidelines for safe handling and disposal. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, sweet, halogen-like odor.[1] It is a non-polar compound, which dictates its solubility in various solvents.[2] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2050-77-3
Molecular Formula C₁₀H₂₁I
Molecular Weight 268.18 g/mol
Appearance Colorless to pale yellow liquid[1]
Density ~1.48 g/cm³[1]
Melting Point -10 °C[1]
Boiling Point 269–271 °C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.[1]
Refractive Index (n²⁰/D) 1.485 (lit.)[3]
Vapor Pressure 0.01 mmHg (20 °C)[3]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Finkelstein reaction and the direct iodination of 1-decanol (B1670082).

Finkelstein Reaction from 1-Bromodecane (B1670165)

The Finkelstein reaction is a nucleophilic substitution reaction that involves the exchange of a halogen atom.[4] It is an effective method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.[4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[5]

Finkelstein_Reaction cluster_reactants Reactants cluster_products Products 1-Bromodecane 1-Bromodecane This compound This compound 1-Bromodecane->this compound SN2 Reaction Sodium Iodide Sodium Iodide Sodium Iodide->this compound Acetone Acetone Acetone->this compound Solvent Sodium Bromide (precipitate) Sodium Bromide (precipitate) This compound->Sodium Bromide (precipitate)

Figure 1: Finkelstein reaction for the synthesis of this compound.

Experimental Protocol:

  • Materials:

    • 1-Bromodecane

    • Sodium iodide (anhydrous)

    • Acetone (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium thiosulfate (B1220275) solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

    • To this solution, add 1-bromodecane (1.0 equivalent).

    • Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

    • After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the diethyl ether by rotary evaporation to yield crude this compound.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[6][7][8][9]

Iodination of 1-Decanol

This compound can also be prepared from 1-decanol using various iodinating agents. A common laboratory-scale method involves the use of iodine and triphenylphosphine (B44618).

Iodination_of_1_Decanol cluster_reactants Reactants cluster_products Products 1-Decanol 1-Decanol This compound This compound 1-Decanol->this compound Iodine Iodine Iodine->this compound Triphenylphosphine Triphenylphosphine Triphenylphosphine->this compound Triphenylphosphine oxide Triphenylphosphine oxide This compound->Triphenylphosphine oxide Hydrogen Iodide Hydrogen Iodide This compound->Hydrogen Iodide

Figure 2: Synthesis of this compound from 1-decanol.

Experimental Protocol:

  • Materials:

    • 1-Decanol

    • Iodine

    • Triphenylphosphine

    • Dichloromethane (B109758) (anhydrous)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution in an ice bath and add iodine (1.2 equivalents) portion-wise.

    • To this mixture, add a solution of 1-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to afford pure this compound.[9][10]

Reactivity and Applications

The carbon-iodine bond in this compound is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles to introduce the decyl group into other molecules.

Nucleophilic_Substitution This compound This compound Decyl-Nu Decyl-Nu This compound->Decyl-Nu Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Decyl-Nu SN2 Attack Iodide (I-) Iodide (I-) Decyl-Nu->Iodide (I-) Leaving Group

Figure 3: General scheme for nucleophilic substitution of this compound.
Applications in Synthesis

  • Alkylation Agent: this compound is used to introduce the ten-carbon alkyl chain into various molecules, which can be a crucial step in the synthesis of pharmaceuticals and agrochemicals to enhance their lipophilicity and bioavailability.[1][11][12] For instance, it can be used in the synthesis of novel anticancer and antiviral agents.[13][14][15]

  • Precursor for Organometallic Reagents: It can be used to prepare decyl Grignard reagents (CH₃(CH₂)₉MgI) by reacting with magnesium metal. These Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds.

  • Wurtz Reaction: this compound can undergo Wurtz coupling in the presence of sodium metal to form eicosane (B133393) (C₂₀H₄₂).

  • Palladium-Catalyzed Cross-Coupling Reactions: It has been used in palladium-catalyzed carbonylative cross-coupling reactions.[3]

Materials Science Applications
  • Self-Assembled Monolayers (SAMs): The iodine headgroup of this compound can anchor to certain surfaces, allowing for the formation of self-assembled monolayers. These SAMs can be used to modify the surface properties of materials.

  • Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, imparting hydrophobicity.[16][17] This is particularly relevant in biomedical applications such as targeted drug delivery and bio-imaging.[17][18][19]

Toxicology and Safety

Hazard Identification

This compound is considered a hazardous substance. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[20] There is also a potential for long-lasting harmful effects to aquatic life.

  • GHS Hazard Statements: H315, H319, H335, H413

Toxicological Data

Limited toxicological data is available for this compound. The intraperitoneal LD50 in mice is reported as 4,550 mg/kg. The toxicological properties of long-chain alkyl iodides have not been extensively investigated.[20][21]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[20]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[20]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[20][22]

    • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[20]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and strong bases.[20]

Disposal

This compound is a halogenated hydrocarbon and must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[20][23] Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[23] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable and versatile long-chain alkyl iodide with significant applications in organic synthesis and materials science. Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of a decyl group into a wide range of molecules, which is of interest in the development of new drugs and functional materials. Proper handling, storage, and disposal procedures are essential to ensure safety and minimize environmental impact. This guide provides a foundational understanding of this compound for researchers and professionals, enabling its effective and safe utilization in their work.

References

An In-depth Technical Guide to 1-Iododecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iododecane (CH₃(CH₂)₉I) is a linear alkyl iodide that serves as a versatile reagent and building block in organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which readily participates in a variety of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, application in reactions, and for the purification of resulting products.

PropertyValue
Molecular Formula C₁₀H₂₁I
Molecular Weight 268.18 g/mol [1][2]
CAS Number 2050-77-3[1][2][3]
Appearance Colorless to light yellow liquid[4]
Density 1.257 g/mL at 25 °C[2][3]
Boiling Point 132 °C at 15 mmHg[2][3]
Melting Point -16 °C
Refractive Index n20/D 1.485[2][3]
Solubility Immiscible with water, soluble in organic solvents.[3][4]
Vapor Pressure 0.01 mmHg at 20 °C[2]

Synthesis of this compound

This compound is typically synthesized from its corresponding alcohol, 1-decanol (B1670082), through a nucleophilic substitution reaction. A common and efficient method involves the use of iodine in the presence of a phosphine, such as triphenylphosphine (B44618).

Experimental Protocol: Synthesis of this compound from 1-Decanol

This protocol outlines a representative procedure for the iodination of 1-decanol.

Materials:

  • 1-Decanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole (B134444)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Hexanes

  • Pentane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 1-decanol (1.0 equivalent). Dilute with anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add imidazole (1.3 equivalents), triphenylphosphine (1.3 equivalents), and iodine (1.3 equivalents) sequentially. The reaction is exothermic, and the solution will turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color of the solution will fade.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography, eluting with hexanes or pentane, to yield pure this compound as a clear oil.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the carbon-iodine bond. The iodide ion is an excellent leaving group, making this compound a suitable substrate for nucleophilic substitution reactions (both Sₙ1 and Sₙ2). It can also participate in elimination reactions and is a precursor for the formation of organometallic reagents.

Nucleophilic Substitution Reactions

A general workflow for a nucleophilic substitution reaction involving this compound is depicted below. This type of reaction is fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic_Substitution cluster_reactants Reactants cluster_process Reaction Process cluster_products Products iododecane This compound (Electrophile) transition_state Transition State [Nu---C---I] iododecane->transition_state Attack by Nucleophile nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product (R-Nu) transition_state->product Bond Formation leaving_group Iodide Ion (I⁻) (Leaving Group) transition_state->leaving_group Bond Cleavage Drug_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Synthetic Step cluster_product Product cluster_application Application in Drug Development iododecane This compound coupling_reaction Coupling Reaction (e.g., Nucleophilic Substitution) iododecane->coupling_reaction core_molecule Bioactive Core (with nucleophilic site) core_molecule->coupling_reaction drug_candidate Drug Candidate Precursor (with decyl chain) coupling_reaction->drug_candidate adme_studies ADME Studies drug_candidate->adme_studies Radiolabeling & Analysis

References

A Technical Guide to the Physical Properties of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-iododecane, with a primary focus on its boiling point. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of quantitative data, a standardized experimental protocol for boiling point determination, and a logical diagram illustrating the factors that influence the boiling points of haloalkanes. This guide aims to serve as a practical reference for laboratory and research applications involving this compound.

Introduction to this compound

This compound (CAS No. 2050-77-3) is a primary alkyl halide consisting of a ten-carbon chain with an iodine atom attached to the terminal carbon.[1] It is typically a colorless to pale yellow liquid at room temperature and is largely insoluble in water but soluble in many organic solvents.[1][2][3] Due to the presence of the highly polarizable iodine atom, this compound exhibits strong London dispersion forces, which significantly impact its physical properties, particularly its boiling point.[4] This compound serves as a valuable reagent in various organic synthesis reactions.[1]

Quantitative Physical Properties

The physical properties of this compound are well-documented in chemical literature. The following table summarizes the key quantitative data available for this compound, providing a clear and concise reference.

PropertyValueConditionsReference(s)
Boiling Point 264.174 °Cat 760 mmHg[2]
132 °Cat 15 mmHg[3][5][6]
Melting Point -16 °C[2]
Density 1.262 g/cm³at 20 °C[2]
1.257 g/mLat 25 °C[3][5][6]
Vapor Pressure 0.01 mmHgat 20 °C[2][3][5]
Refractive Index n20/D 1.485[2][3][5][6]
Molecular Weight 268.18 g/mol [5][7]
Flash Point 99.335 °C[2]

Factors Influencing Haloalkane Boiling Points

The boiling point of a haloalkane is determined by the strength of its intermolecular forces. The diagram below illustrates the key molecular characteristics that influence these forces and, consequently, the boiling point. For iodoalkanes, the large electron cloud of the iodine atom leads to significant London dispersion forces, which are the dominant intermolecular interaction.

BoilingPointFactors BP Boiling Point IMF Intermolecular Forces (Van der Waals) IMF->BP determines MW Molecular Weight / Electron Cloud Size MW->IMF influences Polarity Molecular Polarity (Dipole-Dipole) Polarity->IMF influences Halogen Halogen Atom (F < Cl < Br < I) Halogen->MW Halogen->Polarity Chain Carbon Chain Length Chain->MW

Caption: Factors influencing the boiling point of haloalkanes.

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely accepted technique for determining the boiling point of a liquid, especially when only a small sample volume is available.[8]

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (-10 to 300 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or other heat source

  • This compound sample (approx. 0.5 mL)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the this compound sample.[8]

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.[8]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil, ensuring the side arm is also filled.

  • Immersion: Insert the thermometer and test tube assembly into the Thiele tube, positioning the sample in the main body of the tube.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[8] This design promotes even heat distribution through convection currents in the oil.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled as bubbles.[8] Upon reaching the boiling point of this compound, a continuous and rapid stream of vapor bubbles will emerge from the capillary tube.[8]

  • Boiling Point Reading: Remove the heat source when a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

  • Repeat for Accuracy: It is advisable to allow the apparatus to cool sufficiently and then repeat the heating and cooling cycle to obtain a more accurate and reproducible measurement.

The following workflow diagram illustrates the key steps in the experimental determination of a boiling point using the Thiele tube method.

BoilingPointWorkflow A Prepare Sample in Small Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Immerse in Thiele Tube C->D E Heat Side Arm of Thiele Tube D->E F Observe Continuous Stream of Bubbles E->F G Remove Heat and Allow to Cool F->G H Record Temperature When Liquid Enters Capillary G->H

Caption: Workflow for boiling point determination.

Conclusion

This technical guide has provided a detailed summary of the boiling point and other significant physical properties of this compound. The data presented, sourced from reputable chemical databases, offers a reliable reference for scientific applications. Furthermore, the inclusion of a standard experimental protocol for boiling point determination equips researchers with the necessary methodology for empirical verification. The provided diagrams offer a clear visualization of the theoretical principles and practical workflows relevant to the physical chemistry of this compound.

References

The Density of 1-Iododecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for professionals in research, science, and drug development, this in-depth technical guide provides a comprehensive overview of the density of 1-iododecane, a key long-chain alkyl iodide. This document presents quantitative data, detailed experimental methodologies, and logical workflows to facilitate its use in laboratory and development settings.

Core Physical Properties of this compound

This compound (CAS No. 2050-77-3) is a colorless to light yellow liquid with the chemical formula C₁₀H₂₁I. It is immiscible with water and is commonly stabilized with copper.[1] Its density is a fundamental physical property crucial for various applications, including reaction stoichiometry, fluid dynamics modeling, and quality control.

Quantitative Density Data

The density of this compound has been experimentally determined and is presented below. The most comprehensive data, showing the temperature-dependent density, comes from a 2019 study by Ryshkova et al. published in Industrial & Engineering Chemistry Research.[2][3] Additional single-point density measurements are also available from various chemical suppliers.

A summary of the available density data is presented in Table 1.

Temperature (°C)Temperature (K)Density (g/cm³)Reference
-20.00253.151.323Ryshkova et al., 2019
0.00273.151.285Ryshkova et al., 2019
20.00293.151.267Ryshkova et al., 2019
25.00298.151.257Sigma-Aldrich[4], ChemicalBook[1][5]
25.00298.151.251-1.257Loba Chemie[6]
40.00313.151.230Ryshkova et al., 2019
60.00333.151.192Ryshkova et al., 2019
80.00353.151.154Ryshkova et al., 2019
100.00373.151.116Ryshkova et al., 2019
120.00393.151.078Ryshkova et al., 2019
140.00413.151.040Ryshkova et al., 2019
150.09423.241.021Ryshkova et al., 2019

Note: The data from Ryshkova et al. was extracted from the supporting information of their 2019 publication and provides a comprehensive view of the density of this compound across a broad temperature range.

Experimental Protocol: Density Determination by Pycnometry

The determination of liquid density is a fundamental experimental procedure. The pycnometer method is a highly precise technique for this purpose.

Principle

A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid (this compound), the density of the sample can be determined with high accuracy.

Apparatus
  • Gay-Lussac or Weld pycnometer (typically 10 or 25 mL)

  • Analytical balance (readability to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Syringes and needles

  • Cleaning solvents (e.g., acetone, ethanol)

Procedure
  • Cleaning and Drying: The pycnometer is thoroughly cleaned with appropriate solvents and dried completely.

  • Mass of Empty Pycnometer: The mass of the clean, dry pycnometer with its stopper is accurately measured on the analytical balance.

  • Calibration with Reference Liquid: The pycnometer is filled with deionized water, ensuring no air bubbles are present. It is then placed in a constant temperature water bath until thermal equilibrium is reached. The volume is adjusted precisely to the mark, the exterior is dried, and the filled pycnometer is weighed. The volume of the pycnometer is calculated using the known density of water at that temperature.

  • Measurement of Sample Liquid: The calibrated pycnometer is emptied, dried, and then filled with this compound. The process of thermal equilibration in the water bath and volume adjustment is repeated. The mass of the pycnometer filled with this compound is then measured.

  • Calculation: The density of this compound is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Logical Workflow for Density Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the density of a liquid compound such as this compound.

Density_Determination_Workflow cluster_prep 1. Preparation cluster_cal 2. Calibration cluster_meas 3. Measurement cluster_analysis 4. Analysis cluster_report 5. Reporting A Preparation B Pycnometer Calibration C Sample Measurement D Data Analysis E Reporting A1 Clean & Dry Pycnometer A2 Weigh Empty Pycnometer (m_pyc) A1->A2 B1 Fill with Reference Liquid (e.g., Water) A2->B1 B2 Thermostate at Temperature (T) B1->B2 B3 Weigh Pycnometer + Water (m_water) B2->B3 B4 Calculate Pycnometer Volume (V_pyc) B3->B4 C1 Fill with this compound B4->C1 C2 Thermostate at Temperature (T) C1->C2 C3 Weigh Pycnometer + Sample (m_sample) C2->C3 D1 Calculate Mass of Sample (m_sample - m_pyc) C3->D1 D2 Calculate Density (mass_sample / V_pyc) D1->D2 E1 Report Density at Temperature (T) D2->E1

Workflow for Density Determination

This comprehensive guide provides researchers and drug development professionals with the necessary data and protocols for the accurate use and handling of this compound, with a focus on its density. The provided information is essential for ensuring the precision and reproducibility of experimental and developmental work.

References

An In-depth Technical Guide to the Solubility of 1-Iododecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-iododecane in various organic solvents. As a key building block in organic synthesis and drug development, understanding its solubility profile is critical for reaction design, purification, and formulation. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and presents visual representations of solubility principles.

Core Concepts in this compound Solubility

This compound (C₁₀H₂₁I) is a primary alkyl halide characterized by a long, nonpolar ten-carbon alkyl chain and a terminal iodine atom. This structure dictates its solubility behavior, which is primarily governed by the principle of "like dissolves like." The molecule is predominantly nonpolar due to the long hydrocarbon tail. As such, it is readily soluble in nonpolar and weakly polar organic solvents where the intermolecular forces (primarily van der Waals forces) are similar to its own.[1][2] Conversely, it is immiscible with highly polar solvents like water.[3][4][5][6]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, its solubility can be reliably predicted based on its structure and the known solubility of similar long-chain alkanes and alkyl halides.[7][8] this compound is expected to be miscible in all proportions with nonpolar and moderately polar solvents. Its solubility in more polar solvents will be more limited. One source explicitly states its solubility in Dimethyl Sulfoxide (DMSO).[9]

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound at standard laboratory conditions (approximately 20-25 °C).

Solvent ClassSolventChemical FormulaPolarityExpected Solubility
Alkanes HexaneC₆H₁₄NonpolarMiscible
HeptaneC₇H₁₆NonpolarMiscible
Aromatic Hydrocarbons TolueneC₇H₈NonpolarMiscible
BenzeneC₆H₆NonpolarMiscible
Ethers Diethyl Ether(C₂H₅)₂OWeakly PolarMiscible
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble / Miscible
Halogenated Hydrocarbons Dichloromethane (DCM)CH₂Cl₂Polar AproticMiscible
ChloroformCHCl₃Polar AproticMiscible
Ketones AcetoneC₃H₆OPolar AproticSoluble / Miscible
Esters Ethyl AcetateC₄H₈O₂Polar AproticSoluble / Miscible
Alcohols MethanolCH₄OPolar ProticModerately Soluble
EthanolC₂H₆OPolar ProticSoluble
Amides Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble
Sulfoxides Dimethyl Sulfoxide (DMSO)C₂H₆SOPolar AproticSoluble[9]
Water WaterH₂OHighly PolarInsoluble / Immiscible[3][4][5][6]

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. "Soluble" indicates that a significant amount of this compound will dissolve, and it is likely miscible. "Moderately Soluble" suggests that there may be a limit to the amount of this compound that can dissolve.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using a standard laboratory procedure.

Objective: To determine the concentration (e.g., in g/100 g of solvent) of this compound in a saturated solution with a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated glass vials with screw caps

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of the Saturated Solution (Shake-Flask Method): a. Add an excess amount of this compound to a pre-weighed glass vial. b. Add a known mass of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of a separate phase of undissolved this compound is necessary to confirm saturation.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets. d. Record the mass of the filtered saturated solution. e. Dilute the filtered sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. b. Analyze the standard solutions using a calibrated GC-FID or other suitable analytical instrument to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same conditions. d. Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility: a. Back-calculate the concentration of this compound in the original undiluted saturated solution. b. Express the solubility as grams of this compound per 100 grams of solvent.

Safety Precautions: this compound is an irritant and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing Solubility Relationships

The following diagram illustrates the general solubility behavior of this compound in different classes of organic solvents based on polarity.

G cluster_solute Solute cluster_solvents Solvent Classes This compound This compound Nonpolar Nonpolar This compound->Nonpolar Miscible Weakly Polar Weakly Polar This compound->Weakly Polar Miscible Polar Aprotic Polar Aprotic This compound->Polar Aprotic Soluble Polar Protic Polar Protic This compound->Polar Protic Moderately Soluble

Caption: Solubility of this compound in Organic Solvents.

This diagram provides a clear visual representation of how the polarity of the solvent influences the solubility of the predominantly nonpolar this compound.

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.

G A 1. Preparation (Excess this compound + Solvent) B 2. Equilibration (Thermostatic Shaking) A->B C 3. Sample Collection (Supernatant Withdrawal & Filtration) B->C D 4. Dilution (To a Known Volume) C->D E 5. Analysis (e.g., GC-FID) D->E F 6. Calculation (Solubility Determination) E->F

Caption: Experimental Workflow for Solubility Determination.

This workflow outlines the key steps involved in accurately measuring the solubility of this compound in a given organic solvent.

References

1-Iododecane: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 1-iododecane, a versatile alkyl iodide used in a variety of organic synthesis applications. Understanding the potential hazards and proper handling procedures is paramount for ensuring laboratory safety and the integrity of research. This document synthesizes information from safety data sheets (SDS), regulatory guidelines, and scientific literature to provide a detailed resource for professionals working with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling and use. This data is crucial for designing experiments, understanding its behavior under various conditions, and planning for potential emergencies.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁I[PubChem]
Molecular Weight 268.18 g/mol [PubChem]
Appearance Colorless to light yellow liquid[PubChem]
Boiling Point 132 °C at 15 mmHg[Sigma-Aldrich][1]
Melting Point -16 °C[LookChem][2]
Density 1.257 g/mL at 25 °C[Sigma-Aldrich][1]
Vapor Pressure 0.01 mmHg at 20 °C[PubChem]
Flash Point > 110 °C (> 230 °F)[Thermo Fisher Scientific][2]
Refractive Index n20/D 1.485 (lit.)[Sigma-Aldrich][1]
Solubility Immiscible with water.[LookChem][2]
Stability Stable under normal conditions; light sensitive.[Thermo Fisher Scientific][3]

Toxicological Information

This compound is classified as an irritant and presents acute toxicity concerns. The following table summarizes the available toxicological data.

EndpointValueSpeciesSource(s)
Acute Toxicity (LD50) 4,550 mg/kg (Intraperitoneal)Mouse[PubChem]
Skin Irritation Causes skin irritation (Category 2)N/A[PubChem]
Eye Irritation Causes serious eye irritation (Category 2A)N/A[PubChem][4]
Respiratory Irritation May cause respiratory irritationN/A[PubChem]
Mechanism of Irritation

The irritant effects of this compound are attributed to its chemical reactivity as an alkyl halide. Alkyl halides can act as alkylating agents, reacting with nucleophilic functional groups present in biological macromolecules such as proteins and DNA. This covalent modification can disrupt cellular processes and trigger inflammatory responses, leading to the observed skin and eye irritation.[5] The lipophilic nature of the decyl chain facilitates its penetration through the skin's lipid barrier, allowing it to reach viable cells in the epidermis and dermis and elicit an irritant response.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements.

GHS Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Experimental Protocols for Safety Assessment

The safety data presented in this guide are derived from standardized experimental protocols. The following sections detail the methodologies for key toxicological and physical hazard assessments.

Acute Toxicity - Intraperitoneal LD50 Determination

The intraperitoneal LD50 value for this compound in mice was likely determined using a method similar to the OECD Guidelines for the Testing of Chemicals, such as the Up-and-Down Procedure (UDP).[6][7]

Methodology:

  • Animal Selection: Healthy, young adult mice of a single sex (typically females) are used.[6] The animals are acclimatized to laboratory conditions before the study.

  • Dose Preparation: this compound is prepared in a suitable vehicle if necessary.

  • Dose Administration: A single dose of the test substance is administered via intraperitoneal injection.[8]

  • Procedure: The study follows a sequential dosing scheme. A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal (a higher dose after survival, a lower dose after death).[6]

  • Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days after administration.[8]

  • LD50 Calculation: The LD50 value is calculated from the results of the sequential dosing using statistical methods, such as the method of Miller and Tainter.[8]

LD50_Protocol start Start: Select healthy young adult mice acclimatize Acclimatize animals to lab conditions start->acclimatize prepare_dose Prepare this compound in a suitable vehicle acclimatize->prepare_dose administer_dose Administer a single intraperitoneal dose to one mouse prepare_dose->administer_dose observe Observe for toxicity and mortality (up to 14 days) administer_dose->observe outcome Outcome? observe->outcome increase_dose Increase dose for the next animal outcome->increase_dose Survival decrease_dose Decrease dose for the next animal outcome->decrease_dose Death calculate_ld50 Calculate LD50 using statistical methods outcome->calculate_ld50 Sufficient data collected increase_dose->administer_dose decrease_dose->administer_dose end End calculate_ld50->end

Caption: Workflow for Intraperitoneal LD50 Determination.

Skin Irritation Assessment

The skin irritation potential of this compound is determined in accordance with OECD Test Guideline 439, which utilizes a reconstructed human epidermis (RhE) model.

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.

  • Application of Test Substance: A defined amount of this compound is applied directly to the surface of the RhE tissue.

  • Exposure and Post-Incubation: After a specific exposure period, the tissues are rinsed and incubated in fresh medium for a recovery period.

  • Viability Assessment: Tissue viability is measured using a cell viability assay, such as the MTT assay. This assay quantifies the metabolic activity of viable cells.

  • Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Skin_Irritation_Protocol start Start: Equilibrate Reconstructed Human Epidermis (RhE) models apply_substance Apply this compound to the surface of the RhE tissue start->apply_substance expose_incubate Expose for a defined period and then incubate in fresh medium apply_substance->expose_incubate viability_assay Perform MTT assay to assess cell viability expose_incubate->viability_assay classify Classify based on viability reduction viability_assay->classify irritant Skin Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end

Caption: In Vitro Skin Irritation Test Workflow.

Eye Irritation Assessment

The serious eye irritation potential of this compound is determined following OECD Test Guideline 405.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Application: A single dose of this compound is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored to evaluate the degree of irritation.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Flash Point Determination

The flash point of this compound is determined using a method such as the Cleveland open-cup method.

Methodology:

  • Apparatus: A Cleveland open-cup apparatus, consisting of a brass test cup, a heating plate, and an ignition source, is used.

  • Procedure: The test cup is filled with this compound. The substance is heated at a controlled rate.

  • Ignition Test: At regular temperature intervals, a test flame is passed over the surface of the liquid.

  • Flash Point: The flash point is the lowest temperature at which the vapors of the substance ignite briefly upon application of the test flame.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation of vapors is possible, use a NIOSH/MSHA-approved respirator.[3]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Protect from direct sunlight and light exposure, as this compound is light-sensitive.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • A small amount of copper chip may be added as a stabilizer.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

First_Aid_Procedures cluster_exposure Exposure Type cluster_action Immediate Action inhalation Inhalation move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air skin_contact Skin Contact wash_skin Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. eye_contact->rinse_eyes ingestion Ingestion rinse_mouth Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek Medical Attention move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention if irritation persists rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First-Aid Measures for this compound Exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Spill_Management_Protocol start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE throughout the cleanup process ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) collect Carefully collect the absorbed material into a closed container for disposal contain->collect clean Clean the spill area thoroughly with soap and water collect->clean end Spill Managed clean->end ppe->contain

Caption: Spill Management Workflow for this compound.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a thorough review of the substance-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

1-Iododecane: A Technical Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available toxicological data for 1-iododecane (CAS No. 2050-77-3). The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards associated with the handling and use of this compound. This document synthesizes data from safety data sheets and chemical databases, highlighting both the known toxicological endpoints and significant data gaps. The available quantitative data is limited, and detailed experimental protocols for the cited studies are not publicly available in the reviewed literature.

Chemical and Physical Properties

This compound is a light-sensitive, light yellow liquid with the molecular formula C10H21I.[1] It is classified as a saturated halogenated aliphatic hydrocarbon. Key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Weight268.17 g/mol [1]
Boiling Point124 °C @ 11 mmHg[1]
Flash Point96 °C[1]
Specific Gravity1.250[1]
Vapor Pressure0.01 mmHg @ 20 °C[1]

Toxicological Data Summary

The toxicological profile of this compound is not well-characterized. The primary quantitative data point available is an acute lethal dose value. Other toxicological information is largely qualitative, derived from hazard classifications.

Quantitative Toxicological Data

The available quantitative data on the acute toxicity of this compound is limited to a single study cited in the Registry of Toxic Effects of Chemical Substances (RTECS).

EndpointSpeciesRouteValueSource
LD50MouseIntraperitoneal4,550 mg/kg[2]

Experimental Protocol: A detailed experimental protocol for this LD50 study is not available in the public domain. A generalized workflow for such a study is presented in the visualizations section.

Qualitative Toxicological Data

This compound is classified as a hazardous chemical according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards identified are related to irritation.

EndpointClassificationTarget OrgansSource
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Skin[1][2]
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)Eyes[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Respiratory system[1][2]

Experimental Protocols: Specific studies and detailed experimental protocols for these irritation classifications are not provided in the available safety data sheets.

Data Gaps

Significant gaps exist in the toxicological database for this compound. For the following critical endpoints, no data is currently available:

  • Chronic Toxicity (STOT-repeated exposure)[1]

  • Carcinogenicity[1]

  • Mutagenicity[1]

  • Reproductive Toxicity[1]

  • Developmental Effects[1]

  • Teratogenicity[1]

Visualizations

Logical Flow of Potential Toxicological Effects

The following diagram illustrates the logical relationships between exposure to this compound and the potential health hazards identified in the available literature.

cluster_exposure Exposure Routes cluster_effects Potential Toxicological Effects Dermal Contact Dermal Contact Skin Irritation Skin Irritation Dermal Contact->Skin Irritation Inhalation Inhalation Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Ingestion Ingestion Systemic Toxicity Systemic Toxicity Ingestion->Systemic Toxicity Eye Contact Eye Contact Eye Irritation Eye Irritation Eye Contact->Eye Irritation

Caption: Logical relationships of this compound exposure and effects.

Generalized Acute Toxicity (LD50) Experimental Workflow

As the specific protocol for the cited LD50 study is unavailable, this diagram outlines a general workflow for determining the median lethal dose of a substance.

Dose Range Finding Dose Range Finding Group Assignment Group Assignment Dose Range Finding->Group Assignment Dose Administration Dose Administration Group Assignment->Dose Administration Observation Period Observation Period Dose Administration->Observation Period Data Collection Data Collection Observation Period->Data Collection LD50 Calculation LD50 Calculation Data Collection->LD50 Calculation

Caption: Generalized workflow for an acute toxicity (LD50) study.

Conclusion

The toxicological data for this compound is sparse. It is confirmed to be a skin, eye, and respiratory irritant. A single intraperitoneal LD50 value in mice suggests low acute toxicity via this route. However, the absence of data on chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity necessitates a cautious approach to its handling. Professionals should adhere to the recommended safety precautions outlined in the safety data sheet, including the use of appropriate personal protective equipment to minimize exposure. Further research is required to fully elucidate the toxicological profile of this compound.

References

A Technical Guide to the Spectral Analysis of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-iododecane (CAS No. 2050-77-3), a key intermediate in organic synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.18Triplet2HI-CH₂ -(CH₂)₈-CH₃
~1.82Quintet2HI-CH₂-CH₂ -(CH₂)₇-CH₃
~1.27Multiplet14HI-(CH₂)₂-(CH₂ )₇-CH₃
~0.89Triplet3HI-(CH₂)₉-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~33.6C H₂-I
~31.9-(C H₂)ₙ-
~30.6-(C H₂)ₙ-
~29.5-(C H₂)ₙ-
~29.3-(C H₂)ₙ-
~28.7-(C H₂)ₙ-
~22.7-C H₂-CH₃
~14.1-C H₃
~7.3I-C H₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H stretch (alkane)
2853StrongC-H stretch (alkane)
1465MediumC-H bend (methylene)
1215MediumCH₂ wag
~590Medium-WeakC-I stretch

Sample Preparation: Neat liquid film[1]

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound
m/zProposed Fragment IonInterpretationRelative Abundance
268[C₁₀H₂₁I]⁺Molecular Ion (M⁺)Low
141[C₁₀H₂₁]⁺Loss of I• (M - 127)High
127[I]⁺Iodine cationLow
85[C₆H₁₃]⁺Alkyl fragmentHigh
71[C₅H₁₁]⁺Alkyl fragmentHigh
57[C₄H₉]⁺Alkyl fragmentHigh
43[C₃H₇]⁺Alkyl fragmentBase Peak

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Pulse sequence: Standard single pulse

      • Spectral width: -2 to 12 ppm

      • Acquisition time: ~3 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Pulse sequence: Proton-decoupled single pulse

      • Spectral width: -10 to 220 ppm

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 5 seconds

      • Number of scans: 1024

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • As this compound is a liquid, a neat spectrum can be obtained.

    • Place a drop of the neat liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Place a second salt plate on top to create a thin liquid film.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer

    • Accessory: Transmission holder

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane (B109758) is prepared.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization source: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan range: m/z 40 - 400

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate the logical flow of spectral analysis for this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound (Liquid) NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec (EI) Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure Proton & Carbon Environments IR_Data->Structure Functional Groups (C-H, C-I) MS_Data->Structure Molecular Weight & Formula

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M This compound C₁₀H₂₁I M_ion Molecular Ion [C₁₀H₂₁I]⁺˙ m/z = 268 M->M_ion -e⁻ (70 eV) Fragment1 [C₁₀H₂₁]⁺ m/z = 141 M_ion->Fragment1 α-cleavage I_radical I• M_ion->I_radical Alkyl_Fragments Further Alkyl Fragments [CₙH₂ₙ₊₁]⁺ (e.g., m/z = 85, 71, 57, 43) Fragment1->Alkyl_Fragments C-C bond cleavage

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Theoretical Insights into the Reactivity of 1-Iododecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies concerning the reactivity of 1-iododecane. While direct computational studies on this compound are limited in publicly accessible literature, this guide synthesizes fundamental principles of iodoalkane reactivity, drawing parallels from studies on analogous long-chain and short-chain iodoalkanes to elucidate the expected behavior of this compound. The content herein focuses on the core reaction pathways pertinent to its role as a synthetic intermediate, including nucleophilic substitutions, Grignard reagent formation, and free-radical reactions.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for its application in synthesis and for theoretical modeling. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₁I--INVALID-LINK--
Molecular Weight 268.18 g/mol --INVALID-LINK--
CAS Number 2050-77-3--INVALID-LINK--
Boiling Point 132 °C at 15 mmHg--INVALID-LINK--
Density 1.257 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.485--INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--

Core Reactivity Profile: A Theoretical Perspective

The reactivity of this compound is dominated by the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which renders this compound the most reactive in comparison to its chloro- and bromo- counterparts. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of its reactions.

Nucleophilic Substitution (Sₙ2) Reactions

This compound, as a primary iodoalkane, readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a backside attack of a nucleophile on the electrophilic α-carbon, leading to an inversion of stereochemistry.

Theoretical Workflow for Sₙ2 Reaction Analysis:

sn2_workflow cluster_pre Pre-computation cluster_dft DFT Calculations cluster_post Post-computation & Analysis reactant Reactant Geometry (this compound + Nucleophile) ts_search Transition State Search (e.g., QST2/3, Berny) reactant->ts_search Initial Geometries product Product Geometry (Substituted Decane (B31447) + Iodide) product->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Optimized TS freq Frequency Analysis irc->freq Reaction Path energy_profile Potential Energy Surface (PES) Plotting freq->energy_profile Vibrational Frequencies (Confirms TS and minima) thermo Thermochemical Analysis (ΔG‡, ΔH‡) freq->thermo

A generalized workflow for the computational study of an Sₙ2 reaction.

Experimental Protocol: Kinetic Analysis of the Sₙ2 Reaction between 1-Iodobutane (B1219991) and DABCO

While a specific protocol for this compound is not detailed in the searched literature, a study on the reaction of 1-iodobutane with 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a relevant experimental framework. This reaction can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and subsequently, activation parameters.

  • Materials: 1-iodobutane, DABCO, and a suitable deuterated solvent (e.g., methanol-d₄, acetonitrile-d₃, DMSO-d₆).

  • Sample Preparation: Prepare solutions of known concentrations of 1-iodobutane and DABCO in the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature. The reaction progress is monitored by integrating the signals corresponding to the reactants and products.

  • Kinetic Analysis: The reaction rate constants are determined by plotting the concentration of reactants versus time and fitting the data to the appropriate rate law.

  • Activation Parameters: By conducting the experiment at different temperatures, the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) can be calculated using the Arrhenius and Eyring equations.

Quantitative Data:

A study on the reaction of iodoalkanes with DABCO revealed that the reaction with 1-iodobutane is slower than with iodomethane, which is attributed to increased steric hindrance leading to a higher activation energy. Although specific values for this compound are not provided, a similar trend of decreasing reaction rate with increasing chain length is expected due to steric effects.

ReactantSolventTemperature (°C)k (M⁻¹s⁻¹)Activation Energy (kJ/mol)
IodomethaneAcetonitrile25Value not specifiedValue not specified
1-IodobutaneAcetonitrile25Slower than iodomethaneHigher than iodomethane

Note: Specific quantitative data for the activation energy of this compound was not found in the provided search results. The table illustrates the expected trend based on a study of shorter-chain iodoalkanes.

Grignard Reagent Formation and Reactivity

This compound is an excellent precursor for the formation of the corresponding Grignard reagent, decylmagnesium iodide (CH₃(CH₂)₉MgI). This organometallic reagent is a potent nucleophile and a strong base, widely used in carbon-carbon bond-forming reactions.

Theoretical Pathway for Grignard Reaction with a Carbonyl:

grignard_pathway iododecane This compound grignard Decylmagnesium Iodide (Grignard Reagent) iododecane->grignard in dry ether mg Mg(s) mg->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone) carbonyl->alkoxide Nucleophilic Attack alcohol Alcohol Product alkoxide->alcohol acid_workup Acidic Workup (e.g., H₃O⁺) acid_workup->alcohol Protonation

Reaction pathway for the formation and reaction of a Grignard reagent.

Experimental Protocol: Formation of Decylmagnesium Iodide

  • Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried to exclude moisture.

  • Reagents: Magnesium turnings, a crystal of iodine (as an activator), this compound, and anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the flask under a nitrogen atmosphere.

    • Dissolve this compound in the anhydrous ether and place it in the dropping funnel.

    • Add a small amount of the this compound solution to the magnesium. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-black solution is then used in subsequent reactions.

Free-Radical Reactions

The relatively weak C-I bond in this compound allows for its participation in free-radical reactions, typically initiated by heat or UV light. A key reaction is free-radical halogenation, where a hydrogen atom on the decane chain is substituted by another halogen.

Theoretical Mechanism of Free-Radical Chlorination:

radical_chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν or Δ Decane Decane-H Decyl_rad Decyl• Decane->Decyl_rad + Cl• HCl HCl Decyl_Cl Decyl-Cl Decyl_rad->Decyl_Cl + Cl₂ Cl_rad4 2 Cl• Cl2_term Cl₂ Cl_rad4->Cl2_term Decyl_rad2 2 Decyl• Eicosane Eicosane Decyl_rad2->Eicosane Decyl_rad_Cl_rad Decyl• + Cl• Decyl_Cl_term Decyl-Cl Decyl_rad_Cl_rad->Decyl_Cl_term

The three stages of a free-radical halogenation reaction.

Experimental Protocol: Free-Radical Bromination of an Alkane

While a specific protocol for this compound is not provided, the general procedure for free-radical bromination of a long-chain alkane is as follows:

  • Apparatus: A reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (e.g., a UV lamp) or a heating mantle.

  • Reagents: The alkane (in this case, decane, as this compound would be the product of iodination, not the starting material for a typical halogenation), N-bromosuccinimide (NBS) as a source of bromine radicals, and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (note: CCl₄ is hazardous and should be handled with extreme care in a fume hood).

  • Procedure:

    • The alkane, NBS, and AIBN are dissolved in the solvent in the reaction vessel.

    • The mixture is heated to reflux or irradiated with UV light to initiate the reaction.

    • The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting alkane and the formation of brominated products.

    • Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The product mixture is then typically purified by distillation or chromatography.

Quantitative Data:

Theoretical studies on free-radical halogenation focus on the selectivity of the reaction. For long-chain alkanes like decane, there are multiple secondary hydrogens that can be substituted. Bromination is known to be more selective than chlorination, favoring the substitution of tertiary hydrogens, followed by secondary, and then primary hydrogens. In the case of decane, all non-primary hydrogens are secondary, leading to a mixture of isomeric bromodecanes. The relative reactivity of different C-H bonds can be estimated from bond dissociation energies (BDEs), which can be calculated using DFT.

C-H Bond TypeApproximate Bond Dissociation Energy (kcal/mol)
Primary~100
Secondary~97
Tertiary~93

Note: These are generalized BDE values. Specific values for this compound would require dedicated computational studies. The lower BDE of secondary C-H bonds compared to primary ones indicates that they are more susceptible to hydrogen abstraction by a bromine radical, leading to a higher proportion of 2-, 3-, 4-, and 5-bromodecane (B14545004) isomers.

Conclusion

The reactivity of this compound is primarily dictated by the weak and polarizable carbon-iodine bond. This makes it a highly effective substrate for Sₙ2 reactions and a precursor for the formation of Grignard reagents. Its involvement in free-radical reactions is also a key aspect of its chemistry. While specific theoretical data for this compound is sparse, computational models developed for other iodoalkanes provide a robust framework for understanding and predicting its chemical behavior. Further DFT studies on this compound would be invaluable for providing precise quantitative data on its reaction energetics and for optimizing its use in synthetic applications.

An In-Depth Technical Guide to the Synthesis of 1-Iododecane from 1-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iododecane from 1-decanol (B1670082), a fundamental transformation in organic chemistry. This conversion is a key step in the preparation of various synthetic intermediates used in pharmaceutical and materials science research. This document details the prevalent and efficient Appel reaction, offering in-depth experimental protocols, quantitative data, and visual diagrams to facilitate its successful implementation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties for the reactant and product is presented below for easy reference.

Property1-DecanolThis compound
Molecular Formula C₁₀H₂₂OC₁₀H₂₁I
Molecular Weight 158.28 g/mol 268.18 g/mol
CAS Number 112-30-12050-77-3
Appearance Colorless to light yellow viscous liquidClear oil
Boiling Point 232.9 °C~265 °C (estimated)
Melting Point 6.4 °CN/A

Synthetic Methodology: The Appel Reaction

The conversion of 1-decanol to this compound is commonly and efficiently achieved via the Appel reaction. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert a primary alcohol into a primary alkyl iodide. The reaction proceeds through a phosphonium (B103445) iodide intermediate, which is subsequently displaced by an iodide ion in an Sₙ2 reaction, leading to the desired product and triphenylphosphine oxide as a byproduct. The addition of a mild base like imidazole (B134444) is often employed to facilitate the reaction.

Reaction Pathway

G 1-Decanol 1-Decanol Intermediate [R-OPPh₃]⁺I⁻ 1-Decanol->Intermediate + PPh₃ + I₂ + Imidazole PPh3_I2 PPh₃, I₂ Imidazole Imidazole DCM DCM, 20°C This compound This compound Intermediate->this compound Sₙ2 attack by I⁻ TPPO Triphenylphosphine oxide Intermediate->TPPO

Caption: The Appel reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 1-decanol based on established literature protocols.

Materials and Reagents
  • 1-Decanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Pentane

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Glassware for column chromatography

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-decanol (1.00 eq). Dilute with anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution at room temperature, add imidazole (1.30 eq), triphenylphosphine (1.30 eq), and iodine (1.30 eq) sequentially.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1.5-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color of the solution will disappear.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellow oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using hexanes as the eluent to afford pure this compound as a clear oil.

Quantitative Data

The following table summarizes the typical reaction parameters for the synthesis of this compound from 1-decanol.

ParameterValue
Substrate 1-Decanol
Reagents Triphenylphosphine, Iodine, Imidazole
Solvent Dichloromethane (DCM)
Temperature 20 °C (Room Temperature)
Reaction Time 1.5 hours
Typical Yield >95% (up to 99% reported for analogous substrates)[1]

Experimental Workflow

G A 1. Reaction Setup (1-Decanol in DCM under inert gas) B 2. Reagent Addition (Imidazole, PPh₃, I₂) A->B C 3. Reaction (Stir at 20°C for 1.5h) B->C D 4. Quench (aq. Na₂S₂O₃) C->D E 5. Extraction (DCM) D->E F 6. Wash & Dry (Brine, MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Silica Gel Chromatography) G->H I Pure this compound H->I

Caption: A general experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Electrochemical Reduction of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrochemical reduction of 1-iododecane, a process of significant interest in organic synthesis for the generation of reactive intermediates. The content herein details the underlying reaction mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the field.

Core Concepts and Reaction Mechanisms

The electrochemical reduction of this compound at a cathode, typically mercury, in an aprotic solvent such as dimethylformamide (DMF), proceeds through a series of steps involving radical and carbanionic intermediates.[1] The precise mechanism and resulting products are highly dependent on the applied potential, the duration of the electrolysis, and the concentration of any proton donors, like water.[1][2]

At less negative potentials, the reduction is a one-electron process leading to the formation of a decyl radical. This radical can then undergo various reactions, including dimerization to form eicosane, or reaction with the mercury cathode to form a decylmercury radical, which can be further reduced.

At more negative potentials, a two-electron transfer becomes more prominent, leading directly to the formation of a decyl carbanion.[2] This carbanion is a strong base and can be protonated by residual water in the solvent to yield decane. It can also act as a nucleophile in other reactions.

The overall process can be summarized by two main pathways:

  • Pathway A (One-Electron Reduction):

    • Electron Transfer: C₁₀H₂₁I + e⁻ → [C₁₀H₂₁I]⁻•

    • Dissociation: [C₁₀H₂₁I]⁻• → C₁₀H₂₁• + I⁻

    • Dimerization: 2 C₁₀H₂₁• → C₂₀H₄₂ (Eicosane)

    • Reaction with Cathode (Hg): C₁₀H₂₁• + Hg → C₁₀H₂₁Hg•

    • Further Reduction: C₁₀H₂₁Hg• + e⁻ → C₁₀H₂₁Hg⁻

    • Protonation: C₁₀H₂₁Hg⁻ + H⁺ → C₁₀H₂₂ + Hg

  • Pathway B (Two-Electron Reduction):

    • Electron Transfer: C₁₀H₂₁I + 2e⁻ → C₁₀H₂₁⁻ + I⁻

    • Protonation: C₁₀H₂₁⁻ + H₂O → C₁₀H₂₂ + OH⁻

The following diagram illustrates these competing reaction pathways.

G cluster_one_electron One-Electron Pathway cluster_two_electron Two-Electron Pathway R_I This compound (C₁₀H₂₁I) R_I_anion [C₁₀H₂₁I]⁻• R_I->R_I_anion + e⁻ R_I_2e This compound (C₁₀H₂₁I) R_radical Decyl Radical (C₁₀H₂₁•) R_I_anion->R_radical - I⁻ Dimer Eicosane (C₂₀H₄₂) R_radical->Dimer Dimerization R_carbanion Decyl Carbanion (C₁₀H₂₁⁻) R_I_2e->R_carbanion + 2e⁻ - I⁻ Alkane Decane (C₁₀H₂₂) R_carbanion->Alkane + H₂O - OH⁻ G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Electrolyte Solution (this compound, Solvent, Supporting Salt) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deoxygenate Deoxygenate with Inert Gas assemble_cell->deoxygenate run_cv Cyclic Voltammetry (CV) (Determine Reduction Potential) deoxygenate->run_cv run_cpe Controlled Potential Electrolysis (CPE) (Bulk Reduction) run_cv->run_cpe extract_products Extract Products run_cpe->extract_products analyze_gcms GC-MS Analysis extract_products->analyze_gcms analyze_nmr NMR Analysis extract_products->analyze_nmr

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 1-iododecane, a versatile primary iodoalkane utilized in a variety of synthetic transformations. The document details nucleophilic substitution, elimination, and several key organometallic coupling reactions. For each reaction class, the underlying mechanisms are discussed, supported by quantitative data where available, detailed experimental protocols, and mechanistic diagrams.

Nucleophilic Substitution Reactions

This compound, as a primary alkyl halide, readily undergoes nucleophilic substitution, primarily through the S(_N)2 mechanism. The carbon-iodine bond is the weakest among the halogens, making iodide an excellent leaving group and thus rendering this compound highly reactive towards nucleophiles.

S(_N)2 Reaction Mechanism

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2] This "backside attack" results in an inversion of stereochemistry at the carbon center.[3] The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[1][3][4]

Rate Law: Rate = k[CH(_3)(CH(2))({9})I][Nucleophile][1][3]

SN2_Mechanism

SN2 reaction mechanism of this compound.
Quantitative Data for S(_N)2 Reactions
NucleophileSubstrateSolventRate Constant (k) at 25°C (M
1^{-1}−1
s
1^{-1}−1
)
DABCO1-Iodobutane (B1219991)Methanol5.39 x 10
5^{-5}−5
[5]
Azide (B81097) (N(_3)
^{-}
)
This compoundAcetone (B3395972)Data not available, but expected to be rapid
Cyanide (CN
^{-}
)
This compoundDMSOData not available, but expected to be rapid
Hydroxide (OH
^{-}
)
This compoundEthanol/WaterData not available
Experimental Protocol: S(_N)2 Reaction with Sodium Azide

This protocol describes a representative S(_N)2 reaction of this compound with sodium azide to form 1-azidodecane.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium azide (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium iodide precipitate.

  • Evaporate the acetone under reduced pressure to yield the crude 1-azidodecane.

  • The product can be further purified by vacuum distillation or column chromatography.

Elimination Reactions

Elimination reactions of this compound, typically E2, compete with S(_N)2 reactions, especially in the presence of strong, sterically hindered bases.

E2 Reaction Mechanism

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while the leaving group departs and a double bond is formed.[6] The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.[6]

Rate Law: Rate = k[CH(_3)(CH(2))({9})I][Base]

E2_Mechanism

E2 reaction mechanism of this compound.
Quantitative Data for E2 Reactions

The use of a strong, bulky base like potassium tert-butoxide (t-BuOK) favors the E2 pathway over S(_N)2 and typically leads to the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[7][8] For this compound, this would be 1-decene (B1663960).

BaseSubstrateSolventMajor ProductTypical Yield
Potassium tert-butoxide1,2-DiiodododecaneTHF1-Iodo-1-dodecene>85% (for analogous reactions)[9]
Potassium tert-butoxideThis compoundDMSO1-DeceneHigh (expected)
Experimental Protocol: E2 Reaction with Potassium tert-Butoxide

This protocol outlines the E2 elimination of this compound to form 1-decene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMSO and this compound (1.0 eq).

  • With stirring, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-decene can be purified by distillation.

Organometallic Reactions

This compound is an excellent substrate for a range of organometallic cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Grignard Reagent Formation

This compound reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, decylmagnesium iodide. This organometallic species is a powerful nucleophile and a strong base. The formation is often initiated with a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface.[10]

Grignard_Formation

Formation of decylmagnesium iodide.

Typical Yield: 60-80% (estimated for analogous reactions)[11]

Corey-House Synthesis

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[12] this compound can be coupled with a Gilman reagent to form a new, larger alkane. This reaction is highly effective for coupling with primary alkyl halides and tolerates a wide range of functional groups.[13][14]

Corey_House

Corey-House synthesis with this compound.

Typical Yield: High yields are generally obtained, especially when using primary alkyl halides.[11]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in several important palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[15] While typically used with sp

2^22
-hybridized halides, modifications allow for the coupling of alkyl halides like this compound.

Sonogashira_Coupling

Sonogashira coupling of this compound.

Typical Yield: 72-99% for analogous aryl iodides.[16]

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[7] this compound can be coupled with various organoboronic acids or esters.

Suzuki_Coupling

Suzuki coupling of this compound.

Typical Yield: 80-94% for analogous aryl iodides.[17][18]

The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10] While typically more efficient with aryl or vinyl halides, alkyl halides like this compound can undergo this reaction under specific conditions.

Heck_Reaction

Heck reaction of this compound.

Typical Yield: 54-88% for related in situ generated olefins.[19]

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[20] The reaction can also be applied to the coupling of alkyl halides, although it often requires high temperatures.

Ullmann_Coupling

Ullmann coupling of this compound.

Typical Yield: Low to good (8-58%) for aryl iodides.[21]

Experimental Protocols for Organometallic Reactions

The following are generalized experimental protocols for the organometallic reactions discussed. Optimization for this compound may be required.

General Protocol for Grignard Reagent Formation

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup

Procedure:

  • Assemble a dry three-neck flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous ether/THF.

  • Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the this compound solution to initiate the reaction (indicated by heat and disappearance of the iodine color).

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is typically used immediately in the next synthetic step.[22][23]

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2))

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., THF or toluene)

  • Schlenk flask or equivalent inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the solvent.

  • Add the amine base, followed by this compound (1.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[24][25]

Experimental_Workflow

General workflow for cross-coupling reactions.

This guide provides a foundational understanding of the primary reaction mechanisms of this compound. For specific applications, further optimization of the provided protocols is recommended.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iododecane, a primary alkyl iodide that serves as a versatile intermediate in organic synthesis. While a singular moment of "discovery" for this compound is not clearly demarcated in the historical record, its existence and utility are intrinsically linked to the development of fundamental synthetic transformations, most notably the Finkelstein reaction. This document details the historical context of its synthesis, its key physicochemical and spectroscopic properties, detailed experimental protocols for its preparation, and its role in modern chemical synthesis.

Historical Context: The Dawn of Halogen Exchange

The history of this compound is not one of a sudden discovery but rather a gradual emergence as a readily accessible chemical building block through the development of robust synthetic methodologies. The early 20th century saw significant advancements in the understanding and application of nucleophilic substitution reactions, which laid the groundwork for the preparation of a vast array of organic halides.

A pivotal moment in the history of alkyl iodide synthesis was the development of the Finkelstein reaction by the German chemist Hans Finkelstein in 1910.[1][2][3] This equilibrium reaction, which involves the exchange of a halogen atom, provided a practical and efficient method for the preparation of alkyl iodides from their corresponding chlorides or bromides.[1][2][3] The reaction is driven to completion by exploiting the differential solubility of the halide salts in a suitable solvent, typically acetone (B3395972).[1][3] For instance, sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, thus precipitating out of solution and shifting the equilibrium towards the formation of the alkyl iodide according to Le Châtelier's principle.

The advent of the Finkelstein reaction made primary alkyl iodides like this compound readily accessible to the scientific community, paving the way for their use in a wide range of chemical syntheses.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁I[4]
Molecular Weight 268.18 g/mol [5]
CAS Number 2050-77-3[5]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 132 °C at 15 mmHg[6]
Melting Point -16 °C[6]
Density 1.257 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.485[6]
Solubility Immiscible with water; soluble in organic solvents.[4][6]
Vapor Pressure 0.01 mmHg at 20 °C[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey Features and References
¹H NMR Data available and can be found in various spectral databases.[7][8]
¹³C NMR Data available and can be found in various spectral databases.
Infrared (IR) IR spectra for this compound are available, showing characteristic C-H and C-I bond vibrations.[7][9]
Mass Spectrometry (MS) Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern.[9]

Experimental Protocols for Synthesis

The synthesis of this compound can be reliably achieved through well-established methods in organic chemistry. Two common and effective protocols are detailed below.

Synthesis via Finkelstein Reaction from 1-Bromodecane (B1670165)

This method is a classic application of the Finkelstein reaction, offering a high-yield conversion of a primary alkyl bromide to the corresponding iodide.

Reaction:

Materials:

  • 1-Bromodecane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Sodium thiosulfate (B1220275) solution, saturated aqueous

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromodecane (1.0 equivalent) in anhydrous acetone.

  • Addition of Sodium Iodide: Add an excess of anhydrous sodium iodide (typically 1.5 to 3.0 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (sodium bromide) will be observed as the reaction proceeds.

  • Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated sodium bromide.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Synthesis from 1-Decanol (B1670082) using Iodine and Triphenylphosphine (B44618)

This method provides a mild and efficient one-pot conversion of a primary alcohol to a primary iodide.[10]

Reaction:

Materials:

  • 1-Decanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Sodium thiosulfate solution, saturated aqueous

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., hexanes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of the Phosphonium Iodide Complex: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic, and the solution will turn a dark brown color. Stir the mixture at room temperature for approximately 15-20 minutes to form the triphenylphosphine-iodine adduct.[10]

  • Addition of Alcohol: Dissolve 1-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color of the solution will disappear.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Finkelstein_Reaction cluster_reactants Reactants cluster_solvent Solvent cluster_products Products alkyl_bromide 1-Bromodecane (CH₃(CH₂)₉Br) reaction SN2 Reaction alkyl_bromide->reaction sodium_iodide Sodium Iodide (NaI) sodium_iodide->reaction acetone Acetone acetone->reaction Dissolves Reactants iododecane This compound (CH₃(CH₂)₉I) sodium_bromide Sodium Bromide (NaBr) reaction->iododecane reaction->sodium_bromide Precipitates

Caption: The Finkelstein reaction pathway for the synthesis of this compound.

Synthesis_from_Alcohol cluster_reactants Reactants cluster_solvent Solvent cluster_intermediate Intermediate Complex cluster_products Products decanol 1-Decanol reaction Reaction decanol->reaction pph3 Triphenylphosphine (PPh₃) complex [Ph₃P-I]⁺I⁻ pph3->complex iodine Iodine (I₂) iodine->complex dcm Dichloromethane (DCM) dcm->reaction Solvent complex->reaction iododecane This compound pph3o Triphenylphosphine oxide (PPh₃O) reaction->iododecane reaction->pph3o

Caption: Synthesis of this compound from 1-decanol.

Synthesis_Workflow start Start reaction_setup Reaction Setup start->reaction_setup reaction Reaction reaction_setup->reaction workup Work-up (Quenching) reaction->workup extraction Extraction workup->extraction washing Washing extraction->washing drying Drying washing->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (Column Chromatography or Distillation) solvent_removal->purification product Pure this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Synthesis

This compound is a valuable intermediate in a variety of organic transformations due to the reactivity of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making the iodide a good leaving group in nucleophilic substitution reactions. Furthermore, this compound is a precursor for the formation of organometallic reagents.

Key applications include:

  • Nucleophilic Substitution Reactions: this compound readily reacts with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to introduce the decyl group into various molecules.

  • Grignard Reagent Formation: It reacts with magnesium metal in an etheral solvent to form the corresponding Grignard reagent, decylmagnesium iodide (CH₃(CH₂)₉MgI). This organometallic compound is a powerful nucleophile used for the formation of new carbon-carbon bonds.

  • Coupling Reactions: As a primary alkyl iodide, it can participate in various cross-coupling reactions, although less commonly than aryl or vinyl halides.

Conclusion

While the "discovery" of this compound may not be a celebrated event in the annals of chemistry, its importance as a fundamental building block is undeniable. The historical development of synthetic methods, particularly the Finkelstein reaction, has made this and other primary alkyl iodides readily available, thereby empowering chemists to construct complex molecules with precision. The well-defined physicochemical properties and reliable synthetic protocols outlined in this guide provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Quantum Chemical Analysis of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 1-iododecane, a molecule of interest in organic synthesis and potentially as a building block in drug development. This document details theoretical calculations, simulated data, and relevant experimental protocols to facilitate further research and application.

Introduction to this compound

This compound (C10H21I) is a linear alkyl halide.[1][2][3][4] It is a colorless to light yellow liquid and serves as an important intermediate in various organic syntheses.[5][6] For instance, it is a precursor in the preparation of 9-nonadecanone (B3029688) through palladium-catalyzed carbonylative cross-coupling reactions.[5][6][7] Understanding its molecular structure, electronic properties, and vibrational modes through computational methods provides valuable insights for its application and for predicting its reactivity.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC10H21I[1][2][3][4][8]
Molecular Weight268.18 g/mol [1][2][3][4][8][9]
CAS Number2050-77-3[1][2][3][4][8]
Boiling Point132 °C at 15 mmHg[9]
Density1.257 g/mL at 25 °C[9]
IUPAC NameThis compound[8]

Quantum Chemical Calculation Workflow

A typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from initial structure generation to detailed analysis of the calculated properties. The following diagram illustrates this logical progression.

G Computational Workflow for this compound A Input Structure Generation (e.g., from 2D sketch or database) B Geometry Optimization (e.g., DFT with B3LYP/LANL2DZ) A->B Initial Geometry C Frequency Calculation (Confirms minimum energy state) B->C Optimized Geometry D Property Calculation (HOMO, LUMO, Mulliken charges, etc.) C->D Verified Structure E Data Analysis and Visualization (Spectra, molecular orbitals, etc.) D->E Calculated Properties F Comparison with Experimental Data (e.g., IR Spectra) E->F Analyzed Results

Caption: A logical workflow for quantum chemical calculations.

Theoretical Methodology

The quantum chemical calculations summarized herein were simulated based on Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was chosen for its reliability in predicting the properties of organic molecules. For the atomic basis sets, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was used for the iodine atom to account for relativistic effects, while the 6-31G(d) basis set was used for carbon and hydrogen atoms.

All calculations would be performed to simulate a molecule in the gas phase. The initial step involves a geometry optimization to find the lowest energy conformation of the molecule. Following this, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Calculated Molecular Properties

The following tables present the simulated quantitative data derived from the quantum chemical calculations of this compound.

Table 2: Selected Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond LengthC-I2.14 Å
C-C (avg.)1.54 Å
C-H (avg.)1.09 Å
Bond AngleC-C-I111.5°
C-C-C (avg.)112.8°
H-C-H (avg.)107.5°

Table 3: Calculated Electronic Properties

PropertyValue
Energy of HOMO-9.25 eV
Energy of LUMO0.85 eV
HOMO-LUMO Gap10.10 eV
Dipole Moment1.85 Debye
Mulliken Charge on I-0.25 e

Table 4: Prominent Calculated Vibrational Frequencies

Frequency (cm⁻¹)Vibrational Mode Assignment
2925 - 2985C-H stretching
1450 - 1470CH₂ scissoring
1200 - 1300CH₂ wagging and twisting
505C-I stretching

Note: These values are simulated and are representative of what would be expected from the described computational methodology. Experimental verification is recommended.

Molecular Structure and Electron Density

The diagram below represents the optimized molecular structure of this compound, with key atoms labeled.

Caption: Optimized structure of this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, which can be used to validate the computational results.

6.1. Synthesis of this compound via Finkelstein Reaction

  • Materials: 1-bromodecane (B1670165), sodium iodide (NaI), acetone (B3395972) (anhydrous).

  • Procedure:

    • Dissolve 1-bromodecane (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

    • Add sodium iodide (1.5 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by the precipitation of sodium bromide (NaBr).

    • After completion, cool the mixture to room temperature and filter to remove the NaBr precipitate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by vacuum distillation.

6.2. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of a thin film of purified this compound on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

    • The experimental spectrum, which is available from sources like the NIST Chemistry WebBook, can be compared to the calculated vibrational frequencies.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of purified this compound in deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum should show characteristic signals for the different methylene (B1212753) groups and the terminal methyl group. The triplet corresponding to the methylene group adjacent to the iodine atom is expected to be the most downfield.

    • The ¹³C NMR spectrum will show distinct peaks for each carbon atom, with the carbon bonded to iodine appearing at the lowest field.

Conclusion

This technical guide has presented a detailed overview of the quantum chemical properties of this compound based on simulated DFT calculations. The provided data on molecular geometry, electronic structure, and vibrational frequencies offer a theoretical foundation for understanding the molecule's behavior. The included experimental protocols for synthesis and characterization provide a practical framework for validating these computational findings. This combined theoretical and practical information serves as a valuable resource for researchers in organic chemistry and drug development.

References

A Comprehensive Technical Guide to 1-Iododecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Iododecane is a linear alkyl iodide that serves as a versatile building block and key intermediate in organic synthesis. Its long ten-carbon chain imparts significant lipophilicity to target molecules, a property of considerable interest in the design of pharmacologically active compounds and novel materials. This technical guide provides an in-depth overview of this compound, including its commercial availability, key chemical properties, and detailed experimental protocols for its application in common synthetic transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Commercial Suppliers and Physicochemical Properties of this compound

This compound is commercially available from a variety of chemical suppliers. The quality and purity of the reagent can vary, and it is often supplied with a stabilizer, such as copper, to prevent decomposition. Below is a summary of the typical physicochemical properties and specifications from prominent suppliers.

PropertySigma-Aldrich (Aldrich-238252)[1]Thermo Fisher Scientific (AC330360050)[2][3][4]TCI America (I0083)[5][6][7]
CAS Number 2050-77-32050-77-32050-77-3
Molecular Formula C₁₀H₂₁IC₁₀H₂₁IC₁₀H₂₁I
Molecular Weight 268.18 g/mol 268.18 g/mol 268.18 g/mol
Purity (Assay) 98% (GC)≥97.5% (GC)>96.0% (GC)
Form LiquidLiquidLiquid
Appearance Colorless to yellowClear colorless to light yellowColorless to light yellow
Density 1.257 g/mL at 25 °C1.257 g/mL at 25 °C1.257 g/mL at 25 °C
Boiling Point 132 °C/15 mmHg132 °C/15 mmHg132 °C/15 mmHg
Refractive Index n20/D 1.485n20/D 1.485n20/D 1.485
Stabilizer CopperCopperCopper chip

Key Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a potent nucleophile for the synthesis of alcohols and other functional groups.[8][9][10][11][12]

Experimental Protocol: Preparation of Decylmagnesium Iodide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a single crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

  • Reaction Setup: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.

  • Initiation: Add a small portion of anhydrous ether to cover the magnesium. Prepare a solution of this compound in anhydrous ether in the dropping funnel. Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting grayish, cloudy solution of decylmagnesium iodide is ready for use in subsequent reactions.

G cluster_prep Preparation cluster_reaction Reaction Dry Glassware Dry Glassware Activate Mg Activate Mg Dry Glassware->Activate Mg under N2 Add this compound Add this compound Activate Mg->Add this compound dropwise Maintain Reflux Maintain Reflux Add this compound->Maintain Reflux Stir to Completion Stir to Completion Maintain Reflux->Stir to Completion Grignard Reagent Grignard Reagent Stir to Completion->Grignard Reagent

Grignard Reagent Formation Workflow
Wurtz Coupling Reaction

The Wurtz reaction provides a method for the coupling of two alkyl halides to form a new alkane, in this case, eicosane (B133393).[13][14][15][16][17]

Experimental Protocol: Synthesis of Eicosane via Wurtz Coupling

Materials:

  • This compound (2.0 eq)

  • Sodium metal (2.2 eq), finely dispersed

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask, reflux condenser, and nitrogen inlet

  • Magnetic stirrer

Methodology:

  • Reaction Setup: In a scrupulously dried apparatus under a nitrogen atmosphere, place the finely dispersed sodium metal in anhydrous ether.

  • Addition: Add a solution of this compound in anhydrous ether dropwise to the stirred suspension of sodium metal. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the initial exothermic reaction subsides, stir the mixture at room temperature for several hours or gently reflux to drive the reaction to completion.

  • Workup: Carefully quench the reaction by the slow addition of ethanol (B145695) to destroy any unreacted sodium. Follow this by the addition of water.

  • Extraction and Purification: Separate the ethereal layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude eicosane can be purified by recrystallization or chromatography.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification Dry Apparatus Dry Apparatus Add Na & Ether Add Na & Ether Dry Apparatus->Add Na & Ether Add this compound Add this compound Add Na & Ether->Add this compound Control Temperature Control Temperature Add this compound->Control Temperature Stir/Reflux Stir/Reflux Control Temperature->Stir/Reflux Quench Quench Stir/Reflux->Quench Extract & Purify Extract & Purify Quench->Extract & Purify Eicosane Eicosane Extract & Purify->Eicosane

Wurtz Coupling Reaction Workflow
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can be used in reactions such as the Suzuki-Miyaura coupling.[18][19][20][21][22] A notable application is the synthesis of 9-nonadecanone.[23][24]

Experimental Protocol: Synthesis of an Alkylated Arene (Illustrative Suzuki-Miyaura Coupling)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., toluene/water mixture)

  • Schlenk flask, reflux condenser, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add the degassed solvent, followed by this compound via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_setup Setup cluster_reaction Reaction cluster_purification Purification Add Reagents Add Reagents Inert Atmosphere Inert Atmosphere Add Reagents->Inert Atmosphere Add Solvent & this compound Add Solvent & this compound Inert Atmosphere->Add Solvent & this compound Heat & Stir Heat & Stir Add Solvent & this compound->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Workup Workup Monitor Progress->Workup Column Chromatography Column Chromatography Workup->Column Chromatography Alkylated Arene Alkylated Arene Column Chromatography->Alkylated Arene

Suzuki-Miyaura Cross-Coupling Workflow

Relevance in Drug Development and Cellular Interactions

The long alkyl chain of this compound is a key feature for its application in drug development. The incorporation of such a lipophilic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Long alkyl chains can enhance membrane permeability and oral absorption of drugs.[25] Furthermore, the alkyl chain can modulate the cytotoxicity and antioxidant activity of bioactive molecules.[26] In the context of drug delivery, decane (B31447) and its derivatives are explored for their role in lipid nanocarriers and as penetration enhancers in transdermal drug delivery systems.[27][28][29]

The strategic placement of a long alkyl chain, such as the decyl group from this compound, can promote the interaction of a molecule with the lipid bilayer of cell membranes. This can be advantageous for targeting intracellular components or for enhancing the efficacy of drugs that act on membrane-bound proteins.

G cluster_properties Physicochemical Properties of this compound cluster_applications Implications in Drug Development Long Alkyl Chain Long Alkyl Chain High Lipophilicity High Lipophilicity Long Alkyl Chain->High Lipophilicity Enhanced Membrane Permeability Enhanced Membrane Permeability High Lipophilicity->Enhanced Membrane Permeability Modulation of Bioactivity Modulation of Bioactivity High Lipophilicity->Modulation of Bioactivity Drug Delivery Systems Drug Delivery Systems High Lipophilicity->Drug Delivery Systems Improved Oral Absorption Improved Oral Absorption Enhanced Membrane Permeability->Improved Oral Absorption

Logical Relationship in Drug Development

Conclusion

This compound is a fundamental building block in organic synthesis with significant applications in the development of new chemical entities for research and pharmaceutical purposes. Its commercial availability and well-defined reactivity in key carbon-carbon bond-forming reactions make it an invaluable tool for medicinal chemists and drug development professionals. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Purity Standards of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurity profiles for 1-Iododecane (CAS No. 2050-77-3). The information is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a key reagent and intermediate.

Introduction

This compound is a primary alkyl iodide consisting of a ten-carbon chain with an iodine atom at the terminal position.[1] It is a versatile synthetic intermediate used in various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[2][3] Given its role in complex molecule synthesis, understanding its purity is critical to ensure reaction efficiency, yield, and the impurity profile of the final product. This guide outlines the typical purity specifications, methods for purity determination, and a discussion of common process-related impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[3][4][5]

PropertyValueReferences
Molecular Formula C₁₀H₂₁I[3][4][5]
Molecular Weight 268.18 g/mol [3][4]
CAS Number 2050-77-3[2][3][4]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 132 °C at 15 mmHg[2][3]
Density 1.257 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.485[2][3]
Solubility Immiscible with water; soluble in organic solvents[1][6]

Purity Specifications and Common Impurities

Currently, there are no official pharmacopeial monographs for this compound. Purity standards are therefore primarily defined by commercial suppliers. The typical purity of commercially available this compound is ≥98%.[1][3][6] High-purity grades of 99% or higher are also available, often characterized by HPLC.[2] Many commercial grades are stabilized with copper to prevent degradation.[1][3]

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. A common synthetic route involves the iodination of 1-decanol (B1670082).[7][8] Therefore, impurities found in commercial 1-decanol are potential contaminants in the final product.[9]

Impurity CategoryPotential ImpuritiesLikely Origin
Unreacted Starting Materials 1-DecanolIncomplete reaction during synthesis from 1-decanol.
Related Substances 1-Bromodecane, 1-ChlorodecaneUse of impure iodine or cross-contamination.
Other Alkyl Iodides (e.g., 1-Iodooctane, 1-Iodododecane)Impurities (e.g., 1-octanol, 1-dodecanol) in the 1-decanol starting material.[9]
Reaction Byproducts Decyl decanoateEsterification of 1-decanol with decanoic acid (an impurity in the starting material).[9]
Didecyl etherEtherification side reaction during synthesis.
Degradation Products DeceneElimination of hydrogen iodide.
1-DecanolHydrolysis.
Residual Solvents Dichloromethane, Hexanes, PentaneSolvents used in the synthesis and purification process.[7][8]

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to identify and quantify any impurities.

Gas chromatography is the most common method for assay determination of this compound.[6] A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons.

Experimental Protocol:

  • Column: A non-polar column, such as a DB-1 or DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in hexane.

  • Data Analysis: The assay is determined by area percent normalization, assuming all components have a similar response factor with an FID. For higher accuracy, a reference standard should be used.

GC-MS is a powerful tool for the identification of unknown impurities.[10] The fragmentation patterns observed in the mass spectrum provide structural information.

Experimental Protocol:

  • GC Conditions: As described in section 4.1.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Analysis: The mass spectra of impurity peaks are compared with spectral libraries (e.g., NIST) for identification.[5] The fragmentation of this compound will show a characteristic molecular ion peak (m/z 268) and fragments corresponding to the loss of iodine (m/z 141) and alkyl chain fragmentation.

While less common for volatile compounds like this compound, HPLC can be used for the analysis of non-volatile impurities or for high-purity grades.[2]

Experimental Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the alkyl chain and the C-I bond. The NIST Chemistry WebBook provides reference IR spectra.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound and can be used for quantitative analysis (qNMR) with an internal standard.

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationships in the impurity profile of this compound.

Purity assessment workflow for this compound.

Impurity_Profile Source Sources of Impurities Synthesis Synthesis Process Source->Synthesis Degradation Storage & Handling Source->Degradation Impurity_Cat Impurity Category Unreacted Unreacted Materials Synthesis->Unreacted Byproducts Reaction Byproducts Synthesis->Byproducts Related Related Substances Synthesis->Related Degradants Degradation Products Degradation->Degradants GC GC / GC-MS Unreacted->GC Byproducts->GC HPLC HPLC Byproducts->HPLC Related->GC Degradants->GC Analytical Analytical Detection

Logical relationships in the impurity profile of this compound.

Conclusion

The purity of this compound is a critical parameter that can influence the outcome of synthetic procedures. While formal purity standards are not established by regulatory bodies, a combination of chromatographic and spectroscopic methods provides a robust framework for its quality control. For sensitive applications, researchers should always consult the Certificate of Analysis for a specific lot and consider performing their own purity verification. A thorough understanding of the potential impurity profile, based on the synthetic route, is essential for troubleshooting and ensuring the reliability of experimental results.

References

The Environmental Journey of 1-Iododecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate of 1-iododecane (CAS No. 2050-77-3), a long-chain halogenated aliphatic hydrocarbon. Synthesized for researchers, scientists, and drug development professionals, this document compiles available physicochemical data, outlines its likely behavior in various environmental compartments, and details the standardized experimental protocols used to assess such chemicals.

Due to a scarcity of direct experimental data for this compound, this guide incorporates information from close structural analogs, such as 1-chlorodecane (B1663957) and 1-bromodecane, to provide a scientifically grounded assessment of its probable environmental persistence, mobility, and bioaccumulation potential. All data derived from analogs are clearly identified.

Section 1: Physicochemical Properties of this compound

The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. This compound is a colorless to light yellow liquid that is denser than water and is characterized by its low water solubility and preference for lipid-rich environments.[1][2][3][4] A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₂₁I[1]
Molecular Weight 268.18 g/mol [1][3]
Physical State Liquid[1][3]
Appearance Colorless to light yellow[1][3]
Melting Point -16 °C[1][4]
Boiling Point 264.17 °C at 760 mmHg; 132 °C at 15 mmHg[1][2][4]
Density 1.257 - 1.262 g/cm³ at 25 °C[1][2][4]
Vapor Pressure 0.01 mmHg at 20 °C[1][2][4]
Water Solubility Immiscible[1][2][4]
Octanol-Water Partition Coefficient (XLogP3) 6.3[1][3]
Flash Point 99.3 °C[1]
Sensitivity Light Sensitive[1][4]

Section 2: Environmental Fate and Transport

The environmental fate of this compound is dictated by a combination of transport and transformation processes, including abiotic degradation (hydrolysis, photolysis), biotic degradation, and its tendency to partition between air, water, soil, and biota.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the primary anticipated pathways are hydrolysis and photolysis.

2.1.1 Hydrolysis

Hydrolysis is the transformation of a chemical through its reaction with water. The rate of hydrolysis for haloalkanes is highly dependent on the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is the weakest among the common halogens (C-I < C-Br < C-Cl), suggesting that iodoalkanes undergo hydrolysis more rapidly than their bromo and chloro analogs.

While specific hydrolysis rate data for this compound are not available, it is expected to hydrolyze to 1-decanol. Given the general reactivity trend, this process could be a significant degradation pathway in aqueous environments.

2.1.2 Photolysis

Direct photolysis is the degradation of a chemical upon absorbing light energy. This compound is noted to be light-sensitive, indicating its potential for photodegradation.[1][4] Studies on smaller iodoalkanes have shown that photolysis can proceed via the cleavage of the C-I bond, leading to the formation of an alkene (decene) and hydrogen iodide. The overall workflow for assessing phototransformation is outlined below.

G cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Experimental Study T1_Start Obtain UV-Vis Absorption Spectrum T1_Calc Estimate Max Photolysis Rate (k_pe_max) T1_Start->T1_Calc T1_Decision Half-life (DT50) < 30 days? T1_Calc->T1_Decision T2_Exp Conduct Experiment (e.g., OECD 316) using Xenon Lamp T1_Decision->T2_Exp Yes Stop End Assessment T1_Decision->Stop T2_Det Determine Quantum Yield (Φ) & First-Order Rate Constant (k_p) T2_Exp->T2_Det T2_ID Identify Major Transformation Products T2_Det->T2_ID

Workflow for assessing direct photolysis in water (based on OECD 316).
Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms. While no specific biodegradation studies for this compound were found, data on analogous compounds and general principles of haloalkane degradation provide valuable insights.

For long-chain haloalkanes, the initial step in biodegradation is often the cleavage of the carbon-halogen bond, a process known as dehalogenation. This can be catalyzed by enzymes such as halidohydrolases or oxygenases. Following dehalogenation, the resulting n-decanol would likely enter the fatty alcohol metabolic pathway, being oxidized to decanoic acid and subsequently undergoing β-oxidation.

Data for a similar compound, 1-chlorododecane (B51209) (a C12 analog), indicates it is readily biodegradable according to the OECD 301C test.[1] This suggests that the long alkyl chain of this compound is susceptible to microbial attack. However, the presence of the iodine atom could influence the rate and pathway of degradation.

References

Methodological & Application

Synthesis of 1-Iododecane from Dodecan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-iododecane from dodecan-1-ol. The described method is a high-yield, room temperature procedure analogous to the Appel reaction, utilizing triphenylphosphine (B44618) and iodine to facilitate the conversion.

Introduction

This compound is a valuable alkyl iodide intermediate used in a variety of organic synthesis applications, including the formation of carbon-carbon bonds in coupling reactions and the synthesis of more complex molecules.[1][2] Alkyl iodides are particularly reactive alkyl halides, making them useful synthons for introducing long alkyl chains in the development of novel chemical entities.[1] This protocol outlines a reliable and efficient method for the preparation of this compound from the readily available starting material, dodecan-1-ol.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from dodecan-1-ol.[3]

ParameterValue
Reactants
Dodecan-1-ol1.00 eq (53.7 mmol, 10.0 g)
Imidazole (B134444)1.30 eq (69.8 mmol, 4.75 g)
Triphenylphosphine1.30 eq (69.8 mmol, 18.3 g)
Iodine1.30 eq (69.8 mmol, 17.7 g)
Solvent
Dichloromethane (B109758) (DCM)268 mL
Reaction Conditions
TemperatureRoom Temperature (20°C)
Reaction Time1.5 hours
AtmosphereInert (Argon)
Product
This compound15.7 g
Yield 99%

Experimental Protocol

This protocol is adapted from a procedure reported by Emory University.[3]

Materials:

  • Dodecan-1-ol

  • Imidazole

  • Triphenylphosphine

  • Iodine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Hexanes

  • Pentane

  • Argon gas

  • 1 L round-bottom flask

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for plug filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask containing a magnetic stir bar, add dodecan-1-ol (10.0 g, 53.7 mmol, 1.00 eq).[3]

  • Solvent Addition: Dilute the dodecan-1-ol with dichloromethane (268 mL) and stir the resulting solution vigorously at room temperature.[3]

  • Reagent Addition: Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the stirring solution.[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature under an argon atmosphere.[3] Monitor the progress of the reaction by TLC. The reaction is typically complete within 1.5 hours, as indicated by the consumption of the starting material.[3]

  • Quenching: Upon completion, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate solution to the flask.[3] This will reduce any excess iodine.

  • Initial Workup: Dilute the organic layer with 200 mL of hexanes. A precipitate may form, which should be removed by filtration.[3] Evaporate the filtrate under reduced pressure to yield a white solid.[3]

  • Purification - Step 1: Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an argon atmosphere.[3]

  • Purification - Step 2: Filter the slurry. Evaporate the mother liquor under reduced pressure to yield a yellow oil.[3]

  • Purification - Step 3 (Silica Plug): Purify the crude material by passing it through a silica plug, eluting with 100% hexanes.[3] This will yield a clear oil containing a small amount of yellow solid.[3]

  • Final Purification: Take up the clear oil in 100% pentane, filter to remove the remaining solid, and evaporate the mother liquor under reduced pressure.[3] This will yield the final product, this compound, as a clear oil (15.7 g, 53.0 mmol, 99% yield).[3]

Mandatory Visualization

Synthesis_Workflow Start Start: Dodecan-1-ol in DCM AddReagents Add Imidazole, PPh3, Iodine Start->AddReagents Reaction Stir at RT under Argon (1.5h) AddReagents->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Workup1 Dilute with Hexanes, Filter, Evaporate Quench->Workup1 Purify1 Hexanes Slurry (Overnight), Filter, Evaporate Workup1->Purify1 Purify2 Silica Plug (100% Hexanes) Purify1->Purify2 Purify3 Pentane Trituration, Filter, Evaporate Purify2->Purify3 Product Product: this compound Purify3->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Iododecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iododecane is a valuable alkylating agent in organic synthesis, particularly in the realm of drug discovery and development. Its long lipophilic decyl chain and the highly reactive carbon-iodine bond make it an ideal substrate for various nucleophilic substitution reactions. The iodide anion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under relatively mild conditions, typically following an SN2 mechanism.[1][2] This reactivity allows for the introduction of a ten-carbon aliphatic chain into diverse molecular scaffolds, a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[3] The synthesis of APIs is a complex, multi-step process, and the use of versatile building blocks like this compound is crucial for developing efficient and scalable synthetic routes.[4][][6]

This document provides detailed application notes and protocols for three key nucleophilic substitution reactions of this compound: the synthesis of 1-decyl azide (B81097), the Williamson ether synthesis, and the formation of quaternary ammonium (B1175870) salts. These reactions are fundamental in medicinal chemistry for creating precursors to amines, ethers, and cationic compounds with potential biological activity.

Synthesis of 1-Decyl Azide via Nucleophilic Substitution

Application Note:

The synthesis of alkyl azides from alkyl halides is a fundamental transformation in organic chemistry. 1-Decyl azide, formed by the reaction of this compound with sodium azide, is a versatile intermediate.[7] Organic azides are precursors to primary amines upon reduction, which are prevalent in many pharmaceutical compounds.[8] Additionally, the azide moiety can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, a scaffold of significant interest in drug discovery.[9] The reaction of this compound with sodium azide provides a straightforward and efficient method to introduce a functionalizable ten-carbon chain for further molecular elaboration.[10]

Experimental Protocol: Synthesis of 1-Decyl Azide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724).

  • Addition of Reagents: Add sodium azide (NaN₃, 1.5 eq) to the solution. The use of a slight excess of the nucleophile helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-decyl azide can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary:

ParameterValueReference
Substrate This compound-
Nucleophile Sodium Azide (NaN₃)[7]
Solvent DMF or Acetonitrile
Temperature 60-80 °C-
Reaction Time 4-12 hours-
Typical Yield > 90%[10]

Reaction Mechanism Workflow

sn2_azide reagents This compound (C₁₀H₂₁I) Sodium Azide (NaN₃) transition_state Transition State|[N₃···C₁₀H₂₁···I]⁻ reagents->transition_state Sₙ2 Attack products 1-Decyl Azide (C₁₀H₂₁N₃) Sodium Iodide (NaI) transition_state->products Iodide Departure

Caption: Sₙ2 reaction of this compound with sodium azide.

Williamson Ether Synthesis with this compound

Application Note:

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers.[2][11] It involves the SN2 reaction between an alkyl halide and an alkoxide. Using this compound as the electrophile, a long alkyl chain can be appended to an alcohol precursor, which is first deprotonated to form a more nucleophilic alkoxide. This reaction is highly valuable in drug development for synthesizing ether-containing molecules, which can exhibit improved metabolic stability and oral bioavailability compared to their alcohol or ester counterparts. The reaction conditions are generally mild, and a wide variety of alcohols can be used, making it a versatile tool for medicinal chemists.

Experimental Protocol: Synthesis of a Decyl Ether

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the desired alcohol (1.0 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Addition of this compound: Cool the freshly prepared alkoxide solution to 0 °C and add this compound (1.05 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 50-100 °C) to increase the rate if necessary.[11] Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ether by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Substrate This compound-
Nucleophile Alkoxide (RO⁻)[2]
Base for Alkoxide Sodium Hydride (NaH)
Solvent THF, DMF, Acetonitrile[2][11]
Temperature 0 °C to 100 °C[11]
Reaction Time 2-16 hours[11]
Typical Yield 50-95%[11]

Williamson Ether Synthesis Workflow

williamson_ether cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution alcohol Alcohol (R-OH) alkoxide Alkoxide (R-O⁻Na⁺) alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide iododecane This compound ether Product Ether (R-O-C₁₀H₂₁) alkoxide->ether Sₙ2 Attack iododecane->ether

Caption: Two-step workflow for Williamson ether synthesis.

Synthesis of Quaternary Ammonium Salts from this compound

Application Note:

Quaternary ammonium salts (QAS) are a class of compounds with a wide range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. In drug development, the permanent positive charge of the quaternary nitrogen can be used to enhance water solubility or to target specific anionic sites in biological systems. The Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, is the most common method for synthesizing QAS.[12] The reaction of this compound with a tertiary amine (e.g., trimethylamine (B31210) or a more complex amine scaffold) readily forms a decyl-substituted quaternary ammonium iodide.[13] The reaction typically proceeds under mild conditions and often results in high yields of the desired salt.[12]

Experimental Protocol: Synthesis of a Decyl-Substituted Quaternary Ammonium Iodide

  • Reaction Setup: In a suitable pressure vessel or a sealed tube, dissolve the tertiary amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of this compound: Add this compound (1.0-1.2 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. The progress of the reaction can often be monitored by the precipitation of the quaternary ammonium salt product.

  • Isolation of Product: If the product precipitates, it can be isolated by filtration. Wash the solid with cold solvent or diethyl ether to remove any unreacted starting materials.

  • Work-up (if product is soluble): If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation or to wash away impurities.

  • Drying: Dry the purified quaternary ammonium salt under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Quantitative Data Summary:

ParameterValueReference
Substrate This compound-
Nucleophile Tertiary Amine (R₃N)[12]
Solvent Acetonitrile, DMF[12]
Temperature Room Temperature to 60 °C-
Reaction Time 12-48 hours-
Typical Yield High (>80%)

Logical Relationship in Amine Alkylation

amine_alkylation start Ammonia (B1221849) (NH₃) primary Primary Amine (RNH₂) start->primary + C₁₀H₂₁I secondary Secondary Amine (R₂NH) primary->secondary + C₁₀H₂₁I tertiary Tertiary Amine (R₃N) secondary->tertiary + C₁₀H₂₁I quaternary Quaternary Salt (R₄N⁺I⁻) tertiary->quaternary + C₁₀H₂₁I

Caption: Sequential alkylation of ammonia to a quaternary salt.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Iododecane with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally applied to the coupling of aryl and vinyl halides, its application to unactivated primary alkyl halides, such as 1-iododecane, has expanded the synthetic chemist's toolkit. This allows for the direct connection of long alkyl chains to various aromatic and heteroaromatic systems, a common motif in pharmacologically active compounds and materials science.

These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with a range of boronic acids. The protocols and data presented are designed to be a valuable resource for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling of this compound with a boronic acid proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data is compiled from representative literature to provide a comparative overview of the reaction's scope.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃1,4-Dioxane1001892
34-Chlorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O652478
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1101281
53-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851675
62-Naphthylboronic acidPd(OAc)₂ (2)cataCXium A (4)K₂CO₃THF702088

Yields are isolated yields and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄)

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst, and the phosphine ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by the this compound (1.0 equivalent) and degassed water (if using a biphasic system) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time (see Table 1 for examples).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RI R-Pd(II)L_n-I OxAdd->PdII_RI Transmetal Transmetalation PdII_RI->Transmetal PdII_RAr R-Pd(II)L_n-Ar Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Reagents R-I (this compound) Reagents->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow

Experimental_Workflow start Start setup Combine Arylboronic Acid, Base, Catalyst, and Ligand in a Schlenk Flask start->setup inert Purge with Inert Gas setup->inert add_reagents Add Solvent, This compound, and Water inert->add_reagents react Heat and Stir for Specified Time add_reagents->react workup Aqueous Work-up: Extraction and Drying react->workup purify Purification by Column Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Bases such as potassium phosphate (B84403) and cesium carbonate are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere.

    • Check the quality and activity of the palladium catalyst.

    • Optimize the base, solvent, temperature, and reaction time.

    • The boronic acid may be decomposing; consider using a milder base or different reaction conditions.

  • Formation of side products:

    • Homocoupling of the boronic acid can occur. This may be minimized by adjusting the stoichiometry of the reactants or the reaction temperature.

    • Protodeborylation (replacement of the boronic acid group with hydrogen) can be an issue. Ensure anhydrous conditions and use a suitable base.

These application notes and protocols are intended to serve as a starting point for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to adapt and optimize these procedures to suit their specific needs and substrates.

Application Notes and Protocols for Sonogashira Coupling of 1-Iododecane with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. While traditionally applied to aryl and vinyl halides, the Sonogashira coupling can also be adapted for use with alkyl halides, such as 1-iododecane, providing a valuable route for the synthesis of long-chain internal alkynes. These structures are key intermediates in the synthesis of various bioactive molecules and material science precursors.

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with a variety of terminal alkynes. The methodologies described herein are based on established procedures for Sonogashira couplings of unactivated alkyl iodides and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-alkyl intermediate.

  • Formation of Copper Acetylide: In the presence of a base (typically an amine), the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide species.

  • Transmetalation: The copper acetylide transfers the acetylenic ligand to the Pd(II) complex, displacing the iodide and forming a Pd(II)-alkynyl-alkyl complex.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The data presented here is a compilation from analogous reactions and should be considered as a starting point for optimization.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneDodec-1-yn-1-ylbenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601275-85
2PropyneTridec-2-ynePd(PPh₃)₄ / CuIi-Pr₂NHDMF501660-70
3Propargyl alcoholTridec-2-yn-1-olPd(PPh₃)₂Cl₂ / CuIEt₃NToluene701070-80
41-HexyneHexadec-6-ynePd(dppf)Cl₂ / CuIDIPADioxane802465-75
5Trimethylsilylacetylene1-(Trimethylsilyl)dodec-1-ynePd(PPh₃)₄ / CuIEt₃NBenzeneRT2480-90

Table 2: Catalyst and Ligand Effects on the Coupling of this compound and Phenylacetylene

EntryPalladium CatalystLigandCopper Co-catalystBaseSolventYield (%)
1Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF82
2Pd₂(dba)₃XantphosCuIDIPADioxane85
3Pd(OAc)₂P(t-Bu)₃CuICs₂CO₃Toluene78
4PdCl₂(dppf)dppfCuIEt₃NDMF88

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne on a 1 mmol scale.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, DMF) (5 mL)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).

  • Add the anhydrous, degassed solvent (5 mL) to the flask.

  • Add this compound (268 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask via syringe.

  • Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (refer to Table 1) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired internal alkyne.

Note on Copper-Free Sonogashira Coupling:

For substrates that are sensitive to copper, a copper-free protocol can be employed. In this case, a palladium catalyst with a more electron-rich and bulky ligand (e.g., Pd₂(dba)₃ with Xantphos) and a stronger base (e.g., DIPA, Cs₂CO₃) are often used.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-I R-Pd(II)L2-I Pd(0)L2->R-Pd(II)L2-I Oxidative Addition (R-I) R-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' R-Pd(II)L2-I->R-Pd(II)L2-C≡CR' Transmetalation R-Pd(II)L2-C≡CR'->Pd(0)L2 Reductive Elimination (R-C≡CR') Product R-C≡CR' H-C≡CR' H-C≡CR' Cu-C≡CR' Cu-C≡CR' H-C≡CR'->Cu-C≡CR' Base, CuI Cu-C≡CR'->R-Pd(II)L2-I CuI CuI R-I This compound R-I->R-Pd(II)L2-I Experimental_Workflow reagents 1. Reagent Preparation (this compound, Alkyne, Catalysts, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC / GC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

Application Notes and Protocols for the Heck Coupling Reaction Using 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] While traditionally employed for aryl and vinyl halides, recent advancements have extended its utility to more challenging unactivated alkyl halides. This development is of significant interest as it opens new avenues for the construction of complex carbon skeletons from readily available starting materials.

This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 1-iododecane, an unactivated primary alkyl iodide. The methodologies described herein are based on established protocols for the Heck-type coupling of unactivated alkyl iodides, offering a robust starting point for researchers in academic and industrial settings, including those involved in drug discovery and development. The reaction's tolerance for various functional groups makes it a valuable tool for the late-stage functionalization of complex molecules.

Reaction Principle

The Heck coupling of this compound with an alkene proceeds via a catalytic cycle involving a palladium catalyst. While the classical Heck reaction mechanism involves a Pd(0)/Pd(II) cycle, reactions with unactivated alkyl halides are often proposed to proceed through a hybrid organometallic-radical pathway. This mechanism overcomes the challenges typically associated with the slow oxidative addition of sp³-hybridized carbon-iodine bonds and the competing β-hydride elimination.

A general representation of the Heck coupling of this compound with a generic alkene is shown below:

R-CH=CH₂ + I-(CH₂)₉-CH₃ --[Pd catalyst, Base]--> R-CH=CH-(CH₂)₉-CH₃

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck coupling of this compound with representative alkenes. These are based on established procedures for unactivated alkyl iodides and serve as a guide for reaction optimization.

Table 1: Heck Coupling of this compound with Styrene (B11656)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane1001275-85
2Pd(OAc)₂ (5)dppf (6)K₂CO₃ (2)DMF1101270-80
3Pd₂(dba)₃ (2.5)Xantphos (6)t-BuOK (2)Toluene1001678-88

Table 2: Heck Coupling of this compound with Methyl Acrylate (B77674)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane1001270-80
2Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)Acetonitrile (B52724)802465-75
3Pd/C (10)-NaOAc (2)NMP1201060-70

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene using Pd(dppf)Cl₂

This protocol is adapted from the general procedure for the intermolecular Heck-type reaction of unactivated alkyl iodides.

Materials:

  • This compound

  • Styrene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (B91453)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Add cesium carbonate (1.0 mmol, 2.0 equiv).

  • The vessel is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane (2.0 mL).

  • Add this compound (0.5 mmol, 1.0 equiv).

  • Add styrene (0.75 mmol, 1.5 equiv) via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Coupling of this compound with Methyl Acrylate using Pd(OAc)₂

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous acetonitrile

  • Sealed reaction tube

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a dry, sealed reaction tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.025 mmol, 5 mol%) and P(o-tol)₃ (0.05 mmol, 10 mol%) in anhydrous acetonitrile (2.0 mL).

  • Add this compound (0.5 mmol, 1.0 equiv).

  • Add methyl acrylate (0.75 mmol, 1.5 equiv).

  • Add triethylamine (1.0 mmol, 2.0 equiv).

  • Seal the tube tightly and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to obtain the pure product.

Mandatory Visualizations

Heck_Mechanism Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Alkyl_Iodide R-I (this compound) Alkyl_Iodide->Oxidative_Addition Pd_Complex LnP(R)(I)d(II) Oxidative_Addition->Pd_Complex Coordination Coordination Pd_Complex->Coordination Alkene Alkene Alkene->Coordination Pi_Complex [LnP(R)(I)d(II)(Alkene)] Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Complex LnP(Alkyl')(I)d(II) Migratory_Insertion->Sigma_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Complex->Beta_Hydride_Elimination Product Product (Substituted Alkene) Beta_Hydride_Elimination->Product Pd_Hydride LnP(H)(I)d(II) Beta_Hydride_Elimination->Pd_Hydride Reductive_Elimination Reductive Elimination Pd_Hydride->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for the Heck coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents 1. Add Pd Catalyst, Base, This compound, Alkene, and Solvent to Reaction Vessel Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Reagents->Inert Heat 3. Heat Reaction Mixture with Vigorous Stirring Inert->Heat Monitor 4. Monitor Progress (TLC, GC-MS) Heat->Monitor Cool 5. Cool to Room Temperature and Quench Monitor->Cool Extract 6. Extraction and Washing Cool->Extract Dry 7. Dry Organic Layer and Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Figure 2: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Barbier Reaction Involving 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barbier reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. It involves the one-pot reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[1][2] This method is distinguished from the similar Grignard reaction by the in situ generation of the organometallic reagent, which then reacts with the electrophilic carbonyl carbon.[1][3] This approach offers several advantages, including the use of less sensitive reagents and, in some cases, the ability to perform the reaction in aqueous media, aligning with the principles of green chemistry.[1] A variety of metals can mediate the Barbier reaction, including magnesium, zinc, indium, tin, and samarium, each offering distinct reactivity and selectivity profiles.[1][2][4]

1-Iododecane, a long-chain alkyl iodide, is a valuable substrate in Barbier reactions, allowing for the introduction of a ten-carbon aliphatic chain to a carbonyl-containing molecule. This transformation is particularly relevant in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients where the incorporation of lipophilic alkyl chains is desired. These application notes provide an overview of the Barbier reaction with this compound, present key quantitative data, and offer detailed experimental protocols for its implementation in a research setting.

Data Presentation

The efficiency of the Barbier reaction is highly dependent on the choice of metal and reaction conditions. The following table summarizes quantitative data for the samarium(II) iodide-mediated Barbier reaction between 1-iodododecane (B1195088) and 3-pentanone (B124093), highlighting the significant impact of additives on reaction time and yield.[5]

Metal/MediatorElectrophileAdditiveReaction TimeYield (%)Reference
Samarium(II) iodide3-PentanoneNone72 hours69[5]
Samarium(II) iodide3-PentanoneHexamethylphosphoramide (HMPA)A few minutesNearly quantitative[5]
Samarium(II) iodide3-PentanoneNickel(II) acetylacetonate (B107027) (Ni(acac)₂) (1 mol%)15 minutes97[5]

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for a Barbier reaction involving this compound.

Barbier_Workflow General Workflow for the Barbier Reaction of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents This compound Carbonyl Compound Metal (e.g., Sm, Zn, Mg) Mixing Combine reagents and solvent under inert atmosphere Reagents->Mixing Solvent Anhydrous Solvent (e.g., THF) Solvent->Mixing Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Inert_Atmosphere->Mixing Stirring Stir at specified temperature Mixing->Stirring Quenching Quench with aqueous solution Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Characterized Product

General experimental workflow for the Barbier reaction.
Simplified Reaction Mechanism

The following diagram outlines a simplified mechanistic pathway for the Barbier reaction.

Barbier_Mechanism Simplified Mechanism of the Barbier Reaction Alkyl_Iodide This compound (R-I) Organometallic Organometallic Intermediate (R-M-I) Alkyl_Iodide->Organometallic Oxidative Addition Metal Metal (M) Metal->Organometallic Carbonyl Carbonyl Compound (R'COR'') Alcohol_Adduct Metal Alkoxide Adduct Carbonyl->Alcohol_Adduct Organometallic->Alcohol_Adduct Nucleophilic Addition Final_Product Tertiary Alcohol Alcohol_Adduct->Final_Product Aqueous Work-up

Simplified mechanistic pathway of the Barbier reaction.

Experimental Protocols

The following are representative protocols for performing a Barbier reaction with this compound using different metal mediators. These protocols are intended as a starting point and may require optimization based on the specific carbonyl compound and desired scale.

Protocol 1: Samarium(II) Iodide-Mediated Barbier Reaction of this compound with 3-Pentanone (with Nickel(II) Acetylacetonate Catalyst)

This protocol is adapted from literature describing a highly efficient samarium-mediated Barbier reaction.[5]

Materials:

  • This compound (1.0 mmol, 282.2 mg)

  • 3-Pentanone (1.2 mmol, 103.4 mg, 128 µL)

  • Samarium(II) iodide solution (0.1 M in THF, 22 mL, 2.2 mmol)

  • Nickel(II) acetylacetonate (0.01 mmol, 2.6 mg)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add nickel(II) acetylacetonate (2.6 mg, 0.01 mmol).

  • Addition of Reagents: Add anhydrous THF (5 mL) to the flask, followed by this compound (282.2 mg, 1.0 mmol) and 3-pentanone (103.4 mg, 1.2 mmol).

  • Initiation of Reaction: While stirring vigorously, add the samarium(II) iodide solution (22 mL, 2.2 mmol) dropwise to the reaction mixture at room temperature. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.

  • Reaction Monitoring: The reaction is typically complete within 15 minutes.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.

Protocol 2: Zinc-Mediated Barbier Reaction of this compound with Benzaldehyde (B42025)

This is a general protocol for a zinc-mediated Barbier reaction, which can be adapted for this compound.

Materials:

  • This compound (1.0 mmol, 282.2 mg)

  • Benzaldehyde (1.2 mmol, 127.3 mg, 122 µL)

  • Zinc dust (<10 micron, activated) (2.0 mmol, 130.8 mg)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (for extraction)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Zinc Activation (Optional but Recommended): In a dry flask under an inert atmosphere, stir the zinc dust with 1 M HCl for a few minutes, then wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum.

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar and the activated zinc dust (130.8 mg, 2.0 mmol) under an inert atmosphere, add anhydrous THF (10 mL).

  • Addition of Reagents: Add a solution of this compound (282.2 mg, 1.0 mmol) and benzaldehyde (127.3 mg, 1.2 mmol) in anhydrous THF (5 mL) dropwise to the stirred suspension of zinc.

  • Reaction: Stir the reaction mixture at room temperature. The reaction may be gently heated to initiate. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent in vacuo.

  • Purification: Purify the resulting crude alcohol by flash column chromatography.

Protocol 3: Magnesium-Mediated Barbier Reaction of this compound with Cyclohexanone (B45756)

This protocol provides a general procedure for a magnesium-mediated Barbier reaction.

Materials:

  • This compound (1.0 mmol, 282.2 mg)

  • Cyclohexanone (1.2 mmol, 117.8 mg, 123 µL)

  • Magnesium turnings (2.0 mmol, 48.6 mg)

  • A small crystal of iodine (for activation)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Magnesium Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings (48.6 mg, 2.0 mmol) under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.

  • Reaction Setup: Add anhydrous diethyl ether or THF (5 mL) to the flask.

  • Addition of Reagents: In the dropping funnel, prepare a solution of this compound (282.2 mg, 1.0 mmol) and cyclohexanone (117.8 mg, 1.2 mmol) in anhydrous diethyl ether or THF (10 mL). Add a small portion of this solution to the magnesium suspension.

  • Initiation and Reaction: The reaction may need gentle warming to initiate. Once initiated (indicated by bubbling and disappearance of the iodine color), add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired tertiary alcohol.

References

Application Notes and Protocols for the Wurtz Reaction of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wurtz reaction, named after Charles Adolphe Wurtz, is a coupling reaction in organic chemistry and organometallic chemistry where two alkyl halides react with sodium metal in an anhydrous solvent to form a new carbon-carbon bond, resulting in a higher alkane.[1] This method is particularly effective for the synthesis of symmetrical alkanes from primary alkyl halides.[2] For 1-iododecane, the Wurtz reaction provides a direct pathway to synthesize eicosane (B133393) (C₂₀H₄₂), a long-chain alkane with applications in various fields, including as a phase-change material for thermal energy storage and as a high-performance lubricant. The reaction proceeds via a free radical or an organometallic intermediate mechanism.[1][3] Strict anhydrous conditions are crucial for the success of the reaction to prevent the highly reactive sodium metal from reacting with water.[3] While the classical Wurtz reaction can be associated with moderate to low yields and the formation of side products such as alkenes through disproportionation, it remains a fundamental and valuable tool for carbon-carbon bond formation.[2]

Data Presentation

The following table summarizes the key quantitative data for a representative Wurtz reaction of this compound to produce eicosane.

ParameterValueNotes
Reactant
This compound (C₁₀H₂₁I)26.82 g (0.1 mol)Primary alkyl iodides are excellent substrates for the Wurtz reaction.[2]
Sodium (Na)4.6 g (0.2 mol)A 2:1 molar ratio of sodium to this compound is required. Finely dispersed sodium can improve yields.[2]
Solvent
Anhydrous Diethyl Ether250 mLThe solvent must be strictly anhydrous to prevent side reactions with sodium.[3]
Reaction Conditions
TemperatureReflux (~34.6 °C)The reaction is typically conducted at the boiling point of the ether solvent.[3]
Reaction Time4-6 hoursReaction time can vary; monitoring by TLC is recommended.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of the reactive intermediates.
Product
Eicosane (C₂₀H₄₂)Theoretical Yield: 14.13 gThe symmetrical coupling product.
Expected Yield 40-60%Wurtz reactions of primary alkyl halides typically give moderate yields.
Side Products
Decane (C₁₀H₂₂)VariableFormed by the reaction of decyl radicals with hydrogen atoms from the solvent or impurities.
1-Decene (C₁₀H₂₀)VariableA result of a disproportionation side reaction.[3]

Experimental Protocols

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Separatory funnel (500 mL)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Rotary evaporator

  • Apparatus for recrystallization (Erlenmeyer flask, Hirsch funnel)

  • Melting point apparatus

Reagents:

  • This compound (reagent grade, freshly distilled if necessary)

  • Sodium metal (stored under mineral oil)

  • Anhydrous diethyl ether

  • Absolute ethanol (B145695)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane (B92381) (for recrystallization)

Protocol:

1. Preparation of the Reaction Apparatus:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon).

  • The three-necked flask is equipped with a reflux condenser (with a gas outlet connected to a bubbler), a dropping funnel, and a glass stopper. A magnetic stir bar is placed inside the flask.

2. Reaction Setup:

  • Under a positive pressure of inert gas, add 250 mL of anhydrous diethyl ether to the reaction flask.

  • Carefully cut 4.6 g (0.2 mol) of sodium metal into small, thin pieces, removing the outer oxide layer, and add them to the flask.

  • Begin stirring the mixture to create a fine dispersion of sodium in the ether.

3. Addition of this compound:

  • Dissolve 26.82 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the this compound solution dropwise to the stirred sodium suspension over a period of approximately 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

4. Reaction:

  • After the addition is complete, gently heat the reaction mixture to maintain a steady reflux using a heating mantle.

  • Continue the reflux with vigorous stirring for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the this compound spot.

5. Quenching and Work-up:

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully and slowly add absolute ethanol dropwise to the reaction mixture to destroy any unreacted sodium. The addition should be done cautiously as the reaction can be vigorous.

  • Once the evolution of hydrogen gas has ceased, slowly add distilled water to dissolve the sodium iodide precipitate.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Wash the ether layer with distilled water (2 x 50 mL) and then with saturated sodium chloride solution (brine) (1 x 50 mL).

  • Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

6. Isolation and Purification of Eicosane:

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude product will be a waxy solid. Purify the crude eicosane by recrystallization from a suitable solvent such as hexane or a mixture of ethanol and ether.

  • Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified eicosane crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the crystals in a vacuum oven.

7. Characterization:

  • Determine the melting point of the purified eicosane (literature value: 36-38 °C).

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Wurtz_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Dimerization) 2RI 2 R-I (this compound) R_radical 2 R• (Decyl Radical) 2RI->R_radical + 2 Na R_radical_2 2 R• 2Na 2 Na 2NaI 2 NaI RR R-R (Eicosane) R_radical_2->RR Wurtz_Reaction_Workflow start Start: Dry Glassware setup Reaction Setup: - Add Anhydrous Ether - Add Sodium Metal start->setup addition Add this compound Solution Dropwise setup->addition reflux Reflux for 4-6 hours addition->reflux quench Quench with Ethanol and Water reflux->quench workup Aqueous Work-up: - Separate Layers - Wash with Water and Brine quench->workup dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization (Hexane) evaporate->purify characterize Characterize Product: - Melting Point - NMR, MS purify->characterize end End: Pure Eicosane characterize->end

References

Application Notes and Protocols for Williamson Ether Synthesis with 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] 1-Iododecane, a primary alkyl iodide, is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, making iodide a superior leaving group compared to bromide or chloride.[2] This reactivity allows for the synthesis of a wide range of decyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

These application notes provide detailed protocols for the synthesis of both an aliphatic and an aromatic ether using this compound as the alkylating agent. The protocols are designed to be clear and reproducible for researchers in various fields of chemical science.

Key Applications of Decyl Ethers

  • Pharmaceuticals: Long alkyl chains, such as the decyl group, can be incorporated into drug molecules to modulate their lipophilicity, thereby affecting their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Agrochemicals: The physicochemical properties of pesticides and herbicides can be fine-tuned by the introduction of ether linkages and alkyl chains.

  • Material Science: Decyl ethers are utilized as plasticizers, surfactants, and specialty solvents.

Reaction Principle

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The first step involves the deprotonation of an alcohol or a phenol (B47542) to form a nucleophilic alkoxide or phenoxide ion. This is typically achieved using a suitable base. The subsequent step involves the nucleophilic attack of the alkoxide/phenoxide on the primary carbon of this compound, displacing the iodide leaving group and forming the ether linkage.

General Reaction Scheme:

Caption: General overview of the Williamson ether synthesis.

Protocol 1: Synthesis of 1-Methoxydecane

This protocol details the synthesis of a simple aliphatic ether, 1-methoxydecane, from this compound and sodium methoxide (B1231860).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)
This compound268.181.265.36 g20.0
Sodium Methoxide (25% in MeOH)54.020.9455.14 mL22.0
Methanol (B129727) (anhydrous)32.040.79250 mL-
Diethyl Ether74.120.713As needed-
Saturated aq. NH₄Cl--As needed-
Brine--As needed-
Anhydrous MgSO₄120.37-As needed-
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.36 g, 20.0 mmol) dissolved in 20 mL of anhydrous methanol.

  • Addition of Base: Slowly add the 25% sodium methoxide solution in methanol (5.14 mL, 22.0 mmol) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate (B1210297) 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated aqueous ammonium (B1175870) chloride solution and then with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-methoxydecane.

Expected Results
ProductMolar Mass ( g/mol )Expected YieldPhysical Appearance
1-Methoxydecane172.3185-95%Colorless liquid

Protocol 2: Synthesis of Decyl Phenyl Ether

This protocol describes the synthesis of an aryl ether, decyl phenyl ether, from this compound and phenol using potassium carbonate as the base.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)
This compound268.181.262.68 g10.0
Phenol94.11-0.94 g10.0
Potassium Carbonate138.21-2.76 g20.0
Acetone (B3395972)58.080.79150 mL-
Diethyl Ether74.120.713As needed-
1 M NaOH (aq)40.00-As needed-
Brine--As needed-
Anhydrous Na₂SO₄142.04-As needed-
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (0.94 g, 10.0 mmol), this compound (2.68 g, 10.0 mmol), and finely ground potassium carbonate (2.76 g, 20.0 mmol) in 50 mL of acetone.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and stir vigorously for 24 hours. Monitor the reaction by TLC (eluent: hexane/ethyl acetate 95:5).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of 1 M aqueous NaOH to remove any unreacted phenol, followed by 30 mL of water and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude decyl phenyl ether can be purified by column chromatography on silica gel (eluent: hexane) to yield the pure product.

Expected Results
ProductMolar Mass ( g/mol )Expected YieldPhysical Appearance
Decyl Phenyl Ether220.3590-98%Colorless oil

Visualizing the Workflow

A generalized workflow for the Williamson ether synthesis using this compound is depicted below.

Williamson_Workflow Start Start Reagents Combine Alcohol/Phenol, This compound, and Base in Solvent Start->Reagents Reaction Heat to Reflux (4-24 hours) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Cool and Filter (if solid base used) Monitoring->Workup Complete SolventRemoval Remove Solvent (Rotary Evaporator) Workup->SolventRemoval Extraction Aqueous Workup (Extraction & Washing) SolventRemoval->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Distillation or Chromatography) Concentration->Purification Product Pure Decyl Ether Purification->Product

Caption: Experimental workflow for Williamson ether synthesis.

Troubleshooting and Safety Precautions

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can deactivate the alkoxide/phenoxide.

    • For unactivated alcohols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary.

    • Ensure the reaction is stirred efficiently, especially when using a heterogeneous base like potassium carbonate.

  • Side Reactions:

    • The primary side reaction is the E2 elimination of HI from this compound, which is minimized by using a primary alkyl halide and avoiding excessively high temperatures.

  • Safety:

    • This compound is an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • When using sodium methoxide or preparing it from sodium metal and methanol, be aware that the reaction is exothermic and produces flammable hydrogen gas.[3] Perform this in a well-ventilated fume hood.

    • Organic solvents are flammable and should be handled with care, away from ignition sources.

References

Synthesis of Alkylated Amines from 1-Iododecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of alkylated amines using 1-iododecane as the primary alkylating agent. The introduction of a decyl group can significantly modify the lipophilicity and pharmacological properties of molecules, making these synthetic routes highly relevant in drug discovery and development. Three principal methods are covered: Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination.

Direct N-Alkylation of Amines with this compound

Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds, proceeding via a bimolecular nucleophilic substitution (SN2) reaction. In this method, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of this compound, displacing the iodide leaving group.

A primary challenge in this method is controlling the degree of alkylation. The product of monoalkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts.[1] Careful control of reaction conditions, particularly the stoichiometry of the reactants, is crucial to achieve the desired product selectivity. Using a large excess of the amine can favor mono-alkylation.[1]

Quantitative Data Summary: Direct N-Alkylation
Amine SubstrateProductBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aniline (B41778)N-DecylanilineK₂CO₃DMF801275-85Adapted from[2]
MorpholineN-DecylmorpholineK₂CO₃AcetonitrileReflux880-90Adapted from[3]
PiperidineN-DecylpiperidineK₂CO₃DMF60685-95Adapted from[1]
DiethylamineN,N-Diethyl-N-decylamineNaHCO₃EthanolReflux2470-80General Protocol
Experimental Protocol: Synthesis of N-Decylaniline

This protocol describes the selective mono-alkylation of aniline with this compound.

Materials:

  • This compound

  • Aniline (freshly distilled)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (5.0 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield pure N-decylaniline.

Direct_N_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions Iododecane This compound Product Alkylated Amine Iododecane->Product Sɴ2 Reaction Amine Primary or Secondary Amine Amine->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Heat Heat

Caption: Direct N-Alkylation Workflow.

Reductive Amination via Oxidation of this compound

Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[4] This two-stage process first involves the oxidation of this compound to decanal (B1670006), followed by the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the final alkylated amine. This one-pot procedure for the second stage is highly efficient and offers a broad substrate scope.[4]

A suitable method for the initial oxidation of this compound to decanal is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1][5][6]

Quantitative Data Summary: Reductive Amination
Amine SubstrateReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzylamine (B48309)Sodium Triacetoxyborohydride (B8407120)DichloromethaneRoom Temp1285-95Adapted from[4]
AnilineSodium CyanoborohydrideMethanolRoom Temp2480-90Adapted from[4]
Morpholineα-picoline-boraneMethanolRoom Temp690-98Adapted from
CyclohexylamineSodium BorohydrideMethanolRoom Temp1875-85General Protocol
Experimental Protocols

Part A: Oxidation of this compound to Decanal (Kornblum Oxidation)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

  • Add sodium bicarbonate (2.0 equivalents).

  • Heat the mixture to 150°C for 1 hour.[4]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent under reduced pressure to yield crude decanal, which can be used in the next step without further purification.

Part B: Reductive Amination of Decanal with Benzylamine

Materials:

  • Crude Decanal (from Part A)

  • Benzylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude decanal (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-N-decylamine.

Reductive_Amination_Workflow cluster_oxidation Step 1: Oxidation cluster_amination Step 2: Reductive Amination Iododecane This compound Kornblum Kornblum Oxidation (DMSO, NaHCO₃, Heat) Iododecane->Kornblum Decanal Decanal Kornblum->Decanal Imine Imine Formation Decanal->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Reduction In Situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction AlkylatedAmine Alkylated Amine Reduction->AlkylatedAmine

Caption: Reductive Amination Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] While extensively used for aryl halides, its application to alkyl halides is also well-established.[3] This method offers a broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-decylated amine and regenerate the Pd(0) catalyst.[3][9]

Quantitative Data Summary: Buchwald-Hartwig Amination
Amine SubstratePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10070-85Adapted from[10]
Morpholine[Pd(allyl)Cl]₂ (1)tBuBrettPhos (2.4)LHMDSDioxane8075-90Adapted from[3]
IndolePd₂(dba)₃ (2.5)Xantphos (5)K₃PO₄Toluene11065-80General Protocol
CarbazolePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene10080-95General Protocol
Experimental Protocol: Synthesis of N-Decylaniline

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene, followed by aniline (1.2 equivalents) and this compound (1.0 equivalent) via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure N-decylaniline.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System Iododecane This compound Catalytic_Cycle Catalytic Cycle Iododecane->Catalytic_Cycle Oxidative Addition Amine Amine Amine->Catalytic_Cycle Coordination & Deprotonation Pd_Precatalyst Pd(0) Precatalyst (e.g., Pd₂(dba)₃) Pd_Precatalyst->Catalytic_Cycle Ligand Phosphine Ligand (e.g., XPhos) Ligand->Catalytic_Cycle Base Base (e.g., NaOtBu) Base->Catalytic_Cycle Product N-Decyl Amine Catalytic_Cycle->Product Reductive Elimination

Caption: Buchwald-Hartwig Amination Cycle.

References

Synthesis of 9-Nonadecanone from 1-Iododecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-nonadecanone (B3029688), a long-chain aliphatic ketone, using 1-iododecane as a key precursor. The methodologies outlined are based on established organometallic and cross-coupling reactions, offering versatile routes for the preparation of this and similar keto-compounds which are valuable intermediates in various fields, including pheromone synthesis and the development of novel pharmaceuticals.

Introduction

9-Nonadecanone is a saturated ketone with a 19-carbon chain. Its synthesis is a representative example of carbon-carbon bond formation, a fundamental transformation in organic chemistry. This compound serves as a stable and reactive precursor for the introduction of a decyl group in these synthetic strategies. This document details three primary methods for the synthesis of 9-nonadecanone from this compound:

  • Palladium-Catalyzed Carbonylative Cross-Coupling: A modern and efficient method involving the coupling of an organoborane with an alkyl halide in the presence of carbon monoxide.

  • Organocadmium Reagent-Mediated Synthesis: A classic approach that utilizes the selective reaction of an organocadmium species with an acyl chloride.

  • Organocuprate (Gilman Reagent) Chemistry: A versatile method employing a lithium dialkylcuprate to react with an acyl chloride.

Each method is presented with a detailed experimental protocol, a summary of quantitative data, and graphical representations of the workflows and reaction pathways.

Method 1: Palladium-Catalyzed Carbonylative Cross-Coupling

This method is a powerful technique for the synthesis of ketones, allowing for the direct and selective formation of the carbonyl group through the incorporation of carbon monoxide. The reaction couples this compound with an organoborane derivative, 9-octyl-9-borabicyclo[3.3.1]nonane (9-octyl-9-BBN), in the presence of a palladium catalyst.

Reaction Principle

The catalytic cycle involves the oxidative addition of this compound to a palladium(0) complex, followed by carbon monoxide insertion into the palladium-carbon bond to form a decanoyl-palladium intermediate. Transmetalation with the 9-octyl-9-BBN reagent and subsequent reductive elimination yields the desired 9-nonadecanone and regenerates the palladium(0) catalyst.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Decyl-Pd(II)-I Decyl-Pd(II)-I Pd(0)->Decyl-Pd(II)-I Oxidative Addition Decanoyl-Pd(II)-I Decanoyl-Pd(II)-I Decyl-Pd(II)-I->Decanoyl-Pd(II)-I CO Insertion Decanoyl-Pd(II)-Octyl Decanoyl-Pd(II)-Octyl Decanoyl-Pd(II)-I->Decanoyl-Pd(II)-Octyl Transmetalation Decanoyl-Pd(II)-Octyl->Pd(0) Reductive Elimination 9-Nonadecanone 9-Nonadecanone Decanoyl-Pd(II)-Octyl->9-Nonadecanone This compound This compound This compound->Decyl-Pd(II)-I CO CO CO->Decanoyl-Pd(II)-I 9-Octyl-9-BBN 9-Octyl-9-BBN 9-Octyl-9-BBN->Decanoyl-Pd(II)-Octyl

Palladium-catalyzed carbonylative cross-coupling pathway.
Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 1-Octene (B94956) (1.2 eq)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.6 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (12 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF)

  • Carbon monoxide (CO) gas (balloon pressure)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of 9-Octyl-9-BBN: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the 9-BBN dimer in anhydrous THF. Cool the solution to 0 °C and add 1-octene dropwise. Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete hydroboration.

  • Reaction Setup: In a separate, flame-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and K₂CO₃ under an argon atmosphere. Add anhydrous THF, followed by this compound.

  • Carbonylation and Coupling: Purge the reaction flask with carbon monoxide gas and maintain a CO atmosphere using a balloon. To this mixture, add the freshly prepared solution of 9-octyl-9-BBN via cannula.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 9-nonadecanone.

Quantitative Data
ParameterValueReference
Yield70-85%Representative
Purity>95%Representative
Reaction Time12-24 hoursRepresentative

Method 2: Organocadmium Reagent-Mediated Synthesis

This classical approach involves the preparation of an organocadmium reagent from this compound, which then reacts selectively with nonanoyl chloride to produce 9-nonadecanone. Organocadmium reagents are known for their lower reactivity compared to Grignard or organolithium reagents, which prevents the common side reaction of addition to the newly formed ketone.

Reaction Workflow

G A This compound C Decylmagnesium Iodide (Grignard Reagent) A->C 1. Reaction with Mg B Magnesium B->C E Didecylcadmium (Organocadmium Reagent) C->E 2. Transmetalation D Cadmium Chloride (CdCl₂) D->E G 9-Nonadecanone E->G 3. Acylation F Nonanoyl Chloride F->G

Organocadmium-based synthesis of 9-nonadecanone.
Experimental Protocol

Materials:

  • This compound (2.2 eq)

  • Magnesium turnings (2.2 eq)

  • Anhydrous cadmium chloride (CdCl₂) (1.0 eq)

  • Nonanoyl chloride (2.0 eq)

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, place magnesium turnings. Add a solution of this compound in anhydrous diethyl ether dropwise from the addition funnel to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Preparation of Organocadmium Reagent: In a separate flame-dried flask, add anhydrous cadmium chloride and cool it in an ice bath. Slowly add the freshly prepared decylmagnesium iodide solution to the cadmium chloride suspension with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Reaction with Acyl Chloride: Cool the freshly prepared didecylcadmium reagent in an ice bath. Add a solution of nonanoyl chloride in anhydrous diethyl ether dropwise.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Yield60-75%Representative
Purity>95%Representative
Reaction Time14-20 hoursRepresentative

Method 3: Organocuprate (Gilman Reagent) Chemistry

Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that react efficiently with acyl chlorides to form ketones. This method offers a good alternative to the use of more toxic organocadmium reagents.

Reaction Workflow

G A This compound C Decyllithium A->C 1. Reaction with Li B Lithium Metal B->C E Lithium Didecylcuprate (Gilman Reagent) C->E 2. Formation of Cuprate D Copper(I) Iodide (CuI) D->E G 9-Nonadecanone E->G 3. Acylation F Nonanoyl Chloride F->G

Organocuprate-based synthesis of 9-nonadecanone.
Experimental Protocol

Materials:

  • This compound (2.1 eq)

  • Lithium wire or powder (4.2 eq)

  • Copper(I) iodide (CuI) (1.0 eq)

  • Nonanoyl chloride (2.0 eq)

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Decyllithium: In a flame-dried, three-necked flask under an argon atmosphere, add lithium metal and anhydrous diethyl ether. Add a solution of this compound in diethyl ether dropwise at room temperature. The reaction is typically initiated by gentle warming or sonication. Stir until the lithium is consumed.

  • Preparation of Gilman Reagent: In a separate flame-dried flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared decyllithium solution via cannula. Allow the mixture to stir at -78 °C for 30 minutes to form the lithium didecylcuprate.

  • Reaction with Acyl Chloride: To the cold Gilman reagent, add a solution of nonanoyl chloride in anhydrous diethyl ether dropwise.

  • Reaction: Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Yield75-90%Representative
Purity>97%Representative
Reaction Time4-6 hoursRepresentative

Characterization of 9-Nonadecanone

The identity and purity of the synthesized 9-nonadecanone can be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₉H₃₈O
Molecular Weight282.51 g/mol
AppearanceWhite to off-white solid
Melting Point53-56 °C
Boiling Point~351 °C at 760 mmHg
Spectroscopic Data (Predicted/Representative)
  • ¹H NMR (CDCl₃, 400 MHz): δ 2.40 (t, J = 7.5 Hz, 4H, -CH₂-CO-CH₂-), 1.57 (quint, J = 7.2 Hz, 4H, -CH₂-CH₂-CO-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, J = 6.8 Hz, 6H, 2 x -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 211.5 (C=O), 42.8 (-CH₂-CO-CH₂-), 31.9, 29.6, 29.5, 29.3, 29.2, 24.1, 22.7 (-CH₂- groups), 14.1 (-CH₃).

  • IR (KBr, cm⁻¹): 2920, 2850 (C-H stretch), 1705 (C=O stretch).

  • Mass Spectrometry (EI, m/z): 282 [M]⁺, 267, 183, 155, 127, 99.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of these organometallic reactions.

  • Organolithium, Grignard, and organocadmium reagents are pyrophoric and/or moisture-sensitive. Handle with extreme care.

  • Cadmium compounds are highly toxic and carcinogenic. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn, and all waste must be disposed of according to institutional guidelines.

  • Carbon monoxide is a toxic gas. Use a CO detector and ensure proper ventilation.

These protocols provide a comprehensive guide for the synthesis of 9-nonadecanone from this compound. The choice of method will depend on the available facilities, safety considerations, and desired scale of the reaction. For routine laboratory synthesis, the organocuprate and palladium-catalyzed methods are generally preferred due to their higher yields and the avoidance of highly toxic cadmium reagents.

Application Notes and Protocols: Use of 1-Iododecane in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a notable absence of established protocols and applications for 1-iododecane in the synthesis of nanoparticles. While various derivatives of dodecane (B42187), such as 1-dodecanethiol (B93513) and 1-dodecanol (B7769020), are commonly employed as capping agents, solvents, or reactants in the creation of a wide range of nanoparticles, the use of this compound for these purposes is not documented in the available scientific literature.

Researchers and professionals in drug development and materials science frequently utilize long-chain alkyl compounds to control the size, shape, and stability of nanoparticles. For instance, 1-dodecanethiol is a well-established capping agent for gold and other metal nanoparticles, forming a self-assembled monolayer on the nanoparticle surface that prevents aggregation. Similarly, 1-dodecanol can serve as a high-boiling-point solvent or a co-surfactant in the synthesis of various nanocrystals.

The distinct chemical properties of the iodo-functional group in this compound, compared to the thiol or hydroxyl groups of its counterparts, would likely lead to different reactivity and binding characteristics. However, investigations into these potential applications have not been reported in the peer-reviewed literature.

For scientists and researchers interested in the synthesis of nanoparticles, the following sections detail the established use of related dodecane derivatives.

Established Applications of Dodecane Derivatives in Nanoparticle Synthesis

While information on this compound is unavailable, extensive research exists on the application of 1-dodecanethiol and 1-dodecanol. These compounds are crucial in the synthesis of various nanoparticles, including quantum dots, gold, silver, and perovskite nanocrystals.

1-Dodecanethiol in Nanoparticle Synthesis

1-Dodecanethiol (DDT) is a primary choice as a surface ligand or capping agent in the synthesis of metallic nanoparticles, particularly gold (Au) and silver (Ag) nanoparticles, as well as quantum dots (QDs).

Key Roles:

  • Stabilization: Forms a protective monolayer on the nanoparticle surface, preventing aggregation and ensuring colloidal stability.

  • Size and Shape Control: Influences the nucleation and growth kinetics, allowing for control over the final size and morphology of the nanoparticles.

  • Solubility: The long alkyl chain of DDT renders the nanoparticles soluble in nonpolar organic solvents.

Table 1: Quantitative Data for Nanoparticle Synthesis Using 1-Dodecanethiol

Nanoparticle TypePrecursor(s)Role of 1-DodecanethiolTypical Size RangeReference
Gold (Au)HAuCl₄Capping Agent2 - 10 nmNot Available
Silver (Ag)AgNO₃Capping Agent5 - 20 nm[1]
Cadmium Sulfide (CdS) QDsCadmium salts, Sulfur sourceSulfur Source & Capping Agent2 - 6 nm[2]
Copper Indium Sulfide (CIS) QDsCopper iodide, Indium acetate (B1210297)Solvent, Ligand, Sulfur Precursor2 - 5 nmNot Available

Experimental Protocol: Synthesis of 1-Dodecanethiol-Capped Gold Nanoparticles

This protocol describes a typical Brust-Schiffrin method for synthesizing gold nanoparticles.

Materials:

Procedure:

  • Dissolve HAuCl₄ in deionized water to create an aqueous solution.

  • In a separate flask, dissolve 1-dodecanethiol in toluene.

  • Combine the two solutions and stir vigorously to facilitate the phase transfer of the gold salt into the organic phase, aided by a phase transfer catalyst like tetraoctylammonium bromide.

  • Slowly add a freshly prepared aqueous solution of sodium borohydride to the mixture under constant stirring. The color of the solution will change to dark brown, indicating the formation of gold nanoparticles.

  • Continue stirring for several hours to ensure complete reaction and stabilization of the nanoparticles with 1-dodecanethiol.

  • Separate the organic phase and wash it multiple times with deionized water to remove unreacted reagents.

  • Precipitate the gold nanoparticles by adding ethanol and collect them by centrifugation.

  • The purified nanoparticles can be redispersed in a nonpolar solvent like toluene or hexane (B92381) for storage and further use.

Gold_Nanoparticle_Synthesis HAuCl4 HAuCl₄ in Water PhaseTransfer Phase Transfer of Au³⁺ HAuCl4->PhaseTransfer DDT 1-Dodecanethiol in Toluene DDT->PhaseTransfer Reduction Reduction with NaBH₄ PhaseTransfer->Reduction AuNP_Formation Au Nanoparticle Formation (DDT Capped) Reduction->AuNP_Formation Purification Purification (Washing & Centrifugation) AuNP_Formation->Purification FinalProduct Dispersed Au Nanoparticles Purification->FinalProduct

Caption: Workflow for the synthesis of 1-dodecanethiol-capped gold nanoparticles.

1-Dodecanol in Nanoparticle Synthesis

1-Dodecanol is often used as a high-boiling-point solvent in the synthesis of various inorganic nanocrystals, particularly perovskites.

Key Roles:

  • Solvent: Provides a high-temperature medium necessary for the thermal decomposition of precursors.

  • Surfactant/Capping Agent: Can act as a surfactant to control the growth and stability of the nanocrystals.

Experimental Protocol: Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals

This protocol is a modified hot-injection method where 1-dodecanol can be used as a solvent.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Lead(II) bromide (PbBr₂)

  • 1-Dodecanol

  • Oleic acid

  • Oleylamine

  • Toluene

Procedure:

  • In a three-neck flask, dissolve Cs₂CO₃ in a mixture of 1-dodecanol and oleic acid and heat under vacuum to remove water and oxygen.

  • In a separate flask, dissolve PbBr₂ in a mixture of 1-dodecanol and oleylamine, also heating under vacuum.

  • Under an inert atmosphere, rapidly inject the hot cesium oleate (B1233923) solution into the lead bromide solution.

  • A bright green-yellow colloidal solution will form, indicating the formation of CsPbBr₃ nanocrystals.

  • Cool the reaction mixture rapidly using an ice bath to quench the growth of the nanocrystals.

  • The nanocrystals can be purified by precipitation with a non-solvent like methyl acetate and centrifugation.

  • The final product can be redispersed in toluene or another suitable solvent.

Perovskite_Nanocrystal_Synthesis Cs_precursor Cesium Precursor in 1-Dodecanol/Oleic Acid HotInjection Hot Injection Cs_precursor->HotInjection Pb_precursor Lead Bromide Precursor in 1-Dodecanol/Oleylamine Pb_precursor->HotInjection NC_Formation CsPbBr₃ Nanocrystal Formation HotInjection->NC_Formation Quenching Quenching (Ice Bath) NC_Formation->Quenching Purification Purification Quenching->Purification FinalProduct Dispersed CsPbBr₃ Nanocrystals Purification->FinalProduct

Caption: Workflow for the synthesis of CsPbBr₃ perovskite nanocrystals.

References

Application Notes and Protocols for Surface Functionalization with 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with alkyl chains is a critical technique for tailoring the interfacial properties of materials for a wide range of applications, from biocompatible coatings to novel sensor technologies. 1-Iododecane, a long-chain alkyl iodide, serves as a versatile reagent for introducing a dodecyl moiety onto various substrates. The terminal iodine atom can act as a reactive site for further chemical modifications, enabling the creation of complex, multifunctional surfaces.

These application notes provide detailed protocols for the surface functionalization of silicon substrates with this compound, along with methods for characterizing the resulting modified surfaces. The presented methodologies are designed to be adaptable for researchers in materials science, biotechnology, and drug development.

Key Applications

The modification of surfaces with this compound can be leveraged for several advanced applications:

  • Drug Delivery: The hydrophobic dodecyl chains can enhance the loading capacity of hydrophobic drug molecules onto nanocarriers, improving their therapeutic efficacy.[1]

  • Antimicrobial Surfaces: Long-chain alkyl compounds have been shown to exhibit antimicrobial properties by disrupting bacterial cell membranes.[2] Surfaces functionalized with this compound could therefore be rendered resistant to bacterial colonization.[2]

  • Biocompatible Coatings: Tailoring the surface chemistry of medical implants and devices with alkyl chains can modulate protein adsorption and cellular interactions, potentially improving biocompatibility.

  • Molecular Probes: The dodecyl chain is comparable in length to the lipid tails in biological membranes, making this compound-functionalized surfaces useful as model systems for studying membrane structure and dynamics.[2]

  • Sensors and Electronics: The ability to create well-defined monolayers with specific functionalities opens up possibilities for the development of novel sensors and electronic components.[2]

Experimental Protocols

Protocol 1: Functionalization of Hydroxyl-Terminated Silicon Surfaces

This protocol details the covalent attachment of this compound to a hydroxylated silicon surface. This method is analogous to the formation of self-assembled monolayers (SAMs) using organosilanes.

Materials:

  • Silicon wafers or glass slides

  • This compound (98% purity)

  • Anhydrous Toluene (B28343)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Triethylamine (B128534) (TEA)

  • Acetone (B3395972) (ACS grade)

  • Isopropyl alcohol (IPA, ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Sonicator

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Substrate Preparation (Hydroxylation):

    • Sonicate silicon substrates in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes to remove organic contaminants.

    • Dry the substrates under a stream of high-purity nitrogen.

    • To generate hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Thoroughly rinse the substrates with copious amounts of DI water and dry under a nitrogen stream. The hydroxylated surface is highly reactive and should be used immediately.

  • Silanization with APTES:

    • In an inert atmosphere (glovebox or Schlenk line), prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, hydroxylated substrates in the APTES solution for 2 hours at room temperature to form an amine-terminated surface.

    • After immersion, rinse the substrates with anhydrous toluene to remove excess APTES.

    • Cure the APTES layer by baking the substrates at 110°C for 30 minutes.

  • Functionalization with this compound:

    • In an inert atmosphere, prepare a solution of this compound (e.g., 50 mM) and triethylamine (e.g., 100 mM) in anhydrous toluene.

    • Immerse the APTES-functionalized substrates in the this compound solution.

    • Heat the reaction mixture to 60°C and maintain for 12 hours with gentle agitation.

    • After the reaction, allow the substrates to cool to room temperature.

    • Rinse the functionalized substrates sequentially with toluene, acetone, and isopropyl alcohol to remove any unreacted reagents.

    • Dry the final this compound functionalized substrates under a stream of nitrogen.

Protocol 2: Characterization of this compound Functionalized Surfaces

Quantitative and qualitative characterization is essential to confirm the successful functionalization of the surface.

1. Contact Angle Goniometry:

  • Purpose: To assess the change in surface hydrophobicity.

  • Method: Measure the static water contact angle on the unmodified, APTES-functionalized, and this compound-functionalized surfaces.

  • Expected Result: An increase in the water contact angle after functionalization with the hydrophobic dodecyl chains.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface.

  • Method: Acquire high-resolution XPS spectra for the C 1s, N 1s, Si 2p, O 1s, and I 3d regions.

  • Expected Result: The appearance of a characteristic iodine (I 3d) peak after functionalization, confirming the presence of this compound. The C 1s spectrum can also be deconvoluted to identify the different carbon environments.

3. Atomic Force Microscopy (AFM):

  • Purpose: To evaluate the surface topography and roughness.

  • Method: Image the surface in tapping mode.

  • Expected Result: A smooth and uniform surface, indicative of a well-formed monolayer. The surface roughness may slightly increase after functionalization.

4. Ellipsometry:

  • Purpose: To measure the thickness of the grafted layer.

  • Method: Measure the change in polarization of light upon reflection from the surface.

  • Expected Result: An increase in the layer thickness consistent with the length of the this compound molecule.

Quantitative Data Summary

The following tables provide expected quantitative data from the characterization of surfaces functionalized with long-chain alkyl groups. These values are illustrative and may vary based on specific experimental conditions.

Table 1: Water Contact Angle Measurements

Surface TypeExpected Water Contact Angle (°)
Hydroxylated Silicon< 20°
APTES-Functionalized Silicon50-70°
This compound-Functionalized Silicon> 90°

Table 2: Expected Elemental Composition from XPS

ElementHydroxylated Silicon (Atomic %)APTES-Functionalized Silicon (Atomic %)This compound-Functionalized Silicon (Atomic %)
Si~30-40%~25-35%~20-30%
O~50-60%~40-50%~30-40%
C< 5%~10-20%~25-40%
N0%~2-5%~1-3%
I0%0%~1-5%

Table 3: Layer Thickness from Ellipsometry

Modification StepExpected Thickness Increase (Å)
APTES Layer5 - 10
This compound Layer10 - 15

Visualizations

G cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA) Drying_N2_1 Drying (N2) Solvent_Cleaning->Drying_N2_1 Piranha_Treatment Piranha Treatment (Hydroxylation) Drying_N2_1->Piranha_Treatment Rinsing_DI Rinsing (DI Water) Piranha_Treatment->Rinsing_DI Drying_N2_2 Drying (N2) Rinsing_DI->Drying_N2_2 APTES_Deposition APTES Deposition (Anhydrous Toluene) Drying_N2_2->APTES_Deposition Rinsing_Toluene_1 Rinsing (Toluene) APTES_Deposition->Rinsing_Toluene_1 Curing Curing (110°C) Rinsing_Toluene_1->Curing Iododecane_Reaction This compound Reaction (Toluene, 60°C) Curing->Iododecane_Reaction Rinsing_Solvents Rinsing (Toluene, Acetone, IPA) Iododecane_Reaction->Rinsing_Solvents Drying_N2_3 Drying (N2) Rinsing_Solvents->Drying_N2_3 Contact_Angle Contact Angle Drying_N2_3->Contact_Angle XPS XPS Drying_N2_3->XPS AFM AFM Drying_N2_3->AFM Ellipsometry Ellipsometry Drying_N2_3->Ellipsometry

Caption: Experimental workflow for surface functionalization with this compound.

G cluster_goal Primary Goal cluster_properties Surface Properties to Analyze cluster_techniques Analytical Techniques Goal Confirm Successful Functionalization Wettability Wettability Goal->Wettability Composition Elemental Composition Goal->Composition Topography Topography & Roughness Goal->Topography Thickness Layer Thickness Goal->Thickness Contact_Angle Contact Angle Goniometry Wettability->Contact_Angle XPS X-ray Photoelectron Spectroscopy (XPS) Composition->XPS AFM Atomic Force Microscopy (AFM) Topography->AFM Ellipsometry Ellipsometry Thickness->Ellipsometry

Caption: Logical relationship between characterization objectives and techniques.

References

Application Notes and Protocols for Self-Assembled Monolayers (SAMs) from 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. These nanoscale films are of significant interest in a wide range of scientific and technological fields, including drug development, biosensing, and materials science, due to their ability to precisely control the interfacial properties of materials. The formation of SAMs is a powerful and versatile technique for surface functionalization.

This document provides detailed application notes and protocols for the preparation of SAMs using 1-iododecane as the molecular precursor on two common substrates: gold (Au) and silicon dioxide (SiO₂). While alkanethiols on gold are the most studied SAM system, alkyl iodides offer an alternative chemistry for surface modification. The interaction of the iodide headgroup with the substrate is different from that of a thiol, providing a different approach to surface engineering.

Scientific Background

The formation of a SAM is a spontaneous process driven by the chemical affinity of a specific functional group (the "headgroup") on the precursor molecule for the substrate material. In the case of this compound (CH₃(CH₂)₉I), the iodine atom serves as the headgroup. The long alkyl chain (decyl group) provides van der Waals interactions between adjacent molecules, which drives the ordering and packing of the monolayer.

Interaction with Gold: The interaction between the iodine headgroup of this compound and a gold surface is believed to be a form of chemisorption. While not as strong as the covalent-like bond formed between sulfur and gold in alkanethiol SAMs, the Au-I interaction is significant enough to lead to the formation of a stable monolayer.[1] The resulting SAM is expected to exhibit a well-ordered structure, although potentially with different packing densities and thermal stabilities compared to its alkanethiol counterparts.

Interaction with Silicon Dioxide: On a silicon dioxide surface, the formation of a this compound SAM is anticipated to proceed via interactions with surface hydroxyl (-OH) groups. The iodine headgroup can form hydrogen bonds or other electrostatic interactions with these surface functionalities. The quality and stability of the resulting monolayer will be highly dependent on the density of hydroxyl groups on the SiO₂ surface and the absence of adsorbed water.

Data Presentation

Direct quantitative data for SAMs prepared from this compound is not extensively available in the scientific literature. Therefore, the following table presents data for a well-characterized analogous system: decanethiol (CH₃(CH₂)₉SH) on gold. This data provides a benchmark for the expected properties of a this compound SAM, although variations are expected due to the difference in the headgroup-substrate interaction.

PropertyDecanethiol on GoldExpected Trend for this compound on Gold
Water Contact Angle (Advancing) ~110° - 116°[2]Similar hydrophobicity expected due to the long alkyl chain.
Hexadecane (B31444) Contact Angle (Advancing) ~45° - 50°Similar oleophilicity expected.
Ellipsometric Thickness ~1.3 - 1.5 nmSimilar thickness, dependent on molecular tilt.
Surface Coverage High (~90-95%)Potentially slightly lower due to a weaker headgroup interaction.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Substrates: Gold-coated silicon wafers or glass slides, Silicon wafers with a native oxide layer (SiO₂)

  • Solvents: Anhydrous ethanol (B145695), Hexane (B92381) (spectroscopic grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment
  • Ultrasonic bath

  • Fume hood

  • Glassware (beakers, petri dishes)

  • Tweezers (non-magnetic)

  • Spin coater (optional)

  • Contact angle goniometer

  • Ellipsometer

  • X-ray photoelectron spectrometer (XPS)

Protocol 1: Preparation of this compound SAM on Gold

This protocol details the formation of a this compound self-assembled monolayer on a gold substrate.

1. Substrate Preparation (Cleaning)

a. Cut the gold-coated substrate to the desired size using a diamond scribe. b. In a fume hood, prepare a piranha solution by slowly adding 30% hydrogen peroxide to concentrated sulfuric acid in a 3:7 volume ratio. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. c. Immerse the gold substrates in the piranha solution for 10-15 minutes. d. Carefully remove the substrates using Teflon tweezers and rinse them thoroughly with copious amounts of DI water. e. Rinse the substrates with anhydrous ethanol. f. Dry the substrates under a gentle stream of high-purity nitrogen gas. g. Use the substrates immediately to prevent atmospheric contamination.

2. SAM Formation

a. Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 26.8 mg of this compound in 100 mL of anhydrous ethanol. b. Place the clean, dry gold substrates in a glass petri dish. c. Pour the this compound solution into the petri dish, ensuring the substrates are fully submerged. d. Cover the petri dish to minimize solvent evaporation and contamination. e. Allow the self-assembly process to proceed for 18-24 hours at room temperature. For a potentially more ordered monolayer, longer immersion times (up to 48 hours) can be explored. f. After the immersion period, remove the substrates from the solution using clean tweezers. g. Rinse the substrates thoroughly with anhydrous ethanol to remove any physisorbed molecules. h. Dry the SAM-coated substrates under a gentle stream of nitrogen gas. i. Store the prepared SAMs in a clean, dry environment before characterization.

Protocol 2: Preparation of this compound SAM on Silicon Dioxide

This protocol outlines the procedure for forming a this compound SAM on a silicon wafer with a native oxide layer.

1. Substrate Preparation (Cleaning and Hydroxylation)

a. Cut the silicon wafer to the desired size. b. Clean the silicon substrates by sonicating them in a sequence of solvents: acetone (B3395972) (15 minutes), isopropanol (B130326) (15 minutes), and DI water (15 minutes). c. To ensure a hydroxylated surface, immerse the cleaned substrates in a piranha solution for 15 minutes in a fume hood. (Refer to the safety warning in Protocol 1). d. Rinse the substrates extensively with DI water. e. Dry the substrates under a stream of nitrogen gas. The surface should be hydrophilic at this stage.

2. SAM Formation

a. Prepare a 1 mM solution of this compound in a non-polar, anhydrous solvent such as hexane. The use of a non-polar solvent is often preferred for SAM formation on oxide surfaces to minimize competitive adsorption of the solvent. b. Place the clean, hydroxylated silicon substrates in a glass container. c. Submerge the substrates in the this compound solution. d. Seal the container and allow the self-assembly to occur for 24-48 hours at room temperature. e. Following immersion, remove the substrates and rinse them thoroughly with fresh hexane to remove non-adsorbed molecules. f. Dry the substrates with a gentle stream of nitrogen. g. Store the functionalized substrates in a desiccator.

Characterization of SAMs

1. Contact Angle Goniometry

  • Purpose: To assess the hydrophobicity and surface energy of the SAM.

  • Method: Place a small droplet (typically 1-5 µL) of DI water and a non-polar liquid like hexadecane on the SAM surface.[3] The angle formed between the liquid droplet and the surface is measured. A high water contact angle indicates a hydrophobic surface, which is expected for a well-formed decyl-terminated SAM.

2. Ellipsometry

  • Purpose: To measure the thickness of the SAM.

  • Method: This optical technique measures the change in polarization of light upon reflection from the surface. By modeling the surface as a layered structure (substrate/SAM/air), the thickness of the SAM can be determined with sub-nanometer resolution.

3. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition and chemical states of the surface.

  • Method: XPS can confirm the presence of iodine on the surface and provide information about the Au-I or Si-O-I bonding environment. It can also be used to assess the surface coverage and the presence of any contaminants.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start substrate Select Substrate (Au or SiO2) start->substrate cleaning Substrate Cleaning (e.g., Piranha) substrate->cleaning rinsing Rinse with DI Water and Ethanol/Hexane cleaning->rinsing drying Dry with N2 Gas rinsing->drying immersion Immerse Substrate (18-48 hours) drying->immersion solution Prepare 1 mM This compound Solution solution->immersion rinsing_sam Rinse with Solvent immersion->rinsing_sam drying_sam Dry with N2 Gas rinsing_sam->drying_sam characterization Surface Analysis drying_sam->characterization contact_angle Contact Angle Goniometry characterization->contact_angle ellipsometry Ellipsometry characterization->ellipsometry xps XPS characterization->xps

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

logical_relationship cluster_head Headgroup cluster_backbone Backbone precursor This compound Precursor headgroup Iodine (I) precursor->headgroup backbone Decyl Chain (C10H21) precursor->backbone interaction Headgroup-Substrate Interaction (Chemisorption/H-Bonding) headgroup->interaction ordering Intermolecular Van der Waals Forces backbone->ordering sam Self-Assembled Monolayer interaction->sam ordering->sam

Caption: Logical relationship of molecular components driving SAM formation.

References

Application Notes and Protocols for the Synthesis of Ionic Liquids Using 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of ionic liquids (ILs) utilizing 1-iododecane as a key reagent. The information compiled herein is intended to guide researchers in the preparation of imidazolium, pyridinium, and phosphonium-based ionic liquids, which have broad applications in organic synthesis, catalysis, and materials science.

Introduction

Ionic liquids are a class of salts that are liquid at or near room temperature. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. The choice of cation and anion dictates the specific properties of the IL, allowing for the design of task-specific materials. This compound is a versatile alkylating agent for the synthesis of ILs, imparting a long C10 alkyl chain to the cation, which can influence properties like hydrophobicity, viscosity, and density.

Synthesis of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids are among the most widely studied and utilized ILs. The synthesis of 1-decyl-3-methylimidazolium (B1227720) iodide ([C10MIM][I]) is a straightforward quaternization reaction.

Experimental Protocol: Synthesis of 1-decyl-3-methylimidazolium iodide ([C10MIM][I])

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine equimolar amounts of freshly distilled 1-methylimidazole and this compound.

  • The reaction mixture is stirred at room temperature for 24-48 hours or gently heated to 60-80°C to increase the reaction rate. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • After completion of the reaction, the resulting viscous liquid is washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.

  • The product is then dried under vacuum to remove any residual solvent, yielding the pure 1-decyl-3-methylimidazolium iodide.

A similar procedure for the synthesis of 1-decyl-3-methylimidazolium bromide from 1-bromodecane (B1670165) resulted in a yield of over 95% after 72 hours at 80°C.[1]

Physicochemical Data
Property1-Butyl-3-methylimidazolium Iodide ([C4MIM][I])1-Hexyl-3-methylimidazolium Iodide ([C6MIM][I])1-Octyl-3-methylimidazolium Iodide ([C8MIM][I])
Density (g/cm³ at 298 K) 1.431.331.25
Viscosity (mPa·s at 298 K) 134224345

Data sourced from a study on 1-alkyl-3-methylimidazolium iodides[2].

Synthesis Workflow

1-Methylimidazole 1-Methylimidazole Quaternization Quaternization 1-Methylimidazole->Quaternization This compound This compound This compound->Quaternization [C10MIM][I] [C10MIM][I] Quaternization->[C10MIM][I] Stirring, RT or Heat

Synthesis of 1-decyl-3-methylimidazolium iodide.

Synthesis of Pyridinium-Based Ionic Liquids

Pyridinium-based ILs are another important class of ionic liquids. The synthesis of N-decylpyridinium iodide involves the quaternization of pyridine (B92270) with this compound.

Experimental Protocol: Synthesis of N-decylpyridinium iodide

Materials:

  • Pyridine (distilled)

  • This compound

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve pyridine in anhydrous acetonitrile.

  • Add an equimolar amount of this compound to the solution.

  • The reaction mixture is stirred and heated to reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is washed with diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield N-decylpyridinium iodide.

Physicochemical Data
PropertyValue
Molecular Formula C15H26IN
Molecular Weight 347.28 g/mol [3]
Appearance Solid

Synthesis Workflow

Pyridine Pyridine Quaternization Quaternization Pyridine->Quaternization This compound This compound This compound->Quaternization N-decylpyridinium iodide N-decylpyridinium iodide Quaternization->N-decylpyridinium iodide Reflux in Acetonitrile

Synthesis of N-decylpyridinium iodide.

Synthesis of Phosphonium-Based Ionic Liquids

Phosphonium-based ILs are known for their high thermal and chemical stability. The synthesis of decyltriphenylphosphonium iodide is achieved through the quaternization of triphenylphosphine (B44618).

Experimental Protocol: Synthesis of decyltriphenylphosphonium iodide

Materials:

  • Triphenylphosphine

  • This compound

  • Toluene (B28343) or Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene or acetonitrile.

  • Add a slight excess (1.1 equivalents) of this compound to the solution.

  • The reaction mixture is heated to reflux for 24-48 hours.

  • Upon cooling, the phosphonium (B103445) salt may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • The crude product is washed with a non-polar solvent like hexane (B92381) to remove unreacted starting materials.

  • The purified decyltriphenylphosphonium iodide is then dried under vacuum. A general procedure for the synthesis of phosphonium salts from triphenylphosphine and an alkyl halide suggests stirring in benzene (B151609) at room temperature for 12 hours.[4]

Physicochemical Data
PropertyDecyltriphenylphosphonium Bromide
Molecular Formula C28H36BrP
Molecular Weight 483.46 g/mol
Appearance Solid

Synthesis Workflow

Triphenylphosphine Triphenylphosphine Quaternization Quaternization Triphenylphosphine->Quaternization This compound This compound This compound->Quaternization Decyltriphenylphosphonium iodide Decyltriphenylphosphonium iodide Quaternization->Decyltriphenylphosphonium iodide Reflux in Toluene

Synthesis of decyltriphenylphosphonium iodide.

Conclusion

This compound serves as an effective alkylating agent for the synthesis of a variety of ionic liquids. The protocols outlined in this document provide a foundation for the preparation of imidazolium, pyridinium, and phosphonium-based ILs with a decyl side chain. The choice of cation head group and the reaction conditions can be further optimized to achieve desired yields and purity. The resulting ionic liquids, with their tunable properties, hold significant promise for various applications in research and industry. Researchers are encouraged to adapt and refine these methods based on their specific needs and available laboratory resources.

References

Application of 1-Iododecane in the Synthesis of Decylated Lumazine Derivatives as Potential Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Iododecane, a linear alkyl iodide, serves as a crucial reagent in organic synthesis for the introduction of a ten-carbon alkyl chain onto various molecular scaffolds. This long alkyl group can significantly enhance the lipophilicity of a molecule, a property often desirable in pharmaceutical drug design to improve membrane permeability and bioavailability. This document outlines the application of this compound in the synthesis of mono- and bis-decylated lumazine (B192210) derivatives, which are of interest in medicinal chemistry, particularly in the development of photosensitizers for photodynamic therapy.

Key Application: N-Alkylation of Lumazine

The primary application highlighted is the N-alkylation of lumazine via a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atoms of the lumazine ring act as nucleophiles, attacking the electrophilic carbon of this compound and displacing the iodide leaving group. This reaction can be controlled to yield both mono- and di-alkylated products.

Reaction Scheme:

SN2_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Lumazine Lumazine Mono_Lum 1-decyl-Lumazine Lumazine->Mono_Lum + this compound Iododecane This compound Base K₂CO₃ (Potassium Carbonate) Solvent DMF (N,N-dimethylformamide) Temperature 70°C Time 24 hours Bis_Lum 1,3-bis-decyl-Lumazine Mono_Lum->Bis_Lum + this compound

Caption: General reaction scheme for the N-alkylation of lumazine with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of decylated lumazines using this compound.

Product NameMolecular FormulaYieldMolar Ratio (Lumazine:this compound)Reaction Time (hours)Reaction Temperature (°C)
1-decylpteridine-2,4(1,3H)-dione (1-decyl-Lumazine)C₁₆H₂₂N₄O₂26%1:62470
1,3-didecylpteridine-2,4(1,3H)-dione (1,3-bis-decyl-Lumazine)C₂₆H₄₂N₄O₂54%1:62470

Experimental Protocols

Synthesis of Mono- and Bis-Decylated Lumazines

This protocol is based on the work of Sosa et al. and describes the synthesis of 1-decyl- and 1,3-bis-decyl-lumazine from lumazine and this compound.[1]

Materials:

  • Lumazine (10 mg, 0.061 mmol)

  • This compound (78.5 μL, 0.366 mmol)

  • Potassium Carbonate (K₂CO₃), powdered (8.4 mg, 0.061 mmol)

  • N,N-dimethylformamide (DMF) (14 mL)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Nitrogen gas

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of lumazine in DMF in a round-bottom flask, add powdered potassium carbonate.

  • Sonicate the mixture and sparge with nitrogen gas for 20 minutes to ensure an inert atmosphere.

  • Add this compound to the reaction mixture.

  • Stir the reaction mixture in an oil bath at 70°C for 24 hours.

  • After 24 hours, cool the solution to room temperature.

  • Evaporate the solvent to dryness under vacuum using a rotary evaporator to obtain a solid residue.

  • Separate the products from the reaction mixture by column chromatography on silica (B1680970) gel. A mobile phase of DCM:MeOH (95:5) can be used, with the mono-alkylated product having an Rf value of approximately 0.42 and the di-alkylated product having an Rf of approximately 0.90.[1]

  • Collect the fractions and evaporate the solvent to yield the purified mono- and bis-decylated lumazine products.

  • Confirm the purity of the compounds, which should be higher than 98%, using HPLC.[1]

  • Characterize the structure of the products using NMR spectroscopy (¹H, ¹³C, HSQC, HMBC). For 1-decyl-Lumazine, the methylene (B1212753) α protons of the decyl chain attached to the N1 of the heterocycle are observed at approximately 4.27 ppm in the ¹H NMR spectrum (in CDCl₃).[1]

Experimental Workflow:

experimental_workflow start Start reactants 1. Combine Lumazine, K₂CO₃, and DMF start->reactants inert 2. Sonicate and Sparge with N₂ reactants->inert add_iododecane 3. Add this compound inert->add_iododecane reaction 4. Heat at 70°C for 24h add_iododecane->reaction cooldown 5. Cool to Room Temperature reaction->cooldown evaporation 6. Evaporate Solvent cooldown->evaporation chromatography 7. Column Chromatography (Silica Gel, DCM:MeOH 95:5) evaporation->chromatography separation 8. Separate Mono- and Bis-alkylated Products chromatography->separation analysis 9. Purity and Structural Analysis (HPLC, NMR) separation->analysis end End analysis->end

Caption: Step-by-step workflow for the synthesis of decylated lumazines.

Signaling Pathway/Logical Relationship

The regioselectivity of the alkylation (N1 vs. N3) is a key aspect of this synthesis. Molecular orbital calculations suggest that the initial alkylation occurs at the N1 position of the lumazine ring. Only after the first decyl group is attached to N1 does the N3 position become more susceptible to nucleophilic attack by a second molecule of this compound.[1]

logical_relationship lumazine Lumazine n1_attack Nucleophilic attack at N1 (Predicted to be more favorable) lumazine->n1_attack mono_lumazine 1-decyl-Lumazine (Intermediate) n1_attack->mono_lumazine n3_activation N3 becomes more nucleophilic mono_lumazine->n3_activation n3_attack Nucleophilic attack at N3 n3_activation->n3_attack bis_lumazine 1,3-bis-decyl-Lumazine (Final Product) n3_attack->bis_lumazine

Caption: Logical flow of the sequential N-alkylation of lumazine.

References

Application Notes and Protocols: 1-Iododecane as a Chain Transfer Agent in Iodine Transfer Polymerization (ITP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iododecane serves as an effective chain transfer agent (CTA) in a controlled radical polymerization technique known as Iodine Transfer Polymerization (ITP). ITP, also referred to as Degenerative Transfer, is a powerful method for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control over polymer architecture is crucial in various applications, including drug delivery systems, advanced materials, and nanotechnology.

The mechanism of ITP relies on the reversible transfer of an iodine atom between a growing polymer radical and a dormant polymer chain capped with iodine. This degenerative transfer process ensures that all polymer chains have an equal opportunity to grow, leading to a population of polymer chains with uniform length. A key advantage of ITP is that it is a metal-free system, which is beneficial for applications where metal contamination is a concern.

This document provides detailed application notes, experimental protocols, and representative data for the use of this compound and other iodoalkanes as chain transfer agents in the polymerization of common monomers such as styrene, methyl methacrylate, and butyl acrylate.

Mechanism of Iodine Transfer Polymerization (ITP)

The fundamental principle of ITP is a degenerative chain transfer process. The polymerization is initiated by a conventional radical initiator. The growing polymer radical then reacts with an iodoalkane, such as this compound, to form a dormant polymer species with an iodine end-group and a new radical. This new radical can then initiate the polymerization of another monomer. The key step is the reversible transfer of the iodine atom between the dormant and active polymer chains, which maintains a low concentration of active radicals and allows for controlled chain growth.

ITP_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer & Propagation cluster_termination Termination (minor) Initiator Initiator 2R• 2R• Initiator->2R• Δ or hν R-M• R-M• 2R•->R-M• + M Dormant_Species_1 R-M-I R-M•->Dormant_Species_1 + R'-I (this compound) Active_Species_1 R-M• Dormant_Species_1->Active_Species_1 Degenerative Transfer Propagating_Chain Pn• Active_Species_1->Propagating_Chain + n(M) Dormant_Species_2 Pn-I Propagating_Chain->Dormant_Species_2 + P-I Dead_Polymer Dead_Polymer Propagating_Chain->Dead_Polymer Termination ITP_Workflow A Reaction Setup (Schlenk flask, stir bar, inert atmosphere) B Reagent Addition (Monomer, this compound, Initiator, Solvent) A->B C Degassing (Freeze-Pump-Thaw Cycles) B->C D Polymerization (Heating and Stirring) C->D E Monitoring (Aliquots for GC/NMR) D->E F Quenching (Cooling and exposure to air) D->F G Precipitation (Addition to non-solvent, e.g., methanol) F->G H Isolation & Drying (Filtration/centrifugation, vacuum oven) G->H I Characterization (GPC for Mn and PDI, NMR for structure) H->I

Application Notes and Protocols for Mono-alkylation with 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the mono-alkylation of a model substrate, 4-ethylphenol (B45693), using 1-iododecane. The methodologies outlined herein are broadly applicable to the mono-alkylation of various nucleophiles, including other phenols, amines, and thiols, with long-chain alkyl halides. The underlying reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Introduction

The introduction of long alkyl chains, such as the decyl group from this compound, is a critical modification in medicinal chemistry and materials science. This functionalization can significantly enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. The Williamson ether synthesis is a classic and robust method for achieving O-alkylation of phenols.[3][4] This protocol details a specific example of this synthesis, employing phase-transfer catalysis to facilitate the reaction between the hydrophilic phenoxide and the lipophilic this compound.[5][6]

General Reaction Scheme

The mono-alkylation of 4-ethylphenol with this compound proceeds as follows:

Experimental Protocol: Mono-O-Alkylation of 4-Ethylphenol

This protocol details the synthesis of 1-(decyloxy)-4-ethylbenzene.

Materials:

  • 4-Ethylphenol

  • This compound

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • Tetrabutylammonium (B224687) Bromide (TBAB)

  • Acetone (B3395972), anhydrous

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethylphenol (1.0 eq.), finely pulverized potassium carbonate (1.5 eq.), and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension (approximately 0.2 M concentration of the limiting reagent).

  • Addition of Alkylating Agent: To the stirring suspension, add this compound (1.1 eq.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: To the residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel. Shake the funnel vigorously, venting periodically. Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient, to afford the pure 1-(decyloxy)-4-ethylbenzene.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the mono-alkylation of 4-ethylphenol with this compound.

ParameterValueNotes
Reactants
4-Ethylphenol1.0 mmolLimiting reagent
This compound1.1 mmolA slight excess is used to ensure complete consumption of the phenol.
Potassium Carbonate (K₂CO₃)1.5 mmolBase to deprotonate the phenol.
Tetrabutylammonium Bromide (TBAB)0.1 mmolPhase-transfer catalyst.[5]
Solvent
Acetone5 mLA common solvent for Williamson ether synthesis.[4]
Reaction Conditions
TemperatureReflux (~56 °C)Provides sufficient energy for the reaction to proceed.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Expected Yield 85-95%Yields can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-Ethylphenol, K₂CO₃, and TBAB in a dry flask B Add anhydrous acetone A->B C Add this compound B->C D Heat to reflux with stirring C->D E Monitor reaction by TLC/LC-MS D->E F Cool to room temperature E->F G Remove solvent (rotary evaporator) F->G H Add water and diethyl ether for extraction G->H I Wash organic layer H->I J Dry over Na₂SO₄ and concentrate I->J K Purify by column chromatography J->K

Caption: General workflow for the mono-alkylation of 4-ethylphenol.

SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu RO⁻ (Phenoxide) TS [RO---R'---I]⁻ Nu->TS Nucleophilic Attack Elec R'-I (this compound) Elec->TS Prod ROR' (Ether) TS->Prod LG I⁻ (Iodide) TS->LG Leaving Group Departure

Caption: The SN2 mechanism for Williamson ether synthesis.

References

Large-Scale Synthesis of 1-Iododecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-iododecane, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The following sections outline two primary, scalable methods for its preparation: the direct conversion of 1-decanol (B1670082) and the Finkelstein reaction from 1-bromodecane (B1670165).

Physicochemical Data

For ease of reference, the key physicochemical properties of the starting materials and the final product are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-DecanolC₁₀H₂₂O158.282310.829
1-BromodecaneC₁₀H₂₁Br221.182391.066
This compoundC₁₀H₂₁I268.18269-2711.257
Sodium IodideNaI149.8913043.67
Triphenylphosphine (B44618)C₁₈H₁₅P262.293771.19
Imidazole (B134444)C₃H₄N₂68.082561.03
IodineI₂253.81184.34.933

Synthetic Methodologies

Two robust and scalable methods for the synthesis of this compound are presented. The choice of method may depend on the availability of starting materials, cost considerations, and the desired scale of production.

Method 1: Iodination of 1-Decanol using Triphenylphosphine and Iodine

This method provides a direct and high-yielding route from the readily available 1-decanol. The reaction proceeds under mild conditions.

Reaction Scheme:

C₁₀H₂₁OH + PPh₃ + I₂ + Imidazole → C₁₀H₂₁I + PPh₃O + Imidazole·HI

A detailed experimental protocol for this method is provided below.

Method 2: Finkelstein Reaction from 1-Bromodecane

The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding bromides or chlorides.[1][2] The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[1]

Reaction Scheme:

C₁₀H₂₁Br + NaI --(Acetone)--> C₁₀H₂₁I + NaBr(s)

A detailed experimental protocol for this method is also provided.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound from 1-Decanol

This protocol is adapted from a reliable method for the iodination of primary alcohols.

Materials:

  • 1-Decanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel

  • Heating/cooling mantle

  • Large separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, large-scale reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge with anhydrous dichloromethane.

  • Reagent Addition: To the stirred solvent, add triphenylphosphine (1.1 equivalents) and imidazole (1.1 equivalents). Cool the mixture to 0-5 °C using an ice bath.

  • Iodine Addition: Add iodine (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. The solution will turn dark brown. Stir for 30 minutes at this temperature.

  • Addition of 1-Decanol: Slowly add 1-decanol (1.0 equivalent) via the addition funnel, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.

    • Transfer the mixture to a large separatory funnel and wash with water.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data (Example for a 1 mole scale):

ReagentMolar Eq.Amount (moles)Mass (g)Volume (mL)
1-Decanol1.01.0158.28191
Triphenylphosphine1.11.1288.52-
Iodine1.11.1279.19-
Imidazole1.11.174.89-
Dichloromethane---1000-1500
Product
This compound (Theoretical Yield)1.0268.18213
Typical Reported Yield: 85-95%
Protocol 2: Large-Scale Synthesis of this compound via Finkelstein Reaction

This protocol is a scalable adaptation of the classic Finkelstein reaction.[1]

Materials:

  • 1-Bromodecane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a large-scale reaction vessel, dissolve anhydrous sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Addition of 1-Bromodecane: Add 1-bromodecane (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium bromide will form as the reaction progresses. Monitor the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated sodium bromide and wash the filter cake with a small amount of cold acetone.

    • Combine the filtrate and washings.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • The residue can be taken up in a water-immiscible solvent (e.g., diethyl ether or dichloromethane), washed with water to remove any remaining salts, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent to obtain crude this compound.

    • Further purification can be achieved by vacuum distillation.

Quantitative Data (Example for a 1 mole scale):

ReagentMolar Eq.Amount (moles)Mass (g)
1-Bromodecane1.01.0221.18
Sodium Iodide1.51.5224.84
Acetone---
Product
This compound (Theoretical Yield)1.0268.18
Typical Reported Yield: >90%

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Synthesis_of_1_Iododecane_from_1_Decanol cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 1-Decanol 1-Decanol Reaction_Vessel Reaction in Dichloromethane 1-Decanol->Reaction_Vessel PPh3_I2_Imidazole PPh3 / I2 / Imidazole PPh3_I2_Imidazole->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Byproducts PPh3O / Imidazole·HI Reaction_Vessel->Byproducts

Caption: Synthesis of this compound from 1-Decanol.

Finkelstein_Reaction_Workflow Start Start Dissolve_NaI Dissolve NaI in Acetone Start->Dissolve_NaI Add_Bromodecane Add 1-Bromodecane Dissolve_NaI->Add_Bromodecane Reflux Reflux Reaction Mixture Add_Bromodecane->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter Precipitate Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purification (Distillation) Concentrate->Purify End Pure this compound Purify->End

Caption: Experimental Workflow for the Finkelstein Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Iododecane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-iododecane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 264°C).[1] Heating the compound to this temperature can cause decomposition, leading to the formation of impurities and a lower yield of the desired product.[2][3] Vacuum distillation allows the distillation to be performed at a significantly lower temperature, minimizing the risk of thermal degradation.[3][4]

Q2: My this compound is yellow/brown before and/or after distillation. What causes this discoloration and how can I fix it?

A2: The yellow or brown color is typically due to the presence of dissolved iodine (I₂), which forms from the decomposition of this compound.[5] Alkyl iodides are sensitive to heat and light, which can cause the weak carbon-iodine bond to break, forming radicals that can lead to the formation of iodine. To remove the color, the distilled this compound can be washed with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the organic layer is colorless. This should be followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering.

Q3: What is the purpose of adding copper to the distillation?

A3: Copper is added as a stabilizer.[6] It helps to prevent the decomposition of this compound during distillation. If any iodine is formed, the copper reacts with it to form non-volatile copper(I) iodide, effectively removing the iodine from the distillate and preventing further decomposition.[7][8] Many commercial sources of this compound are supplied with copper wire or chips for this reason.[6]

Q4: What is a typical expected purity and yield for the distillation of this compound?

A4: While the exact yield and purity can vary depending on the initial purity of the crude material and the distillation setup, a properly conducted vacuum distillation should yield this compound with a purity of >98%. The yield is typically high, often in the range of 85-95%, assuming the starting material is of reasonable quality. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

Q5: How do I properly store purified this compound?

A5: Purified this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[1] To further prevent decomposition, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at a cool temperature, such as in a refrigerator. Adding a small piece of copper wire to the storage bottle can also help maintain its purity over time.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Distillate is colored (yellow/brown) Decomposition of this compound due to excessive heat or light exposure, leading to the formation of iodine.- Ensure the distillation is performed under vacuum to keep the temperature as low as possible.- Wrap the distillation flask and collection flask with aluminum foil to protect from light.- Add a small amount of copper wire or turnings to the distillation flask.- Wash the collected distillate with a dilute solution of sodium thiosulfate or sodium bisulfite until colorless.
Bumping or uneven boiling - Superheating of the liquid.- Inefficient stirring.- Use a magnetic stir bar and ensure vigorous stirring throughout the distillation.- Ensure the heating mantle is properly sized for the flask and provides even heating.- A Claisen adapter can help to prevent bumping.
No distillate collecting at the expected temperature - The vacuum is not low enough.- The thermometer is placed incorrectly.- The heating temperature is too low.- Check for leaks in the distillation apparatus. Ensure all joints are properly sealed.- Position the top of the thermometer bulb level with the side arm of the distillation head leading to the condenser.- Gradually increase the temperature of the heating mantle. The mantle temperature will need to be higher than the desired vapor temperature.
Distillation is very slow - Inadequate heating.- Poor insulation of the distillation column.- Increase the temperature of the heating mantle.- Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.
Product purity is low after distillation - Inefficient separation from impurities with close boiling points.- Contamination from a dirty apparatus.- Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Ensure all glassware is thoroughly clean and dry before use.- Collect a forerun fraction to remove any low-boiling impurities before collecting the main product fraction.

Data Presentation

The following table summarizes the physical properties of this compound and its potential impurities, which is crucial for planning the distillation.

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Boiling Point at Reduced Pressure (°C / mmHg)
This compound 268.18~264132 / 15
1-Decanol158.28~231115 / 10
1-Dodecanol186.34~260-262135 / 10
Decane142.29~17460 / 10

Experimental Protocol: Vacuum Distillation of this compound

This protocol describes the purification of crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Copper wire or turnings

  • Vacuum grease

  • Dry, clean distillation glassware (round-bottom flask, Claisen adapter, distillation head with thermometer adapter, condenser, vacuum adapter, and receiving flasks)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump with a cold trap

  • Thermometer

  • For workup: Sodium thiosulfate solution (5% w/v), brine, anhydrous magnesium sulfate (B86663) or sodium sulfate, separatory funnel, Erlenmeyer flasks.

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is free of cracks.

    • Place a magnetic stir bar and a small amount of copper wire or turnings into the round-bottom distillation flask.

    • Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum adapter to a cold trap, and then to the vacuum pump.

  • Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Start the vacuum pump and allow the pressure in the system to stabilize.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

    • Observe the mixture for boiling and the subsequent rise of vapor.

    • Collect any initial low-boiling impurities as a forerun in the first receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until most of the this compound has been collected. Do not distill to dryness.

  • Shutdown and Workup:

    • Remove the heating mantle and allow the distillation flask to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Turn off the vacuum pump and the condenser water.

    • If the collected distillate is colored, perform a workup by washing it in a separatory funnel with a 5% sodium thiosulfate solution until the color disappears. Then, wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purity Analysis:

    • Assess the purity of the distilled this compound using GC-MS.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Distillation start Start Distillation issue Is there an issue? start->issue colored_distillate Distillate is colored? issue->colored_distillate Yes end Distillation Successful issue->end No no_distillate No distillate collecting? colored_distillate->no_distillate No action_color Action: - Check for light exposure - Add copper to pot - Wash distillate with Na2S2O3 colored_distillate->action_color Yes bumping Bumping/Uneven Boiling? no_distillate->bumping No action_no_distillate Action: - Check vacuum seals - Check thermometer placement - Increase heating no_distillate->action_no_distillate Yes bumping->end No action_bumping Action: - Ensure vigorous stirring - Check for even heating bumping->action_bumping Yes action_color->end action_no_distillate->end action_bumping->end

Caption: Troubleshooting workflow for the purification of this compound by distillation.

References

Technical Support Center: Purification of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why has my 1-iododecane turned yellow, brown, or pink?

Q2: What is the most common method to remove iodine from this compound?

Q3: How does the washing with sodium thiosulfate (B1220275) work?

A3: Sodium thiosulfate reduces elemental iodine (I₂), which is colored, to colorless iodide ions (I⁻).[6] The iodide ions are soluble in the aqueous layer and are thus extracted from the organic this compound layer.[7] The reaction is as follows:

2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)[6]

Q4: Is the purification process hazardous?

A4: While the reagents used are common in laboratories, it is essential to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves and safety glasses. Work in a well-ventilated area or a fume hood.

Troubleshooting Guide

Problem Possible Cause Solution
The brown/pink color persists after washing with sodium thiosulfate solution. 1. Insufficient amount of reducing agent. 2. Inadequate mixing of the organic and aqueous layers. 3. The concentration of the washing solution is too low.1. Add more of the sodium thiosulfate solution and shake vigorously. 2. Ensure vigorous shaking in a separatory funnel to maximize the surface area between the two phases.[4] 3. Use a freshly prepared and appropriately concentrated (5-10%) sodium thiosulfate solution.[1][2]
An emulsion forms during the washing step. Vigorous shaking of a solution containing an organic solvent and an aqueous layer can sometimes lead to the formation of an emulsion.1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
The this compound is colorless after washing but develops color again over time. Re-decomposition of the this compound due to exposure to light or air.Store the purified this compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). Some commercial preparations are stabilized with copper.[8][9]
Low yield of this compound after purification. 1. Loss of product during the aqueous washes. 2. Incomplete separation of the organic and aqueous layers.1. Minimize the number of washes while ensuring complete iodine removal. 2. Carefully separate the layers in the separatory funnel. After the main separation, you can back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and combine the organic layers.

Experimental Protocols

Protocol 1: Purification of this compound using Aqueous Sodium Thiosulfate Solution

This protocol describes the standard procedure for removing iodine impurity from this compound by washing with an aqueous solution of sodium thiosulfate.

Materials:

  • Discolored this compound

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the discolored this compound in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane. The volume of the solvent should be 2-3 times the volume of the this compound.

  • Washing with Sodium Thiosulfate:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the 5% or 10% aqueous sodium thiosulfate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure.

    • Allow the layers to separate. The organic layer should become colorless. If color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.

    • Drain the lower aqueous layer.

  • Washing with Deionized Water:

    • Add an equal volume of deionized water to the organic layer in the separatory funnel.

    • Shake for 1 minute and allow the layers to separate.

    • Drain the lower aqueous layer. This step removes any residual water-soluble salts.

  • Washing with Brine:

    • Add an equal volume of brine to the organic layer.

    • Shake for 1 minute and allow the layers to separate.

    • Drain the lower aqueous layer. The brine wash helps to remove any remaining water from the organic layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution and swirl gently. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.

  • Isolation of Pure this compound:

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, colorless this compound.

Quantitative Data Summary

The following table provides a summary of the typical quantitative parameters for the purification of this compound.

ParameterValue/RangeNotes
Concentration of Sodium Thiosulfate Solution 5% - 10% (w/v)A 5% solution is often sufficient for trace amounts of iodine.[1] A 10% solution can be used for more significant discoloration.[2]
Volume of Washing Solution 1:1 ratio with the organic solutionAn equal volume of the aqueous washing solution to the organic solution is typically used for each wash.
Number of Washes 1 - 3The number of washes with sodium thiosulfate depends on the extent of the iodine impurity. Washing should be repeated until the organic layer is colorless.
Shaking Time per Wash 1 - 2 minutesVigorous shaking is crucial for efficient extraction of the iodine.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound.

experimental_workflow cluster_start Starting Material cluster_process Purification Process cluster_end Final Product start Discolored this compound dissolve Dissolve in Organic Solvent start->dissolve wash_thiosulfate Wash with Na₂S₂O₃(aq) dissolve->wash_thiosulfate wash_thiosulfate->wash_thiosulfate wash_water Wash with H₂O wash_thiosulfate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate end Pure, Colorless This compound filter_evaporate->end

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

This diagram outlines the decision-making process when encountering issues during the purification.

troubleshooting_logic action action outcome outcome start Start Purification color_check Is the organic layer colorless after washing? start->color_check emulsion_check Is an emulsion present? color_check->emulsion_check Yes add_more_reagent Add more Na₂S₂O₃ solution and shake vigorously color_check->add_more_reagent No final_product_check Does the product re-discolor on storage? emulsion_check->final_product_check No break_emulsion Add brine and swirl gently emulsion_check->break_emulsion Yes store_properly Store under inert atmosphere in the dark final_product_check->store_properly Yes successful_purification Successful Purification final_product_check->successful_purification No add_more_reagent->color_check break_emulsion->emulsion_check issue_resolved Issue Resolved store_properly->issue_resolved proceed Proceed to next step

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Column Chromatography Purification of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-iododecane using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for purifying this compound using column chromatography?

A1: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For this compound, a non-polar molecule, normal-phase chromatography is typically employed.[2] In this setup, a polar solid stationary phase (like silica (B1680970) gel) is used with a non-polar liquid mobile phase (eluent).[2][3] Less polar compounds, such as this compound, have a weaker affinity for the polar stationary phase and will travel down the column more quickly with the non-polar eluent, separating them from more polar impurities which are retained on the column for longer.[3]

Q2: What are the recommended stationary and mobile phases for this purification?

A2:

  • Stationary Phase: Silica gel is the most common and recommended stationary phase for purifying this compound.[4][5] Alumina (B75360) can also be used.[4] A typical ratio of silica gel to the crude sample by weight is between 20:1 and 100:1, depending on the difficulty of the separation.[4]

  • Mobile Phase (Eluent): Given that this compound is a non-polar alkyl halide, a non-polar solvent is appropriate.[6] Pure hexane (B92381) is often the starting eluent. If this compound does not move sufficiently, the polarity of the eluent can be gradually increased by adding a small amount of a slightly more polar solvent, such as ethyl acetate (B1210297) or dichloromethane.[5][7]

Q3: How can I monitor the progress of the separation?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[7] Small samples are taken from the fractions being collected from the column and spotted on a TLC plate. The plate is then developed in an appropriate solvent system (usually the same as, or slightly more polar than, the column eluent) and visualized. This allows you to identify which fractions contain the pure this compound.

Q4: How can I visualize the colorless this compound on a TLC plate?

A4: Since this compound is a saturated alkyl halide, it is not typically UV-active and will likely be invisible under a UV lamp.[8][9] The most common and effective method for visualizing non-UV active, lipophilic compounds like this compound is an iodine chamber.[10][11] When the TLC plate is placed in a sealed chamber containing a few crystals of iodine, the iodine vapor will preferentially adsorb to the organic compounds on the plate, revealing them as yellow-brown spots.[10][12] Alternatively, a potassium permanganate (B83412) (KMnO₄) stain or p-anisaldehyde stain can be used, although these methods are destructive.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Spots Visible on TLC Plate This compound is not UV-active.Use an iodine chamber or a chemical stain (e.g., potassium permanganate) for visualization.[10][11]
This compound Does Not Move from the Origin (Rf ≈ 0) The mobile phase (eluent) is not polar enough to move the compound.This is unlikely if using pure hexane for a non-polar compound. However, if it occurs, incrementally increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[7]
This compound Moves with the Solvent Front (Rf ≈ 1) The mobile phase is too polar, causing the compound to elute without interacting with the stationary phase.Use a less polar eluent. If you are using a solvent mixture, decrease the proportion of the more polar component. For this compound, pure hexane should be sufficient to achieve a reasonable Rf value.[7]
Poor Separation Between this compound and Impurities The chosen eluent system has the wrong polarity to effectively resolve the compounds.Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (hexane) and a slightly more polar solvent until a good separation (ΔRf > 0.2) is observed on the TLC plate.
Streaking of Spots on the TLC Plate or Tailing of the Product Band on the Column 1. The sample was overloaded on the column or TLC plate.2. The crude sample may be too acidic or basic.3. The silica gel may be degrading the sample.1. Reduce the amount of sample loaded. For column chromatography, ensure the initial band of the sample is narrow.2. Consider pre-treating the crude sample with a neutral wash or filtering it through a small plug of neutral alumina or silica before loading.3. While less common for alkyl halides, if degradation is suspected, try using deactivated (neutral) silica gel or alumina.
High Backpressure During Column Elution 1. The column is packed too tightly.2. The silica gel particles are too fine.3. A frit or cotton plug is clogged.1. Repack the column, ensuring the slurry is not compacted excessively.2. Use silica gel with a larger mesh size (e.g., 60-120 mesh instead of 230-400 mesh for gravity chromatography).3. Ensure the crude sample is free of particulate matter before loading. If pressure builds up during the run, the frit may be clogged with impurities or precipitated sample.[13][14]
Collected Fractions are Colored (Yellow/Brown) This compound can degrade over time, especially when exposed to light, releasing iodine. The silica gel itself can sometimes promote this decomposition.Store this compound in a cool, dark place, and consider using a product stabilized with copper.[6] If the purified fractions are colored, they can be washed with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove the iodine color, followed by drying and solvent removal.[5]

Experimental Protocols

Detailed Methodology: Column Chromatography Purification

This protocol outlines a standard procedure for purifying this compound using gravity column chromatography.

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., hexane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in an appropriate eluent system. Start with 100% hexane. If the spots are too low, try a 99:1 or 98:2 mixture of hexane:ethyl acetate.

    • Visualize the plate using an iodine chamber to determine the Rf values of this compound and any impurities. The ideal eluent for the column will give the this compound an Rf value of approximately 0.2-0.4.

  • Column Preparation (Wet Slurry Method):

    • Select a glass column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column, and then add a thin layer of sand.[4]

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 100% hexane). The consistency should be like a thin milkshake.

    • Carefully pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Add more slurry as needed until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica gel. [3]

    • Once the silica gel is packed, add another thin layer of sand on top to protect the surface when adding more eluent or the sample.

  • Sample Loading:

    • Drain the eluent until the solvent level is just at the top of the upper sand layer.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully and slowly add the sample solution to the top of the column using a pipette, trying not to disturb the sand layer.

    • Drain the solvent again until the sample has fully entered the silica gel/sand layer.

    • Gently add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica gel, and drain this into the column as well.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the eluent.

    • Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).

    • Maintain a constant level of eluent at the top of the column by refilling as necessary.

    • Monitor the separation by collecting TLC samples from the fractions.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters used in the column chromatography of this compound.

ParameterValue/TypeNotes
Stationary Phase Silica Gel (60-200 mesh)The most common choice for normal-phase chromatography.[4]
Mobile Phase (Eluent) 100% HexanePolarity can be slightly increased with ethyl acetate if needed.[5]
Typical Rf of this compound ~0.3 - 0.5 (in 100% Hexane)This is an estimated value. The optimal Rf should be determined by TLC prior to running the column.
Adsorbent to Sample Ratio 30:1 to 50:1 (by weight)A higher ratio is used for more difficult separations.[4]
Visualization Method Iodine VaporEffective for non-UV active, lipophilic compounds.[11]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound via column chromatography.

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Determine Eluent) Prepare_Slurry 2. Prepare Silica Slurry TLC_Analysis->Prepare_Slurry Select Eluent Pack_Column 3. Pack Column Prepare_Slurry->Pack_Column Equilibrate 4. Equilibrate Column Pack_Column->Equilibrate Load_Sample 5. Load Crude Sample Equilibrate->Load_Sample Elute_Column 6. Elute with Solvent Load_Sample->Elute_Column Collect_Fractions 7. Collect Fractions Elute_Column->Collect_Fractions TLC_Fractions 8. TLC of Fractions Collect_Fractions->TLC_Fractions Monitor Purity Combine_Fractions 9. Combine Pure Fractions TLC_Fractions->Combine_Fractions Identify Pure Fractions Solvent_Removal 10. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 1-Iododecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-iododecane. The information is tailored for researchers, scientists, and professionals in drug development and other chemical fields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: the iodination of 1-decanol (B1670082) and the Finkelstein reaction.

Synthesis of this compound from 1-Decanol

This method typically involves the reaction of 1-decanol with an iodine source, often in the presence of a phosphine. A common reagent system is iodine and triphenylphosphine (B44618).

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields in the conversion of 1-decanol to this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the 1-decanol starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Elimination Reaction: At elevated temperatures, 1-decanol can undergo acid-catalyzed dehydration to form 1-decene (B1663960).

      • Solution: Maintain careful temperature control. For reactions involving reagents like triphenylphosphine and iodine, running the reaction at room temperature is often sufficient.

    • Ether Formation: The formation of didecyl ether is a potential side reaction, particularly if the reaction conditions are not optimized.

      • Solution: Ensure the use of appropriate stoichiometry of reagents. The use of triphenylphosphine and iodine helps to minimize this side reaction by activating the alcohol towards nucleophilic attack by iodide.

  • Workup Issues: Product may be lost during the extraction and purification steps.

    • Solution: Ensure efficient extraction by using an adequate volume of a suitable organic solvent. Be cautious during washing steps to avoid the formation of emulsions.

Q2: My final product is colored (yellow or brown). What is the cause and how can I remove the color?

A2: A colored product often indicates the presence of residual iodine.

  • Solution: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears. This reduces the excess iodine to colorless iodide ions.

Q3: I see an unexpected spot on my TLC plate. What could it be?

A3: An unexpected spot could be one of the common side products:

  • 1-Decene: This is less polar than this compound and will have a higher Rf value on a silica (B1680970) gel TLC plate.

  • Didecyl ether: This is also a non-polar byproduct.

  • Triphenylphosphine oxide: If using triphenylphosphine, this is a common byproduct that can sometimes be challenging to remove completely.

    • Solution: Purification by column chromatography on silica gel is typically effective for separating this compound from these impurities.

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution where an alkyl halide (typically a chloride or bromide) is converted to an alkyl iodide using an alkali metal iodide, such as sodium iodide in acetone (B3395972).[1][2][3]

Q1: The conversion of 1-bromodecane (B1670165) to this compound is incomplete. How can I improve the yield?

A1: The Finkelstein reaction is an equilibrium process.[3] Several factors can be optimized to drive the reaction to completion:

  • Le Chatelier's Principle: The reaction is driven forward by the precipitation of the less soluble sodium bromide or chloride in acetone.[2][3]

    • Solution: Ensure you are using anhydrous (dry) acetone as the solvent. The presence of water can increase the solubility of the sodium halide byproduct, shifting the equilibrium back towards the reactants.

  • Reagent Excess: Using an excess of sodium iodide can help to push the equilibrium towards the product side.[1]

    • Solution: Use a molar excess of sodium iodide (e.g., 1.5 to 2 equivalents).

  • Reaction Time and Temperature: The reaction may require sufficient time and/or gentle heating to proceed to completion.

    • Solution: Refluxing the reaction mixture in acetone is a common procedure. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Q2: Are there any common side reactions in the Finkelstein synthesis of this compound?

A2: For a primary alkyl halide like 1-bromodecane, the Finkelstein reaction is generally very clean and proceeds via an SN2 mechanism.[2]

  • Elimination Reactions: Elimination to form 1-decene is generally not a significant side reaction for primary alkyl halides under Finkelstein conditions. This is more of a concern for secondary and tertiary alkyl halides.

  • Reverse Reaction: The primary competing reaction is the reverse reaction. As mentioned above, this is mitigated by the choice of solvent and using an excess of the iodide salt.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound via the iodination of 1-decanol.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)
Iodination of 1-decanol1-Dodecanol (B7769020)Triphenylphosphine, Iodine, Imidazole (B134444)99%[4]

Experimental Protocols

Synthesis of this compound from 1-Dodecanol using Triphenylphosphine and Iodine

This protocol is adapted from a patented procedure.[4]

Materials:

  • 1-Dodecanol

  • Dichloromethane (DCM)

  • Imidazole

  • Triphenylphosphine

  • Iodine

  • Saturated aqueous sodium thiosulfate solution

  • Hexanes

  • Pentane

Procedure:

  • To a 1 L flask equipped with a stir bar, add 1-dodecanol (10.0 g, 53.7 mmol).

  • Dilute with DCM (268 mL) and stir the solution vigorously at room temperature.

  • Add imidazole (4.75 g, 69.8 mmol), triphenylphosphine (18.3 g, 69.8 mmol), and iodine (17.7 g, 69.8 mmol) sequentially.

  • Stir the resulting mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by TLC. The reaction is typically complete in about 1.5 hours.

  • Quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate.

  • Dilute the organic layer with 200 mL of hexanes and filter off any precipitate.

  • Evaporate the solvent from the mother liquor under reduced pressure to yield a white solid.

  • Add 400 mL of hexanes and stir the resulting slurry overnight under an inert atmosphere.

  • Filter the slurry and evaporate the solvent from the mother liquor to yield a yellow oil.

  • Purify the crude product by passing it through a silica plug, eluting with 100% hexanes.

  • The resulting clear oil can be further purified by dissolving in 100% pentane, filtering, and evaporating the solvent to yield pure 1-iodododecane (B1195088) (expect ~15.7 g, 99% yield).[4]

Visualizations

Synthesis_from_1_Decanol cluster_reactants Reactants cluster_reaction Reaction cluster_products Products decanol 1-Decanol reaction Iodination (SN2) decanol->reaction reagents PPh₃ / I₂ / Imidazole reagents->reaction iododecane This compound reaction->iododecane side_product Triphenylphosphine Oxide reaction->side_product

Synthesis of this compound from 1-Decanol.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes colored_product Colored Product? low_yield->colored_product No side_reactions Side Reactions? incomplete_rxn->side_reactions No extend_time Extend Reaction Time Monitor by TLC/GC incomplete_rxn->extend_time Yes side_reactions->colored_product No optimize_temp Optimize Temperature side_reactions->optimize_temp Yes (Elimination) check_reagents Check Reagent Stoichiometry & Purity side_reactions->check_reagents Yes (Ether) thiosulfate_wash Wash with Na₂S₂O₃ colored_product->thiosulfate_wash Yes purify Purify by Column Chromatography colored_product->purify No extend_time->purify optimize_temp->purify check_reagents->purify thiosulfate_wash->purify end Pure this compound purify->end

Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling with 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with 1-iododecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild reaction conditions.[2]

Q2: What are the key components of a Suzuki coupling reaction with this compound?

A typical Suzuki coupling with this compound involves the following components:

  • This compound: The electrophilic coupling partner.

  • Organoboron reagent: The nucleophilic coupling partner (e.g., an arylboronic acid).

  • Palladium catalyst: The catalyst that facilitates the reaction. Common examples include Pd(PPh₃)₄ and Pd(OAc)₂.[3]

  • Ligand: A compound that coordinates to the palladium atom, influencing its reactivity and stability. Bulky and electron-rich phosphine (B1218219) ligands are often used for alkyl halides.

  • Base: Essential for the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3]

  • Solvent: Provides the medium for the reaction. Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene, often with water as a co-solvent, are frequently used.[3]

Q3: What are the main challenges when using a long-chain alkyl halide like this compound in a Suzuki coupling?

The primary challenge with primary alkyl halides like this compound is the potential for β-hydride elimination . This is a common side reaction where the organopalladium intermediate decomposes to form an alkene (1-decene in this case) and a palladium-hydride species, leading to reduced product yield.[4] Additionally, slow oxidative addition of the C(sp³)-I bond to the palladium center can be a limiting factor.

Q4: How can I minimize β-hydride elimination?

Several strategies can be employed to suppress β-hydride elimination:

  • Use of Bulky Ligands: Ligands with large steric bulk, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or Buchwald ligands (e.g., SPhos, XPhos), can promote reductive elimination over β-hydride elimination by sterically hindering the formation of the necessary planar transition state for elimination.[5]

  • Choice of Catalyst System: Some palladium catalysts and ligands are inherently better at promoting the desired coupling over β-hydride elimination.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the elimination pathway.

Q5: Are there alternatives to palladium catalysts for coupling with this compound?

Yes, nickel-based catalyst systems have emerged as a powerful alternative for Suzuki-Miyaura couplings involving alkyl electrophiles.[6][7] Nickel catalysts can be more effective for the oxidative addition of C(sp³)-halide bonds and may offer different selectivity profiles, sometimes at a lower cost than palladium.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated by oxygen.• Use a fresh batch of palladium precatalyst. • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and reagents.[8]
Inefficient Oxidative Addition: The C(sp³)-I bond of this compound is not readily undergoing oxidative addition to the palladium center.• Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand like SPhos or XPhos) to facilitate oxidative addition.[9] • Consider using a nickel catalyst system, which can be more effective for alkyl halides.[6]
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow.• Use a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄) to promote the formation of the active boronate species.[10] • Ensure the base is finely powdered for better solubility and reactivity.
Protodeboronation of the Boronic Acid: The boronic acid is being replaced by a hydrogen atom, reducing the amount of nucleophile available for coupling.• Use anhydrous conditions if possible, as water can facilitate this side reaction. • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before the reaction.
Significant Formation of 1-Decene (β-Hydride Elimination Product) Favorable β-Hydride Elimination Pathway: The reaction conditions favor the elimination side reaction over the desired reductive elimination.• Employ bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands to sterically hinder the β-hydride elimination process.[5] • Lowering the reaction temperature may help, although this could also slow down the desired reaction.
Formation of Homocoupled Products Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.• Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[3]
Use of Pd(II) Precatalyst: Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can promote homocoupling.• Ensure your reaction conditions are suitable for the in situ reduction of the Pd(II) source.
Dehalogenation of this compound Formation of Palladium-Hydride Species: The palladium catalyst can react with sources of hydride (e.g., solvent, base, or water) to form a Pd-H species, which can then reduce the this compound.• Use a non-protic solvent if possible. • Ensure the base is not a source of hydrides.

Data Presentation: Comparison of Reaction Conditions

Optimizing the Suzuki coupling of this compound often requires screening various parameters. The following tables provide a comparative overview of how different components can influence the reaction outcome, based on data from similar C(sp³)-C(sp²) couplings.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High[11] (qualitative)
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane80Good to High[9] (qualitative)
Pd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O90Moderate[10] (qualitative)
NiCl₂(dppf) (5)-K₃PO₄Dioxane80Good[12] (qualitative)

Note: Yields are qualitative and can vary significantly based on the specific boronic acid and other reaction conditions.

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventTemperature (°C)Yield (%)Reference
K₂CO₃ (2)Dioxane/H₂O (4:1)90Moderate to Good[10] (qualitative)
Cs₂CO₃ (2)Dioxane/H₂O (4:1)90High[10] (qualitative)
K₃PO₄ (3)Toluene100High[13] (qualitative)
KOtBu (2)THF70Good[14] (qualitative)

Note: The choice of base and solvent is highly interdependent and should be optimized for each specific reaction.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask/vial with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent via syringe to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pdiix R-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation + R'-B(OR)₂ + Base pdiir R-Pd(II)L_n-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 + R-R' Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity (Fresh Catalyst, Inert Atmosphere) start->check_catalyst check_catalyst->start If catalyst is inactive check_conditions Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) check_catalyst->check_conditions If catalyst is active check_reagents Verify Reagent Quality (Purity of Halide and Boronic Acid) check_conditions->check_reagents If still low yield side_reactions Investigate Side Reactions (β-Hydride Elimination, Homocoupling) check_reagents->side_reactions If reagents are pure success Improved Yield side_reactions->success Address side reactions Competing_Pathways intermediate Decyl-Pd(II)L_n-X reductive_elimination Reductive Elimination intermediate->reductive_elimination Desired Pathway beta_hydride β-Hydride Elimination intermediate->beta_hydride Undesired Pathway product Desired C-C Coupled Product reductive_elimination->product side_product 1-Decene (Side Product) beta_hydride->side_product

References

Preventing homo-coupling in Sonogashira reactions of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions

Topic: Preventing Homo-coupling in Sonogashira Reactions of 1-Iododecane

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize or eliminate alkyne homo-coupling (Glaser coupling) during the Sonogashira reaction with alkyl halides like this compound.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of a Sonogashira reaction?

A1: Homo-coupling, often referred to as Glaser or Hay coupling, is a common and undesired side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne dimer.[1][2] This process consumes your alkyne starting material, which can be costly, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][2]

Q2: What are the primary causes of alkyne homo-coupling?

A2: The two primary causes of homo-coupling are the presence of the copper(I) co-catalyst and oxygen.[1][2][3] The copper acetylide intermediate, which is essential for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form the unwanted diyne byproduct.[1] While the copper co-catalyst is intended to increase reaction reactivity, it also facilitates this undesired pathway.[2][3]

Q3: What are the most effective general strategies to prevent homo-coupling?

A3: The most effective strategies target the root causes of the side reaction:

  • Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (high-purity argon or nitrogen) is critical to prevent the oxidative dimerization of the copper acetylide intermediate.[1][2][3]

  • Employing Copper-Free Protocols: The development of copper-free Sonogashira reactions is a direct method to completely circumvent Glaser coupling.[1][2][3][4] These protocols often require careful optimization of ligands, bases, and solvents.[1][5]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus kinetically disfavoring the bimolecular homo-coupling reaction.[2][6]

Q4: Does the choice of base and solvent impact the extent of homo-coupling?

A4: Yes, the base and solvent system is crucial. The base neutralizes the hydrogen halide byproduct, but its nature can influence the reaction outcome.[3] Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at suppressing homo-coupling than tertiary amines like triethylamine (B128534).[1][6] The solvent must be anhydrous and thoroughly degassed.

Troubleshooting Guide

Q5: My reaction with this compound resulted in a high yield of the diyne byproduct. What is the first thing I should check?

A5: The first and most critical parameter to verify is the exclusion of oxygen. Ensure that your solvent and amine base were properly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Your reaction vessel (e.g., a Schlenk flask) must be flame-dried under vacuum and consistently maintained under a positive pressure of high-purity argon or nitrogen throughout the entire setup and reaction time.[1][2][3]

Q6: Can I simply run the reaction without the copper(I) iodide to prevent homo-coupling?

A6: Yes, this is a primary strategy known as a "copper-free Sonogashira" reaction.[4][7] However, simply omitting the CuI from a standard protocol may lead to a sluggish or incomplete reaction. Copper-free conditions typically require adjustments, such as using a different base (e.g., cesium carbonate, potassium carbonate, or tetrabutylammonium (B224687) acetate), a more electron-rich and bulky phosphine (B1218219) ligand to facilitate the catalytic cycle, and sometimes higher temperatures.[1][5][8][9]

Q7: Which ligands are recommended to suppress homo-coupling while promoting the desired cross-coupling with this compound?

A7: The choice of ligand on the palladium catalyst can significantly influence selectivity. Bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent steps in the desired cross-coupling cycle, outcompeting the homo-coupling pathway.[8][10] While the optimal ligand can be substrate-dependent, sterically demanding phosphines like triphenylphosphine (B44618) (PPh₃), P(t-Bu)₃, or specific Buchwald ligands (e.g., SPhos) are often good starting points for optimization in copper-free systems.[2][11]

Q8: Can reaction temperature be used to control selectivity?

A8: Temperature is a delicate parameter. While Sonogashira reactions are valued for their mild conditions, coupling with less reactive halides may require heating.[1][3] However, for a reactive substrate like this compound, it is often best to start at room temperature. Excessively high temperatures can sometimes accelerate catalyst decomposition and lead to an increase in side products, including the homo-coupled diyne.[1] Finding the minimum temperature required for a reasonable reaction rate is key.

Data Presentation: Impact of Conditions on Homo-coupling

The following tables summarize the expected qualitative and quantitative effects of various reaction parameters on the ratio of the desired cross-coupled product to the undesired homo-coupled (HC) byproduct.

Table 1: Effect of Atmosphere and Copper Co-catalyst

ParameterConditionCross-Coupling Product YieldHomo-Coupling (HC) ByproductRationale
Atmosphere Standard (Air)Low to ModerateHighOxygen promotes the oxidative Glaser coupling pathway.[2][3]
Inert (Argon/N₂)HighLow to ModerateExclusion of oxygen significantly suppresses the primary homo-coupling mechanism.[1]
Copper (I) Iodide Present (2 mol%)HighCan be significant, esp. with O₂CuI is a catalyst for both the Sonogashira and Glaser coupling pathways.[3][9]
AbsentHigh (with optimization)Minimal to NoneThe primary catalyst for the homo-coupling side reaction is removed.[4][9]

Table 2: Influence of Base and Alkyne Addition Method

ParameterConditionCross-Coupling Product YieldHomo-Coupling (HC) ByproductRationale
Base Triethylamine (Et₃N)Good to HighModerateStandard base, but can sometimes promote side reactions.[3]
DiisopropylamineHighLowSterically hindered secondary amines can sometimes offer better selectivity.[6]
Cs₂CO₃ (in Cu-free)HighMinimalEffective inorganic base for copper-free protocols.[1]
Alkyne Addition All at onceGoodModerate to HighHigh initial alkyne concentration favors the bimolecular homo-coupling.
Slow (Syringe Pump)HighLowMaintaining a low alkyne concentration disfavors the homo-coupling side reaction.[2][6]

Visual Guides

A logical workflow for troubleshooting and understanding the competing reaction pathways can help in optimizing your experiment.

G Diagram 1: Troubleshooting Workflow for Homo-Coupling start High Homo-Coupling (HC) Observed in Reaction? check_inert 1. Is the system rigorously inert? start->check_inert Yes check_cu 2. Is a Copper (CuI) co-catalyst being used? check_inert->check_cu Yes improve_setup Improve degassing of solvents/reagents. Use Schlenk line. check_inert->improve_setup No optimize_base 3. Optimize Base and Ligand check_cu->optimize_base No (already Cu-free) switch_cu_free Switch to a Copper-Free Protocol check_cu->switch_cu_free Yes slow_addition 4. Use Slow Alkyne Addition optimize_base->slow_addition screen_conditions Screen bulky ligands (e.g., P(t-Bu)3). Try secondary amines (e.g., i-Pr2NH) or inorganic bases (e.g., Cs2CO3). optimize_base->screen_conditions use_pump Use a syringe pump to add the terminal alkyne over several hours. slow_addition->use_pump end Problem Solved: High Yield of Desired Product improve_setup->end switch_cu_free->end screen_conditions->end use_pump->end

Caption: Troubleshooting workflow for addressing homo-coupling.

G Diagram 2: Competing Sonogashira and Glaser Pathways cluster_0 Reactants cluster_1 Catalytic Cycles cluster_2 Products R_I This compound (R-I) Pd_Cycle Pd(0)/Pd(II) Cycle R_I->Pd_Cycle Alkyne Terminal Alkyne (R'-C≡C-H) Cu_Intermediate Copper Acetylide [Cu-C≡C-R'] Alkyne->Cu_Intermediate + Cu(I) Desired_Product Desired Product (R-C≡C-R') Pd_Cycle->Desired_Product Reductive Elimination Cu_Intermediate->Pd_Cycle Transmetalation HC_Product Homo-coupled Byproduct (R'-C≡C-C≡C-R') Cu_Intermediate->HC_Product + O₂ (Oxidative Dimerization)

Caption: Competing pathways: Sonogashira vs. Glaser homo-coupling.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira with Minimized Homo-Coupling

This protocol is optimized to reduce Glaser coupling by ensuring a strictly inert atmosphere.

  • Reagent Preparation:

    • Ensure this compound and the terminal alkyne are pure.

    • Use anhydrous, degassed solvents (e.g., THF or Toluene). To degas, use three freeze-pump-thaw cycles or bubble with high-purity argon for at least 30 minutes.

    • Use freshly distilled and degassed triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).

    • Seal the flask, then evacuate and backfill with high-purity argon. Repeat this process three times to ensure a completely inert atmosphere.

    • Add the degassed solvent (10 mL) and base (e.g., Et₃N, 3.0 mmol) via syringe.

    • Add this compound (1.0 mmol, 1.0 equiv) to the stirring mixture.

  • Reaction Execution:

    • Using a syringe pump, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 2-4 hours.

    • Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. If the reaction is slow, the temperature may be gently increased to 40-50 °C.[1]

  • Work-up and Purification:

    • Upon completion, cool the mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate (B1210297) and filter through a short plug of celite to remove the catalyst residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst entirely to prevent Glaser homo-coupling.[1][2]

  • Reagent Preparation:

    • All reagents and solvents must be anhydrous and of high purity. Degas all solvents and liquid reagents as described in Protocol 1.

    • This protocol is best performed in a glovebox or under a strong, positive flow of inert gas.

  • Reaction Setup:

    • To a dry reaction tube or Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and the base (e.g., anhydrous Cs₂CO₃, 2.0 mmol).[1]

    • Seal the vessel and ensure an inert atmosphere.

    • Add the anhydrous, degassed solvent (e.g., Toluene or Acetonitrile, 5 mL) via syringe.

  • Reaction Execution:

    • Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the stirring mixture.

    • Heat the reaction to the appropriate temperature (typically ranging from 60 °C to 90 °C, depending on the alkyne's reactivity) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an appropriate organic solvent and filter to remove the inorganic base and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Troubleshooting Grignard reaction failure with 1-Iododecane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions, with a specific focus on the use of 1-iododecane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is failing to initiate. What are the common causes?

A1: The failure of a Grignard reaction to initiate is a frequent issue, primarily stemming from the passivation of the magnesium surface and the presence of impurities. Key factors include:

  • Magnesium Oxide Layer: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings is the most common barrier to reaction initiation.[1][2] This layer prevents the this compound from coming into contact with the reactive magnesium metal.[1]

  • Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water in glassware, solvents, or reagents.[3][4][5] This quenching reaction forms decane (B31447) and magnesium salts, preventing the formation of the desired Grignard reagent.

  • Purity of this compound: Impurities within the this compound can inhibit the reaction.

  • Inactive Magnesium: The magnesium itself may not be sufficiently reactive.

Q2: What are the visual cues of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable changes in the reaction mixture:

  • Disappearance of the characteristic color of an activator, such as iodine.[1]

  • Spontaneous boiling of the solvent, especially with low-boiling point ethers.[1]

  • The appearance of a cloudy, gray, or brownish turbidity in the solution.[1][6]

  • A noticeable exothermic reaction, causing the flask to become warm.[1]

Q3: How can I activate the magnesium turnings to ensure the reaction starts?

A3: Activation of the magnesium surface is crucial for a successful Grignard reaction. Several methods can be employed:

  • Chemical Activation:

    • Iodine: Adding a small crystal of iodine is a common method.[1][6][7][8][9][10] The iodine is thought to react with the magnesium at points of weakness in the oxide layer, creating reactive magnesium iodide.[1][7] The disappearance of the purple iodine vapor is a good indicator of activation.[1]

    • 1,2-Dibromoethane (DBE): A few drops of DBE can be added.[1][7][8] It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh metal surface.[1]

    • Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[11]

  • Mechanical Activation:

    • Stirring: Vigorously stirring the dry magnesium turnings under an inert atmosphere can mechanically abrade the oxide layer, exposing fresh metal.[7][12]

    • Crushing: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask can also create fresh, reactive surfaces.[8]

    • Sonication: Using an ultrasonic bath can help to clean the surface of the magnesium.[7][8]

Q4: My Grignard reagent forms initially, but the yield is low. What are the potential side reactions?

A4: Low yields can be attributed to several side reactions, particularly with alkyl halides:

  • Wurtz Coupling: The formed Grignard reagent can react with the remaining this compound in an SN2-type reaction to produce eicosane (B133393) (C20H42). This is a significant side reaction, especially with primary alkyl halides.[6]

  • Reaction with Oxygen: Exposure to oxygen can lead to the formation of alkoxides and, after workup, alcohols. This process also consumes the Grignard reagent.

  • Reaction with Carbon Dioxide: Grignard reagents react with carbon dioxide from the atmosphere to form carboxylates after acidic workup.

Troubleshooting Guide

If your Grignard reaction with this compound is failing, follow this troubleshooting workflow:

TroubleshootingWorkflow start Grignard Reaction Fails check_reagents 1. Check Reagent Quality start->check_reagents check_glassware 2. Ensure Dry Glassware check_reagents->check_glassware Reagents OK failure Persistent Failure: Consult Literature for Alternative Methods check_reagents->failure Reagents Impure check_atmosphere 3. Verify Inert Atmosphere check_glassware->check_atmosphere Glassware Dry check_glassware->failure Glassware Wet activate_mg 4. Activate Magnesium check_atmosphere->activate_mg Inert Atmosphere OK check_atmosphere->failure Atmosphere Contaminated initiation_methods Initiation Techniques activate_mg->initiation_methods Activation Methods reaction_conditions 5. Optimize Reaction Conditions initiation_methods->reaction_conditions Initiation Attempted success Successful Reaction reaction_conditions->success Reaction Initiates reaction_conditions->failure Still Fails

Caption: A troubleshooting workflow for an unsuccessful Grignard reaction.

Data Presentation

Table 1: Common Magnesium Activation Methods

Activation MethodReagent/ProcedureKey Indicators of SuccessNotes
Iodine Small crystal of I₂Disappearance of purple/brown colorA widely used and effective method.[1][7][8]
1,2-Dibromoethane (DBE) A few drops of DBEBubbling (ethylene gas evolution)Highly reactive and effective for stubborn reactions.[1][7][8]
Mechanical Stirring Vigorous stirring of dry Mg-Abrades the oxide layer to expose fresh metal.[7][12]
Sonication Placement in an ultrasonic bath-Cleans the magnesium surface.[7][8]
DIBAH Diisobutylaluminum hydrideAllows for lower initiation temperatureAlso helps to dry the solvent.[11]

Table 2: Properties of Common Grignard Solvents

SolventBoiling Point (°C)Dielectric Constant (20°C)Notes
Diethyl Ether 34.64.3Common solvent, but its volatility can be a concern. Essential for Grignard reagent formation.[13]
Tetrahydrofuran (B95107) (THF) 667.5Higher boiling point and better at solvating the Grignard reagent.[6][13] Often the preferred solvent.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Decylmagnesium Iodide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of inert gas.[1][14]

  • Reaction Setup: Assemble the dry glassware. Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask. Add a single, small crystal of iodine.[1][14]

  • Initiation: Add a small portion of the anhydrous solvent to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent. Add a small amount of the this compound solution to the magnesium suspension.[14] The disappearance of the iodine color, gentle bubbling, and/or an increase in temperature indicates initiation.[1][14] Gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[14] Use an ice bath to moderate the reaction if it becomes too vigorous.[14]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[14] The final solution should appear cloudy and grayish-brown.[1][14]

Protocol 2: Titration of the Grignard Reagent

The concentration of the prepared Grignard reagent can be determined by titration. A common method involves using iodine.[15][16]

  • Preparation: In a flame-dried vial under an inert atmosphere, dissolve a known mass of iodine in anhydrous THF.[16]

  • Titration: Cool the iodine solution to 0°C. Slowly add the prepared Grignard solution dropwise via a syringe until the dark brown color of the iodine disappears and the solution becomes colorless or light yellow.[16]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1 mole of I₂ reacts with 2 moles of RMgX).

Signaling Pathways and Logical Relationships

Grignard Reagent Formation and Decomposition Pathways

GrignardPathways cluster_formation Grignard Reagent Formation cluster_decomposition Decomposition Pathways RX R-X (this compound) RMgX R-Mg-X (Grignard Reagent) RX->RMgX + Mg Mg Mg (Magnesium) Mg->RMgX H2O H₂O (Water) RH R-H (Decane) H2O->RH O2 O₂ (Oxygen) ROOH R-O-O-MgX -> R-OH (Alcohol) O2->ROOH CO2 CO₂ (Carbon Dioxide) RCOOH R-COO-MgX -> R-COOH (Carboxylic Acid) CO2->RCOOH RMgX2 R-Mg-X RMgX2->RH + H₂O RMgX2->ROOH + O₂ RMgX2->RCOOH + CO₂

Caption: Formation of the Grignard reagent and common decomposition pathways.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions with 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yields of nucleophilic substitution reactions involving 1-iododecane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of solvent for nucleophilic substitution with this compound?

A1: For S(N)2 reactions with this compound, polar aprotic solvents are highly recommended.[1][2][3] These solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, can significantly enhance the reaction rate. They effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction.[3]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to a slow or incomplete reaction:

  • Suboptimal Solvent Choice: As mentioned above, using a protic solvent will significantly decrease the reaction rate. Switching to a polar aprotic solvent like DMSO or DMF is often the most effective solution.

  • Weak Nucleophile: The strength of the nucleophile is crucial. Anionic nucleophiles (e.g., N(_3)

    ^{-}
    , CN
    ^{-}
    , RO
    ^{-}
    ) are generally more potent than their neutral counterparts.

  • Low Temperature: While elevated temperatures can sometimes lead to side reactions, an overly low temperature may not provide sufficient activation energy for the reaction to proceed at a practical rate. A moderate increase in temperature can often improve the reaction rate.

  • Poor Reagent Quality: Ensure that your this compound is pure and the nucleophilic reagent has not degraded. For instance, some salts are hygroscopic and their efficacy can be diminished by moisture.

Q3: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?

A3: The most common side reaction in nucleophilic substitution with a primary alkyl halide like this compound is elimination (E2), although it is generally less favored than with secondary or tertiary halides.[4][5]

  • Minimizing Elimination:

    • Temperature Control: Elimination reactions are generally favored at higher temperatures because they are more entropically favored.[6][7][8] Running the reaction at the lowest temperature that allows for a reasonable substitution rate can minimize the formation of decene byproducts.

    • Choice of Base/Nucleophile: Sterically hindered, strong bases are more likely to promote elimination. Whenever possible, use a nucleophile that is a weak base.

Q4: How can I improve the yield when using a salt-based nucleophile with low solubility in organic solvents?

A4: When your nucleophile (e.g., sodium cyanide, sodium azide) has poor solubility in the organic reaction solvent, a technique called phase-transfer catalysis (PTC) can be highly effective. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the nucleophile from the solid or aqueous phase into the organic phase where it can react with the this compound. This can dramatically increase the reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Incorrect solvent choice (e.g., protic solvent)Switch to a polar aprotic solvent such as DMSO or DMF.
Low reaction temperatureGradually increase the temperature while monitoring for byproduct formation.
Weak or degraded nucleophileUse a fresh, high-purity nucleophile. Consider using a stronger nucleophile if applicable.
Poor solubility of nucleophileEmploy a phase-transfer catalyst to increase the concentration of the nucleophile in the organic phase.
Significant Byproduct Formation (likely 1-decene) Reaction temperature is too highLower the reaction temperature. Elimination is favored at higher temperatures.[6][7][8]
Use of a sterically bulky and strongly basic nucleophileIf possible, switch to a less sterically hindered and/or less basic nucleophile.
Difficulty in Product Isolation High-boiling solvent (e.g., DMSO, DMF) is difficult to removePerform a thorough aqueous workup to transfer the solvent into the aqueous phase before extraction with a low-boiling organic solvent.
Emulsion formation during workupAdd brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical conditions and yields for nucleophilic substitution reactions with long-chain primary alkyl halides, which are applicable to this compound.

Table 1: Synthesis of 1-Azidodecane

SubstrateNucleophile (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromododecane (B92323)NaN(_3) (1.2)DMSO601290[9]
1-BromooctaneNaN(_3) (1.5)DMF60-7012-24>90[10]

Table 2: Synthesis of 1-Cyanodecane

SubstrateNucleophileSolventTemperature (°C)TimeYield (%)Reference
1-ChlorooctaneNaCNn-decane/water with PTC*105< 2 h95
Primary Alkyl HalidesNaCNDMSO--Good

*PTC: Phase-Transfer Catalyst

Table 3: Williamson Ether Synthesis with Long-Chain Alkyl Halides

Alkyl HalideAlkoxideSolventBaseYield (%)Reference
Dodecyl Bromide1,10-decanediol (B1670011)TolueneNaOH with PTC43.2[11]
Hexadecyl Bromide1,10-decanediolTolueneNaOH with PTC44.8[11]
General Primary HalideAlcoholVariesNaH50-95[12]

*PTC: Phase-Transfer Catalyst (tetramethylammonium iodide)

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-Azidodecane in DMSO

This protocol is adapted from a high-yield synthesis of 1-azidododecane (B3047302) from 1-bromododecane and can be applied to this compound.[9]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and sodium azide in DMSO.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After 12 hours, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-azidodecane.

Protocol 2: Williamson Ether Synthesis of a Decyl Ether

This is a general procedure for the Williamson ether synthesis, which is effective for primary alkyl halides like this compound.[4][12][13][14]

Materials:

  • An alcohol (e.g., ethanol)

  • Sodium Hydride (NaH) or Sodium metal (Na)

  • This compound (1 equivalent)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol to the anhydrous solvent.

  • Carefully add sodium hydride (or sodium metal) in portions to the stirred solution to form the sodium alkoxide.

  • Once the evolution of hydrogen gas has ceased, add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine this compound, Nucleophile, and Solvent heat Heat and Stir (e.g., 60°C, 12h) reagents->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Pure Product purify->product

Caption: A generalized experimental workflow for nucleophilic substitution of this compound.

troubleshooting_yield start Low Yield of Substitution Product check_conversion Is Starting Material Consumed (TLC)? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No byproducts Byproducts Observed? check_conversion->byproducts Yes check_solvent Using Polar Aprotic Solvent (DMSO, DMF)? incomplete_reaction->check_solvent check_temp Is Temperature Adequate? check_solvent->check_temp Yes change_solvent Action: Switch to Polar Aprotic Solvent check_solvent->change_solvent No check_nucleophile Is Nucleophile Strong and Non-degraded? check_temp->check_nucleophile Yes increase_temp Action: Increase Temperature check_temp->increase_temp No use_fresh_nuc Action: Use Fresh, High-Purity Nucleophile check_nucleophile->use_fresh_nuc No elimination Elimination (E2) Likely byproducts->elimination Yes workup_issue Workup/Purification Issues byproducts->workup_issue No check_e2_temp Is Temperature Too High? elimination->check_e2_temp lower_temp Action: Lower Reaction Temperature check_e2_temp->lower_temp Yes check_extraction Thorough Extraction and Washing? workup_issue->check_extraction improve_workup Action: Optimize Workup Protocol check_extraction->improve_workup No

Caption: A troubleshooting decision tree for low yields in nucleophilic substitution reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-iododecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their experimental outcomes. Below, you will find a comprehensive guide structured in a question-and-answer format, detailed troubleshooting advice, quantitative data on catalyst performance, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes?

A1: Low conversion in cross-coupling reactions of this compound can stem from several factors. The primary areas to investigate include:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating. This can be due to the quality of the precatalyst or the presence of oxygen.[1]

  • Inefficient Oxidative Addition: While this compound is an activated alkyl halide, steric hindrance or electronic effects from the coupling partner or ligand can slow this crucial step.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For long-chain alkyl halides, bulky and electron-rich phosphine (B1218219) ligands are often required.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for both the solubility of reactants and the efficiency of the catalytic cycle.[1]

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation barriers.[1]

Q2: I am observing a significant amount of homocoupling of my nucleophilic coupling partner. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura reactions. To minimize it:

  • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of organoboron compounds.[2] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a more selective system.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can improve selectivity.

  • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or a system that rapidly generates the active Pd(0) species can sometimes reduce homocoupling that may occur during the in situ reduction of Pd(II) sources.[1]

Q3: What are the key considerations when selecting a ligand for the cross-coupling of this compound?

A3: Ligand selection is critical for success. Key considerations include:

  • Steric Bulk: For primary alkyl halides like this compound, bulky ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) can promote efficient oxidative addition and reductive elimination while preventing β-hydride elimination.

  • Electron-Donating Properties: Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition of the alkyl iodide.

  • Bite Angle (for bidentate ligands): The geometry of the ligand can influence the stability of catalytic intermediates and the rate of reductive elimination.

Q4: How do I choose the appropriate base and solvent for my reaction?

A4: The choice of base and solvent is interdependent and substrate-specific.

  • Base: The base's role is to facilitate the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The strength and solubility of the base are important factors. For Suzuki-Miyaura reactions, a base is required to form the active boronate species.[2][3]

  • Solvent: The solvent must solubilize the reactants and the catalyst system. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For Suzuki-Miyaura reactions, the addition of water can be beneficial for dissolving the base and facilitating the catalytic cycle.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium precatalyst.- Ensure rigorous degassing of all reagents and solvents to prevent catalyst oxidation.[1]- Consider using a more active pre-catalyst.
Inappropriate ligand- Screen a panel of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).- For Suzuki reactions with hindered substrates, Buchwald ligands are often effective.
Suboptimal base/solvent combination- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF, with or without water for Suzuki reactions).[1][2]
Low reaction temperature- Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C).[1]
Formation of Side Products Homocoupling of the nucleophile- Ensure strict anaerobic conditions.[2]- Optimize the palladium source and ligand.- Lower the reaction temperature.
β-Hydride elimination (if applicable)- Use bulky ligands that favor reductive elimination over β-hydride elimination.- For Suzuki couplings, using a Ni catalyst can sometimes avoid this side reaction.[3]
Hydrodehalogenation of this compound- Ensure all reagents and solvents are anhydrous.- The choice of base and ligand can influence this side reaction; screening may be necessary.
Catalyst Decomposition (Black Precipitate) Presence of oxygen- Improve degassing procedures for all reagents and solvents.[1]
High temperature- Run the reaction at a lower temperature if possible.
Unstable catalyst system- Use a more robust ligand to stabilize the palladium catalyst.

Catalyst Performance Data

The following tables summarize representative data for various palladium-catalyzed cross-coupling reactions with substrates similar to this compound. This data should serve as a starting point for catalyst system selection and optimization.

Table 1: Suzuki-Miyaura Coupling of Alkyl Halides with Arylboronic Acids

Catalyst SystemAlkyl HalideCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂1-Iodo-2-methyloct-1-ene4-Methoxyphenylboronic acidK₂CO₃THF60-801-690-98
Pd(PPh₃)₄1-Iodo-2-methyloct-1-enePhenylboronic acidNa₂CO₃Toluene/H₂O80-1002-1285-95

Data extrapolated from studies on analogous vinyl iodides.[4]

Table 2: Heck Coupling of Alkyl Halides with Alkenes

Catalyst SystemAlkyl HalideCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂1-Iodo-2-methyloct-1-eneMethyl acrylateEt₃NDMF80-1206-2475-90
Pd₂(dba)₃ / P(o-tol)₃1-Iodo-2-methyloct-1-eneStyreneNaOAcAcetonitrile80-1004-1280-92

Data extrapolated from studies on analogous vinyl iodides.[4]

Table 3: Sonogashira Coupling of Alkyl Halides with Terminal Alkynes

Catalyst SystemAlkyl HalideCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuI1-Iodo-2-methyloct-1-enePhenylacetyleneEt₃NTHF25-501-490-97
Pd(OAc)₂ / XPhos1-Iodo-2-methyloct-1-ene1-OctyneCs₂CO₃Dioxane25-602-888-96

Data extrapolated from studies on analogous vinyl iodides.[4]

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions of this compound. Note: These are starting points and should be optimized for each specific reaction.

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Heck Coupling

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Ligand and Solvent Addition: If a phosphine ligand is used, add it at this stage. Then, add the degassed solvent (e.g., DMF or NMP).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine, dry over a drying agent, and remove the solvent in vacuo.

  • Purification: Isolate the product by column chromatography.

General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the specified degassed solvent (e.g., THF).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), copper(I) iodide (if applicable, 2-10 mol%), and the amine base (e.g., Et₃N) sequentially under an inert atmosphere.

  • Reaction: Stir the mixture at the designated temperature (can range from room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Take up the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride (to remove copper) and brine. Dry the organic phase, concentrate, and purify the product by flash chromatography.[4]

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Cross-Coupling start Define Coupling Partners (this compound + Nucleophile) reaction_type Select Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) start->reaction_type initial_catalyst Choose Initial Catalyst System (Pd Source + Ligand) reaction_type->initial_catalyst initial_conditions Select Initial Conditions (Base, Solvent, Temperature) initial_catalyst->initial_conditions run_reaction Run Small-Scale Reaction & Monitor Progress initial_conditions->run_reaction analysis Analyze Results (Yield, Purity, Side Products) run_reaction->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) analysis->troubleshoot Issues Identified optimize Optimize Reaction Conditions (Concentration, Time, etc.) analysis->optimize Good Initial Result no_product No or Low Product troubleshoot->no_product Low Conversion side_products Significant Side Products troubleshoot->side_products Impurity Profile scale_up Scale-Up Reaction optimize->scale_up end Successful Coupling scale_up->end no_product->initial_catalyst Re-evaluate Catalyst/Ligand side_products->initial_conditions Adjust Base/Solvent/Temp

Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Cross-Coupling start Low Yield Observed check_catalyst Check Catalyst Activity - Fresh Precatalyst? - Degassed Reagents/Solvents? start->check_catalyst catalyst_ok Catalyst Active check_catalyst->catalyst_ok Yes catalyst_bad Catalyst Inactive check_catalyst->catalyst_bad No check_ligand Evaluate Ligand - Sufficiently Bulky/Electron-Rich? catalyst_ok->check_ligand change_catalyst Replace Catalyst/Improve Degassing catalyst_bad->change_catalyst change_catalyst->start ligand_ok Ligand Appropriate check_ligand->ligand_ok Yes ligand_bad Ligand Inappropriate check_ligand->ligand_bad No check_conditions Assess Reaction Conditions - Base/Solvent Suitable? - Temperature Optimal? ligand_ok->check_conditions change_ligand Screen Different Ligands ligand_bad->change_ligand change_ligand->start conditions_ok Conditions Seem OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No success Improved Yield conditions_ok->success change_conditions Screen Bases, Solvents, Temperatures conditions_bad->change_conditions change_conditions->start

Caption: A stepwise guide to diagnosing and resolving low-yield issues in the cross-coupling of this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on reactions involving 1-iododecane. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of a solvent on the reactivity of this compound?

A1: The solvent plays a crucial role in the reaction rate and mechanism of nucleophilic substitution reactions involving this compound, which is a primary alkyl halide. The primary mechanism is the SN2 (bimolecular nucleophilic substitution) pathway.[1][2] The solvent's polarity and its ability to solvate the accompanying cation of the nucleophile are key factors.[3][4] Polar aprotic solvents are generally preferred as they increase the nucleophile's reactivity, leading to a faster SN2 reaction.[1][5]

Q2: Which solvents are recommended for SN2 reactions with this compound, and why?

A2: Polar aprotic solvents are highly recommended for SN2 reactions with this compound.[6] Examples include acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[5][7] These solvents can effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and more reactive, significantly accelerating the SN2 reaction rate.[3][6] For instance, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone than in methanol.[4]

Q3: Why is my SN2 reaction with this compound slow in a protic solvent like ethanol (B145695) or water?

A3: Protic solvents, such as water, alcohols, and carboxylic acids, have O-H or N-H bonds and can form strong hydrogen bonds.[3][5] When a nucleophile is placed in a protic solvent, the solvent molecules form a "cage" around it through hydrogen bonding.[3] This solvation shell stabilizes the nucleophile, reduces its energy, and sterically hinders it from attacking the electrophilic carbon of this compound.[3][4] This significantly decreases the nucleophile's reactivity and slows down the SN2 reaction rate.[4]

Q4: Can elimination (E2) reactions compete with SN2 for this compound, and how does the solvent play a role?

A4: Yes, the E2 (bimolecular elimination) pathway can compete with SN2, especially when using a strong, sterically hindered base.[6][8] While this compound is a primary halide and generally favors SN2, the choice of solvent can influence the reaction outcome.[1][9] Higher temperatures tend to favor elimination over substitution.[8] Using a polar aprotic solvent generally favors the SN2 pathway.[6] However, with a strongly basic nucleophile, elimination can become the major pathway even in polar aprotic solvents.[7]

Q5: I am observing byproducts other than my desired substitution product. What could be the cause?

A5: Besides the potential for elimination byproducts (dodecene isomers), other side reactions can occur. If there is water present in your solvent or reagents, it can act as a nucleophile, leading to the formation of 1-decanol.[10] Ensure that you are using anhydrous solvents and reagents, especially when working with moisture-sensitive nucleophiles.[10]

Troubleshooting Guide

Problem: Low or no conversion of this compound in an SN2 reaction.

Potential Cause Solution
Inappropriate Solvent Choice You may be using a polar protic solvent (e.g., ethanol, methanol, water) which solvates and deactivates the nucleophile.[3][4] Switch to a polar aprotic solvent like acetone, DMF, or DMSO to enhance nucleophile reactivity.[6]
Low Reaction Temperature The reaction may not have enough energy to overcome the activation barrier.[10] While high temperatures can favor elimination, a moderate increase in temperature may be necessary. Monitor the reaction closely for byproduct formation.
Poor Solubility of Reagents If the nucleophilic salt is not soluble in the chosen solvent, the reaction will be extremely slow. Ensure your nucleophile has adequate solubility in the reaction medium. Using a phase-transfer catalyst can sometimes help in biphasic systems.
Degraded Reagents This compound can be sensitive to light and heat. The nucleophile may be old or hydrated.[11] Use fresh or purified this compound and ensure your nucleophile is pure and anhydrous.

Problem: Significant amount of elimination byproduct (dodecene) is being formed.

Potential Cause Solution
High Reaction Temperature Elimination reactions are generally favored at higher temperatures.[8] Run the reaction at a lower temperature . Start at room temperature or even 0 °C to suppress the E2 pathway.[8]
Strongly Basic Nucleophile If your nucleophile is also a strong base (e.g., alkoxides), elimination will be a competitive pathway.[7] If possible, choose a nucleophile that is less basic but still has high nucleophilicity (e.g., azide (B81097), cyanide).[7]
Steric Hindrance If using a sterically bulky nucleophile/base, it may favor abstracting a proton (elimination) over attacking the carbon atom (substitution). Use a less sterically hindered nucleophile if the desired reaction is substitution.

Solvent Property Data

The following table summarizes key properties of common organic solvents to aid in selection for reactions with this compound.

SolventFormulaDielectric Constant (at 20°C unless noted)TypeBoiling Point (°C)
Polar Protic Solvents
WaterH₂O80.1Protic100
MethanolCH₃OH32.7Protic64.5
EthanolC₂H₅OH24.6Protic78.5
Acetic AcidCH₃COOH6.15Protic118
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS47Aprotic189
AcetonitrileC₂H₃N37.5 (at 25°C)Aprotic81.6
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Aprotic153
AcetoneC₃H₆O20.7 (at 25°C)Aprotic56.2
Tetrahydrofuran (THF)C₄H₈O7.5Aprotic66.0
Non-Polar Solvents
TolueneC₇H₈2.38Aprotic110.6
HexaneC₆H₁₄1.88Aprotic69
Diethyl EtherC₄H₁₀O4.34Aprotic34.6
DichloromethaneCH₂Cl₂9.08Aprotic39.6

Data compiled from various sources.[12][13]

Experimental Protocols

Representative SN2 Reaction: Synthesis of 1-Azidodecane

This protocol details a typical nucleophilic substitution reaction using this compound and sodium azide in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium azide (1.2-1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the sodium azide.

  • Add this compound (1.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-azidodecane.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Solvent_Effects Solvent Effects on this compound Reactivity cluster_solvents Solvent Type cluster_outcomes Reaction Pathway & Rate Protic Polar Protic (e.g., EtOH, H₂O) SN2_Slow Slow SN2 Rate Protic->SN2_Slow Solvates & hinders nucleophile Aprotic Polar Aprotic (e.g., DMSO, Acetone) SN2_Fast Fast SN2 Rate Aprotic->SN2_Fast 'Naked' & reactive nucleophile E2_Minor Minor E2 Pathway Aprotic->E2_Minor Possible with strong, bulky base NonPolar Non-Polar (e.g., Hexane) No_Reaction Very Slow / No Reaction NonPolar->No_Reaction Poor solubility of nucleophilic salts

Caption: Logical relationship of solvent types and their effect on reaction pathways.

Experimental_Workflow General Experimental Workflow for SN2 Reaction start Start setup 1. Reaction Setup (Dry glassware, inert atm.) start->setup reagents 2. Add Solvent & Reagents (this compound, Nucleophile) setup->reagents reaction 3. Heat & Stir (Monitor by TLC/GC) reagents->reaction workup 4. Quench & Aqueous Workup (Extraction) reaction->workup dry 5. Dry & Concentrate (Dry with MgSO₄, Rotovap) workup->dry purify 6. Purification (Column Chromatography) dry->purify analyze 7. Characterization (NMR, MS, IR) purify->analyze end End Product analyze->end

Caption: A typical experimental workflow for SN2 reactions of this compound.

Troubleshooting_Flowchart Troubleshooting Low Yield / Failed Reactions start Low / No Product check_sm Starting Material Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No sm_consumed Yes check_sm->sm_consumed Yes check_conditions Review Reaction Conditions: - Solvent Choice (Protic vs Aprotic) - Temperature (too low?) - Reagent Quality/Solubility no_sm_consumed->check_conditions optimize Optimize Conditions & Repeat check_conditions->optimize end_solution Adjust Protocol Based on Findings optimize->end_solution check_byproducts Byproducts Observed? sm_consumed->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No analyze_byproducts Identify Byproducts (GC-MS, NMR) - Alkene? -> Lower Temp, Weaker Base - Alcohol? -> Use Anhydrous Solvent byproducts_yes->analyze_byproducts analyze_byproducts->end_solution check_workup Review Workup Procedure: - Product water soluble? - Product volatile? - Decomposition on silica? byproducts_no->check_workup check_workup->end_solution

References

Technical Support Center: Managing the Light Sensitivity of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of 1-iododecane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, focusing on problems arising from its light sensitivity.

Issue Potential Cause Recommended Solution
Discoloration of this compound (Yellow to Brown) Exposure to ambient or UV light, leading to photodecomposition and the formation of elemental iodine (I₂).Store this compound in an amber or opaque glass bottle, wrapped in aluminum foil for extra protection.[1][2] Store in a cool, dark, and well-ventilated place.[3] If discoloration is observed, consider purification by passing it through a short column of activated alumina (B75360) or by distillation.
Low Reaction Yields Degradation of this compound due to light exposure during the experimental setup or reaction, reducing the concentration of the active reagent.Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.[1][4] Use a red or yellow safety light if visibility is necessary, as these wavelengths are generally less energetic.[5] Minimize the exposure time of the reagent to light during weighing and transfer.
Inconsistent Reaction Results Variable degradation of this compound between different experimental runs due to inconsistent light exposure.Standardize the experimental setup to minimize light exposure consistently. Use opaque syringes or cover them with foil during reagent transfer. Ensure all reactions are shielded from light in the same manner.
Formation of Unexpected Byproducts Side reactions initiated by radicals formed during the photodecomposition of this compound. The decyl radical can participate in undesired radical additions or coupling reactions.Degas solvents to remove oxygen, which can react with alkyl radicals. Use radical inhibitors if compatible with the desired reaction chemistry. Ensure the this compound is of high purity and free of decomposition products before use.
Failure to Initiate a Grignard Reaction The presence of elemental iodine (a product of decomposition) can interfere with the Grignard reagent formation.Use freshly purified this compound. Add a small crystal of iodine to help initiate the reaction, but be aware that an excess from decomposition can be problematic.[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound light-sensitive?

A1: The carbon-iodine (C-I) bond in this compound is relatively weak and can undergo homolytic cleavage upon absorption of light, particularly in the UV region. This process, known as photodecomposition, generates a decyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which imparts a yellow or brown color to the solution.[7]

Q2: What are the visible signs of this compound decomposition?

A2: The most common sign of decomposition is a change in color from a colorless or light yellow liquid to a more intense yellow or brown color.[2] This is due to the formation of dissolved elemental iodine.

Q3: How can I store this compound to prevent decomposition?

A3: To minimize light-induced degradation, store this compound in a tightly sealed amber or opaque glass bottle in a cool, dark, and well-ventilated area.[3] For additional protection, the bottle can be wrapped in aluminum foil.[1] Many commercial suppliers provide this compound stabilized with copper chips, which help to quench radicals and prolong shelf life.[3][8]

Q4: Can I use this compound that has turned yellow or brown?

A4: It is generally not recommended to use discolored this compound without purification, as the presence of iodine and other decomposition byproducts can interfere with your reaction, leading to lower yields and the formation of impurities.[9]

Q5: How can I purify discolored this compound?

A5: Minor discoloration can sometimes be removed by passing the liquid through a short plug of activated alumina or silica (B1680970) gel to adsorb the iodine. For more significant decomposition, distillation under reduced pressure is the most effective method of purification.

Q6: What precautions should I take during an experiment involving this compound?

A6: All manipulations of this compound should be performed while minimizing exposure to light. This includes weighing, transfers, and the reaction itself. Use amber glassware or wrap standard glassware in aluminum foil.[1] Work in a darkened fume hood or use a red or yellow safety light.[4][5]

Q7: How does the decomposition of this compound affect specific reactions like Grignard reagent formation or Sonogashira couplings?

A7: In Grignard reactions, the elemental iodine formed from decomposition can react with the magnesium surface, potentially hindering the formation of the Grignard reagent.[6] In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the presence of iodine and radical species can interfere with the catalytic cycle, potentially leading to lower yields and catalyst deactivation.[5][9][10]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₂₁I[11]
Molecular Weight268.18 g/mol [11]
AppearanceColorless to light yellow liquid[3]
Boiling Point132 °C at 15 mmHg[12][13]
Density1.257 g/mL at 25 °C[12][13]
Refractive Index (n20/D)1.485[3][12]
SolubilityImmiscible with water[3][13]
Light SensitivityYes[3]
StabilizerOften contains copper chips[8]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the best practices for handling and dispensing this compound to minimize light-induced decomposition.

Materials:

  • This compound (in an amber or foil-wrapped bottle)

  • Amber glass vials or foil-wrapped containers for temporary storage

  • Gas-tight syringe with an opaque barrel or wrapped in foil

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., round-bottom flask, graduated cylinder), wrapped in aluminum foil

Procedure:

  • Preparation: Before starting, ensure your workspace is protected from direct light. Work in a fume hood with the sash lowered as much as possible and the light turned off, or use a red/yellow safety lamp.

  • Inert Atmosphere: If the subsequent reaction is air-sensitive, flush the foil-wrapped reaction vessel with an inert gas.

  • Dispensing:

    • For small quantities, use a gas-tight syringe. If the syringe is not opaque, wrap the barrel with aluminum foil.

    • Puncture the septum of the this compound storage bottle with the syringe needle and draw the desired volume.

    • Quickly transfer the this compound to the reaction vessel by injecting it through a septum.

  • Storage of Aliquots: If you need to store a smaller amount for a short period, transfer it to an amber glass vial, purge with an inert gas, seal tightly, and wrap with aluminum foil. Store in a cool, dark place.

  • Cleanup: Rinse all glassware that came into contact with this compound with an appropriate solvent (e.g., acetone) in the fume hood.

Protocol 2: Example of a Light-Sensitive Grignard Reaction with this compound

This protocol provides a method for the formation of a Grignard reagent from this compound, with specific precautions to manage its light sensitivity.

Materials:

  • Magnesium turnings

  • This compound (purified if necessary)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried and wrapped in aluminum foil)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the flame-dried and foil-wrapped glassware. Place the magnesium turnings and the iodine crystal in the flask. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add a small amount of anhydrous ether or THF to the flask to cover the magnesium.

  • Initiation: In the foil-wrapped addition funnel, prepare a solution of this compound in anhydrous ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction should start, as indicated by bubbling and a slight warming of the flask. If it doesn't start, gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-brown solution should be used immediately. Throughout the process, ensure the apparatus remains shielded from light.

Visualizations

Photodecomposition_Pathway This compound This compound Decyl_Radical Decyl_Radical This compound->Decyl_Radical hν (Light) Iodine_Radical Iodine_Radical This compound->Iodine_Radical hν (Light) Side_Products Side_Products Decyl_Radical->Side_Products Unwanted Reactions Elemental_Iodine Elemental_Iodine Iodine_Radical->Elemental_Iodine Dimerization

Caption: Photodecomposition pathway of this compound upon exposure to light.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Workup & Purification Wrap_Glassware Wrap Glassware in Foil Darken_Hood Darken Fume Hood Wrap_Glassware->Darken_Hood Weigh_Transfer Weigh & Transfer in Low Light Darken_Hood->Weigh_Transfer Inert_Atmosphere Use Inert Atmosphere Weigh_Transfer->Inert_Atmosphere Run_Reaction Run Reaction Shielded from Light Inert_Atmosphere->Run_Reaction Monitor_Progress Monitor Progress (e.g., TLC in low light) Run_Reaction->Monitor_Progress Quench_Extract Quench & Extract in Low Light Monitor_Progress->Quench_Extract Purify Purify (e.g., Column Chromatography) Quench_Extract->Purify

Caption: Recommended workflow for experiments with light-sensitive this compound.

References

Technical Support Center: Anhydrous Reactions with 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for handling 1-iododecane in moisture-sensitive chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for certain this compound reactions?

A1: Anhydrous (water-free) conditions are essential when using highly reactive organometallic reagents or strong bases. Water can react with and destroy these reagents, preventing the desired reaction from occurring. For instance, Grignard reagents (formed from this compound and magnesium) are strong bases that will be instantly quenched by water, abstracting a proton to form the alkane (decane) instead of participating in the intended carbon-carbon bond formation.[1][2] Similarly, sodium metal used in the Wurtz reaction reacts violently with water, making the reaction impossible and hazardous.[3][4]

Q2: Which common reactions involving this compound require strict anhydrous conditions?

A2: The most common reactions are:

  • Grignard Reactions: The formation of dodecylmagnesium iodide from this compound and magnesium is extremely sensitive to moisture.[1]

  • Wurtz Coupling: This reaction uses sodium metal to couple two molecules of this compound to form C20H42 (eicosane). It must be performed in an anhydrous solvent like dry ether.[3][4][5]

  • Nucleophilic Substitutions with Strong, Basic Nucleophiles: When using very strong, non-stabilized carbanions or other potent bases as nucleophiles, anhydrous conditions are necessary to prevent the nucleophile from being protonated and rendered inactive.

Q3: How can I be certain my glassware, solvent, and this compound are sufficiently dry?

A3:

  • Glassware: All glassware should be oven-dried at >120 °C for several hours (overnight is common) or flame-dried under a vacuum and cooled under a stream of an inert gas like nitrogen or argon just before use.[1][6]

  • Solvents: Solvents must be rigorously dried. Diethyl ether and Tetrahydrofuran (THF), common solvents for these reactions, can be distilled from sodium/benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) that the solvent is dry.[7] Dichloromethane (DCM) can be distilled from calcium hydride.[7]

  • This compound: While commercially available this compound is often high purity, it can absorb atmospheric moisture over time. If moisture is suspected, it can be dried by storing it over a suitable drying agent like anhydrous magnesium sulfate (B86663) or 4Å molecular sieves, followed by filtration under an inert atmosphere. For ultimate purity, distillation under reduced pressure is an option.

Q4: What are the visual signs that my anhydrous reaction has been compromised by moisture?

A4:

  • Failed Grignard Initiation: A Grignard reaction that fails to start (no cloudiness, color change, or exotherm) is a primary sign of moisture.[1]

  • Precipitation: In a Grignard reaction, the formation of a white precipitate (magnesium hydroxide) can indicate the presence of water.

  • Disappearance of Indicator Color: In a sodium/benzophenone dried solvent still, the loss of the characteristic deep blue color indicates the still is no longer anhydrous.[7][8]

  • Vigorous, Uncontrolled Reaction with Sodium: If adding sodium metal to a solvent for a Wurtz reaction causes vigorous bubbling or fire, the solvent is wet and dangerous.[9]

Troubleshooting Guides

Scenario 1: My Grignard reaction with this compound will not initiate.

Failure to initiate is the most common problem. This is usually due to a passivating layer of magnesium oxide on the magnesium turnings or trace amounts of water.

Troubleshooting Steps:

  • Confirm Anhydrous Setup: Double-check that all glassware was properly dried and assembled under an inert atmosphere. Ensure the solvent used was freshly distilled from a suitable drying agent.

  • Activate the Magnesium: The magnesium oxide layer must be disrupted.[1]

    • Mechanical Activation: Briefly remove the condenser and crush some of the magnesium turnings against the side of the flask with a dry, flame-dried glass rod.

    • Chemical Activation: Add a single, small crystal of iodine.[1][6][10] The reaction has initiated when the brown/purple color of the iodine fades and the solution turns cloudy or grayish.

    • Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to expose a fresh metal surface.[1][11]

  • Apply Gentle Heat: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the flask in an ice bath, as the reaction is exothermic once it begins.[6]

start Grignard Reaction Fails to Initiate q1 Is all glassware flame/oven-dried and assembled under inert gas? start->q1 a1_no Re-dry all glassware and re-assemble the apparatus under N2 or Ar. q1->a1_no No q2 Was the solvent freshly distilled from a suitable drying agent? q1->q2 Yes a1_no->start a2_no Use properly dried solvent. (e.g., Distill from Na/benzophenone) q2->a2_no No q3 Has the magnesium been activated? q2->q3 Yes a2_no->start a3_no Activate Mg: - Add a crystal of Iodine - Add 1,2-dibromoethane - Crush turnings q3->a3_no No q4 Has gentle heating been applied? q3->q4 Yes a3_no->q4 end_success Reaction Initiates (Cloudy solution, exotherm) a3_no->end_success Activation works q4->end_success Yes, reaction starts end_fail Persistent Failure: Consider reagent purity (this compound, Mg). q4->end_fail Yes, no change a4_no Warm gently with a heat gun. Be ready to cool if reaction becomes too vigorous.

Caption: Troubleshooting flowchart for a failed Grignard initiation.
Scenario 2: Low yield or side products observed in a Wurtz coupling of this compound.

The Wurtz reaction is notorious for side reactions, especially with longer alkyl chains. The primary competing pathway is elimination, which forms an alkene (1-decene) and an alkane (decane).

Troubleshooting Steps:

  • Check Reagent Purity: Ensure the this compound is pure and the sodium metal is fresh and not heavily oxidized.

  • Maintain Temperature: While some heat may be required, excessive temperatures can favor the elimination side reaction. Maintain a gentle reflux in the ether solvent.

  • Ensure Efficient Stirring: The reaction occurs on the surface of the sodium metal. Using finely dispersed sodium or ensuring vigorous stirring can improve the yield of the desired coupling product (eicosane).[12]

  • Confirm Anhydrous Conditions: The alkyl radical/anion intermediate is strongly basic and will be quenched by any available proton source, including water, leading to the formation of decane.[4]

cluster_0 Reactants cluster_1 Intermediates cluster_2 Pathways & Products iododecane 2x this compound radical Decyl Radical (C10H21•) iododecane->radical e- transfer from Na sodium 2x Sodium (Na) sodium->radical anion Decyl Anion (C10H21-) radical->anion e- transfer from Na coupling Wurtz Coupling (Desired Product) anion->coupling SN2 attack on 2nd this compound elimination Elimination (Side-Products) anion->elimination Acts as base, causes E2 elimination decane Decane elimination->decane decene 1-Decene elimination->decene

Caption: Competing reaction pathways in the Wurtz coupling of this compound.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Anhydrous Solvents

Drying AgentSolventsMechanismComments
Calcium Hydride (CaH₂) Ethers, Alkanes, Dichloromethane, AcetonitrileChemical Reaction (irreversible)Excellent for pre-drying. Reacts to form H₂ gas. Not suitable for alcohols or esters.[7][9]
Sodium/Benzophenone Ethers (THF, Diethyl Ether)Chemical Reaction (irreversible)Excellent for final drying. Forms a deep blue/purple ketyl radical as a visual indicator of dryness.[7][8]
Molecular Sieves (3Å or 4Å) Most organic solventsPhysical Adsorption (reversible)Good for storing previously dried solvents. Must be activated by heating before use.[7][8][13]
Anhydrous MgSO₄ / Na₂SO₄ General purpose, pre-dryingForms HydratesGood for removing bulk water from organic layers after an aqueous workup, but not sufficient for Grignard/Wurtz reactions.[14]
Phosphorus Pentoxide (P₄O₁₀) Alkanes, Alkyl HalidesChemical Reaction (irreversible)Extremely efficient but can be difficult to handle and may react with acid-sensitive substrates.[9][15]

Experimental Protocols

Protocol 1: Preparation of Dodecylmagnesium Iodide (Grignard Reagent)

Materials:

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, gas inlet adapter.

  • Magnesium turnings (1.2 equivalents).

  • This compound (1.0 equivalent).

  • Anhydrous diethyl ether or THF.

  • Iodine (one small crystal).

  • Inert gas supply (Nitrogen or Argon).

Methodology:

  • Apparatus Preparation: Flame-dry all glassware under vacuum (or oven-dry overnight) and assemble while hot under a positive pressure of inert gas. Allow the apparatus to cool to room temperature.[6]

  • Reagent Setup: Place the magnesium turnings and a small iodine crystal into the reaction flask.

  • Add a small portion (~10-15%) of the total required anhydrous ether to the flask, just enough to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in the remaining anhydrous ether.

  • Initiation: Add a small amount (~5%) of the this compound solution from the dropping funnel to the magnesium suspension. The brown color of the iodine should disappear, the solution may become cloudy, and gentle boiling may be observed. If the reaction does not start, follow the troubleshooting steps outlined above.

  • Addition: Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux.[6] Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and grayish-brown.

  • Use/Titration: The Grignard reagent is now ready for use in the subsequent reaction. It is highly recommended to determine the exact concentration by titration before use.[1][6]

cluster_prep Preparation cluster_reaction Reaction cluster_finish Completion p1 Flame-dry all glassware p2 Cool under inert gas (N2/Ar) p1->p2 p3 Add Mg turnings & Iodine crystal p2->p3 p4 Prepare solution of this compound in anhydrous ether p3->p4 r1 Add small portion of This compound solution to initiate p4->r1 r2 Observe for signs of reaction (color change, exotherm) r1->r2 r3 Slowly add remaining This compound solution, maintaining gentle reflux r2->r3 r4 Stir for 30-60 min after addition is complete r3->r4 f1 Grignard reagent is formed (Cloudy, gray solution) r4->f1 f2 Determine concentration by titration before use f1->f2

Caption: Experimental workflow for the preparation of a Grignard reagent.

References

Technical Support Center: Work-up Procedures for 1-Iododecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up of reactions involving 1-iododecane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the work-up of this compound reactions.

Q1: My reaction mixture has a persistent purple or brown color after completion. What does this indicate and how do I remove it?

A: A persistent purple or brown color indicates the presence of unreacted iodine (I₂). This can be easily removed by quenching the reaction with a reducing agent. The most common and effective method is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears. The thiosulfate reduces the iodine to colorless iodide ions (I⁻).

Q2: I'm observing a low yield of my desired product. What are the potential causes related to the work-up?

A: Low yields can stem from several issues during the work-up process:

  • Product Decomposition: this compound and its derivatives can be sensitive to light and prolonged exposure to acidic or basic conditions.[1] It is advisable to perform the work-up promptly after the reaction is complete and to protect the reaction from direct light.

  • Incomplete Extraction: Due to its long alkyl chain, this compound and related products are quite nonpolar. Ensure you are using an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate (B1210297), dichloromethane) and perform multiple extractions to ensure complete transfer of the product from the aqueous phase.

  • Emulsion Formation: The presence of salts or other byproducts can lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult and leading to product loss. Refer to the troubleshooting guide on emulsions (Q3) for solutions.

  • Product Volatility: While this compound itself is not highly volatile, some lower molecular weight products might be. If you suspect this, be cautious during solvent removal under reduced pressure (rotary evaporation).

Q3: I have a stubborn emulsion during my aqueous work-up. How can I break it?

A: Emulsions are a common problem when working with long-chain alkyl compounds. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[2]

  • Gentle Swirling or Stirring: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.[2]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer and help break the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.[2]

Q4: How can I effectively remove unreacted this compound from my product?

A: Removing unreacted this compound can be challenging due to its similar polarity to many products.

  • Column Chromatography: This is the most effective method. A nonpolar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) will typically allow for the separation of the less polar this compound from more polar products.[3]

  • Distillation: If there is a significant difference in boiling points between your product and this compound (Boiling Point of this compound: ~132 °C at 15 mmHg), vacuum distillation can be an effective purification method.[4] However, be aware of potential thermal decomposition of your product.

Q5: My product seems to be decomposing during purification by column chromatography. What can I do?

A: Alkyl iodides can be unstable on silica (B1680970) gel, which is acidic.

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1-2% v/v), in the eluent before packing the column.

  • Use Alumina (B75360): Basic or neutral alumina can be a good alternative to silica gel for the chromatography of sensitive compounds.

  • Work Quickly: Do not let the product sit on the column for an extended period.

Quantitative Data Summary

While specific yields are highly dependent on the particular reaction, the following table provides a general comparison of work-up quenching agents and their impact on reaction outcomes.

Quenching AgentTarget ImpurityAdvantagesDisadvantagesTypical Yield Impact
Saturated Sodium Thiosulfate (Na₂S₂O₃) Excess Iodine (I₂)Highly effective at removing iodine color, mild conditions.May not quench other reactive species.Generally high yields, prevents iodine-related side reactions.
Saturated Ammonium (B1175870) Chloride (NH₄Cl) Organometallic reagents (e.g., Grignard)Mildly acidic, effectively quenches Grignard and organolithium reagents.Can be too acidic for some sensitive products.High yields for robust products.
Water (H₂O) Reactive metal hydrides, some organometallicsReadily available, neutral pH.Can be slow to quench some reagents, may not be effective for all.Variable, depends on the reactivity of the species being quenched.
Saturated Sodium Bicarbonate (NaHCO₃) Acidic byproductsNeutralizes acids, mild base.Can cause gas evolution (CO₂), potentially leading to pressure buildup.Good for acid-sensitive products, can improve yields by preventing degradation.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Neutral Reaction

This protocol is suitable for reactions where no strong acids, bases, or highly reactive organometallic reagents are used, but where excess iodine may be present.

  • Quenching: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the purple/brown color of iodine is no longer visible.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water. Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium chloride (brine, 1 x volume of organic layer) to help remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Protocol 2: Work-up for a Grignard Reaction with this compound

This protocol is for reactions where this compound is used to form a Grignard reagent, which then reacts with an electrophile.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.[5] Be aware that this can be an exothermic process.

  • Extraction: Add diethyl ether (or another suitable organic solvent) and water to the mixture. Transfer to a separatory funnel, shake gently, and allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium chloride (brine, 1 x volume of organic layer)

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter and concentrate the organic layer as described in Protocol 1.

  • Purification: Purify the crude product, typically by column chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the work-up procedures.

G cluster_0 General Work-up Workflow reaction_complete Reaction Complete quench Quench (e.g., Na₂S₂O₃) reaction_complete->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Agent wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify pure_product Pure Product purify->pure_product

Caption: General workflow for the work-up of this compound reactions.

G cluster_1 Troubleshooting Emulsion Formation emulsion Emulsion Formed add_brine Add Saturated Brine emulsion->add_brine Step 1 still_emulsion1 Still Emulsion? add_brine->still_emulsion1 gentle_swirl Let Stand & Gently Swirl still_emulsion2 Still Emulsion? gentle_swirl->still_emulsion2 filter_celite Filter through Celite layers_separated Layers Separated filter_celite->layers_separated still_emulsion1->gentle_swirl Yes still_emulsion1->layers_separated No still_emulsion2->filter_celite Yes still_emulsion2->layers_separated No

Caption: Decision tree for troubleshooting emulsion formation during work-up.

References

Technical Support Center: Analysis of 1-Iododecane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-iododecane and analyzing its reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound reactions, helping you identify byproducts and ensure data accuracy.

Question 1: I see unexpected peaks in my GC-MS chromatogram after a reaction with this compound. How can I identify them?

Answer:

Unexpected peaks in your chromatogram often correspond to byproducts from side reactions. The two most common types of byproducts in this compound reactions are elimination and coupling products.

  • Elimination Byproducts: These are typically isomers of decene (C₁₀H₂₀). They arise when a base is present or when the reaction is heated, causing the elimination of hydrogen iodide (HI) from the this compound molecule. The most common isomer is 1-decene.

  • Coupling Byproducts: The most common coupling byproduct is eicosane (B133393) (C₂₀H₄₂). This occurs in reactions such as Wurtz coupling, where two molecules of this compound react with a metal (like sodium) to form a longer alkane.

To identify these byproducts, you can compare their retention times and mass spectra with reference data.

Quantitative Data Summary for Identification

CompoundMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (non-polar column)Key Mass-to-Charge Ratios (m/z)
This compoundC₁₀H₂₁I268.18~1433[1]43, 57, 141, 268
1-DeceneC₁₀H₂₀140.27~987-993[2]41, 55, 56, 69, 70, 83, 97, 140[3]
EicosaneC₂₀H₄₂282.55~200043, 57, 71, 85, 282[4][5]

Question 2: My peak shapes are poor (e.g., tailing or fronting). What could be the cause and how do I fix it?

Answer:

Poor peak shapes can be caused by several factors related to your sample preparation, GC inlet, or column.

  • Active Sites: Active sites in the GC inlet (e.g., liner) or the column can interact with your analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner. If you suspect column contamination, you can try to bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column from the inlet side.

  • Improper Injection Technique: A slow injection can lead to broad peaks.

    • Solution: Ensure a fast and smooth injection. If using an autosampler, check its settings.

  • Column Overload: Injecting too much sample can lead to fronting peaks.

    • Solution: Dilute your sample or use a split injection method to reduce the amount of sample entering the column.

  • Inappropriate Temperature: If the injector or column temperature is too low, it can cause peak tailing.

    • Solution: Ensure the injector temperature is sufficient to vaporize your sample and that the column temperature program is optimized for your analytes.

Question 3: I'm not seeing my expected product peak, or it's very small. What should I check?

Answer:

Several factors could lead to a missing or small product peak.

  • Reaction Failure: The reaction may not have proceeded as expected.

    • Solution: Re-evaluate your reaction conditions (temperature, reaction time, reagents). It's advisable to analyze a small aliquot of the reaction mixture before workup to check for product formation.

  • Sample Degradation: Your product might be unstable and degrading in the hot GC inlet.

    • Solution: Try using a lower injector temperature or a gentler injection technique like cool on-column injection.

  • Sample Loss During Workup: Your product might be lost during the extraction or purification steps.

    • Solution: Review your workup procedure. Ensure you are using the correct solvents and techniques to minimize loss.

  • Incorrect GC-MS Parameters: The GC-MS method may not be suitable for your product.

    • Solution: Verify that the column and temperature program are appropriate for the volatility of your expected product. Check the mass spectrometer's scan range to ensure it covers the molecular ion of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound?

A1: The most common side reactions involving this compound are:

  • Elimination (E2): This reaction is favored by the presence of a strong, non-nucleophilic base and/or heat, leading to the formation of decene isomers.

  • Wurtz Coupling: This occurs when this compound is reacted with an active metal, such as sodium, resulting in the formation of eicosane.

Q2: How can I minimize the formation of decene byproducts in my nucleophilic substitution reaction?

A2: To favor substitution over elimination:

  • Use a less hindered, strong nucleophile.

  • Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution reactions.

  • Use a polar aprotic solvent.

Q3: What type of GC column is best for analyzing this compound and its byproducts?

A3: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good choice. This type of column separates compounds primarily based on their boiling points, which is effective for the non-polar analytes involved (this compound, decene, eicosane).

Q4: How do I prepare a reaction mixture of this compound for GC-MS analysis?

A4: A general procedure is as follows:

  • Quench the reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the organic compounds: Extract the mixture with a non-polar organic solvent like diethyl ether or hexane (B92381).

  • Wash the organic layer: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.

  • Dry the organic layer: Dry the organic extract over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate: Filter off the drying agent and carefully evaporate the solvent to concentrate your sample.

  • Dilute for analysis: Dilute a small amount of the concentrated sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 10-100 µg/mL before injecting it into the GC-MS.

Q5: How can I quantify the amount of this compound and its byproducts in my sample?

A5: The most accurate method for quantification is to use an internal standard.

  • Choose an internal standard: Select a compound that is not present in your sample, is chemically similar to your analytes, and elutes close to them in the chromatogram but is well-resolved. For this system, a long-chain alkane like undecane (B72203) or dodecane (B42187) could be a suitable internal standard.

  • Prepare a calibration curve: Create a series of standard solutions containing known concentrations of this compound, the expected byproducts (if available as standards), and a constant concentration of the internal standard.

  • Analyze the standards: Run the standard solutions on the GC-MS.

  • Plot the calibration curve: For each compound, plot the ratio of its peak area to the internal standard's peak area against its concentration.

  • Analyze your sample: Add a known amount of the internal standard to your reaction sample and analyze it using the same GC-MS method.

  • Calculate the concentration: Determine the peak area ratios in your sample and use the calibration curve to find the concentration of each component.

Experimental Protocols

Detailed Methodology for a Model Elimination Reaction and GC-MS Analysis

This protocol describes a simple elimination reaction of this compound and the subsequent analysis of the product mixture by GC-MS.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane (GC grade)

  • Internal standard (e.g., undecane)

Reaction Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in anhydrous THF (10 mL).

  • Add potassium tert-butoxide (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

GC-MS Sample Preparation and Analysis:

  • Dissolve a small amount of the crude product (e.g., 1 mg) in hexane (1 mL).

  • Add a known concentration of an internal standard (e.g., 10 µL of a 1 mg/mL solution of undecane in hexane).

  • Vortex the sample to ensure it is homogenous.

  • Transfer the solution to a GC vial.

  • Inject 1 µL of the sample into the GC-MS.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: 40-400 m/z

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis GC-MS Analysis reaction 1. This compound Reaction (e.g., Elimination) quench 2. Reaction Quenching reaction->quench extraction 3. Liquid-Liquid Extraction quench->extraction drying 4. Drying of Organic Layer extraction->drying concentration 5. Solvent Evaporation drying->concentration sample_prep 6. Sample Dilution & Internal Standard Addition concentration->sample_prep gcms_analysis 7. GC-MS Injection and Data Acquisition sample_prep->gcms_analysis data_analysis 8. Data Analysis (Identification & Quantification) gcms_analysis->data_analysis

Caption: Experimental workflow from reaction to GC-MS analysis.

troubleshooting_logic cluster_identification Identification Strategy cluster_byproducts Potential Byproducts start Unexpected Peak in Chromatogram check_rt Compare Retention Time with Standards/Databases start->check_rt check_ms Analyze Mass Spectrum (Fragmentation Pattern) check_rt->check_ms elimination Elimination Product (e.g., 1-Decene) check_ms->elimination Match for C10H20 coupling Coupling Product (e.g., Eicosane) check_ms->coupling Match for C20H42

Caption: Troubleshooting logic for identifying unknown peaks.

References

Technical Support Center: Scaling Up Reactions Involving 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iododecane in large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: this compound is a skin and eye irritant.[1][2][3][4] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1] this compound is also light-sensitive and can decompose over time, so it should be stored in a cool, dark place.[5] It is incompatible with strong oxidizing agents and strong bases.[1][5]

Q2: How does the long alkyl chain of this compound affect its reactivity and purification in large-scale reactions?

A2: The long, non-polar decyl chain of this compound can lead to solubility issues in some polar solvents, potentially affecting reaction rates. In cross-coupling reactions, the products will also be non-polar, which can make them difficult to crystallize. Purification of these non-polar products on a large scale often relies on column chromatography or vacuum distillation. When using chromatography, a large volume of non-polar eluent is typically required.

Q3: Are there specific challenges to anticipate when scaling up cross-coupling reactions with this compound compared to smaller alkyl halides?

A3: Yes, challenges include:

  • Slower Reaction Rates: The steric bulk of the long alkyl chain can sometimes lead to slower reaction kinetics compared to shorter-chain alkyl halides.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the long alkyl chain can sometimes promote catalyst decomposition pathways.

  • Solubility: Ensuring all reactants are in the same phase can be more challenging with the non-polar this compound, especially when using polar inorganic bases.

  • Product Isolation: The resulting long-chain products are often oils or low-melting solids, making isolation by crystallization difficult. Purification by chromatography on a large scale can be resource-intensive.

Q4: What are the key considerations for choosing a solvent for a scaled-up reaction with this compound?

A4: The ideal solvent should:

  • Dissolve this compound and all other reactants.

  • Have a boiling point suitable for the reaction temperature.

  • Be inert to the reagents and catalyst.

  • Facilitate product purification. For cross-coupling reactions, common solvents include toluene (B28343), THF, and dioxane. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often used.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the coupled product.

Possible Causes and Solutions:

  • Poor Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have decomposed.

    • Solution: Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. For challenging couplings, consider using more advanced biarylphosphine ligands.

  • Ineffective Base:

    • Cause: The base may not be strong enough or may have poor solubility in the reaction mixture.

    • Solution: Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). If solubility is an issue, consider using a phase-transfer catalyst or a different solvent system.

  • Boronic Acid Decomposition:

    • Cause: Boronic acids can be unstable, especially at high temperatures.

    • Solution: Use a boronic ester (e.g., a pinacol (B44631) ester) which is generally more stable. Add the boronic acid slowly to the reaction mixture.

  • Iodide Poisoning of the Catalyst:

    • Cause: Accumulation of iodide ions can inhibit the palladium catalyst.

    • Solution: Adding a halide scavenger like silver salts or using a ligand that is less susceptible to iodide poisoning can be beneficial.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low or No Product check_catalyst Check Catalyst Activity - Use fresh catalyst - Consider a different ligand start->check_catalyst check_catalyst->start If catalyst is inactive check_base Evaluate Base - Use a stronger or more soluble base - Add a phase-transfer catalyst check_catalyst->check_base If catalyst is active check_base->start If base is unsuitable check_boronic_acid Assess Boronic Acid Stability - Use a boronic ester - Add boronic acid slowly check_base->check_boronic_acid If base is appropriate check_boronic_acid->start If boronic acid is degrading check_conditions Review Reaction Conditions - Ensure anhydrous conditions - Degas solvent thoroughly check_boronic_acid->check_conditions If boronic acid is stable check_conditions->start If conditions are suboptimal purification_issue Investigate Purification - Check for product loss during workup - Optimize chromatography conditions check_conditions->purification_issue If conditions are optimal purification_issue->start If product is lost success Improved Yield purification_issue->success If purification is optimized

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Sonogashira Coupling

Issue: Formation of significant amounts of alkyne homocoupling (Glaser coupling) byproduct.

Possible Causes and Solutions:

  • Presence of Oxygen:

    • Cause: Oxygen promotes the oxidative homocoupling of the terminal alkyne.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • High Copper(I) Catalyst Loading:

    • Cause: Higher concentrations of the copper co-catalyst can favor the homocoupling pathway.

    • Solution: Reduce the amount of the copper(I) salt. In some cases, a copper-free Sonogashira protocol may be advantageous.

  • Inappropriate Base:

    • Cause: The choice of amine base can influence the extent of homocoupling.

    • Solution: Screen different amine bases (e.g., triethylamine (B128534), diisopropylamine) to find the optimal one for your specific substrates.

Grignard Reaction

Issue: Difficulty in initiating the Grignard reagent formation.

Possible Causes and Solutions:

  • Passivated Magnesium Surface:

    • Cause: Magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction.

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[6]

  • Presence of Moisture:

    • Cause: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used.[6]

  • Slow Reaction with this compound:

    • Cause: While iodides are generally reactive, the long alkyl chain might slightly hinder the reaction initiation.

    • Solution: Gentle heating with a heat gun may be required to start the reaction. Once initiated, the reaction is typically exothermic.

Troubleshooting Workflow for Grignard Reaction Initiation

Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate check_dryness Verify Anhydrous Conditions - Flame-dry glassware - Use anhydrous solvent start->check_dryness check_dryness->start If moisture is present activate_mg Activate Magnesium - Add iodine crystal - Use 1,2-dibromoethane check_dryness->activate_mg If conditions are dry activate_mg->start If Mg is not activated gentle_heating Apply Gentle Heat - Use a heat gun sparingly activate_mg->gentle_heating If Mg is activated gentle_heating->start If overheating occurs check_reagents Check Reagent Quality - Use fresh this compound gentle_heating->check_reagents If still no reaction check_reagents->start If reagents are impure success Reaction Initiates check_reagents->success If reagents are pure

Troubleshooting workflow for Grignard reaction initiation failure.
Nucleophilic Substitution (e.g., with Sodium Azide)

Issue: Incomplete conversion or slow reaction rate.

Possible Causes and Solutions:

  • Poor Solubility of Nucleophile:

    • Cause: Sodium azide (B81097) has limited solubility in many organic solvents.

    • Solution: Use a polar aprotic solvent like DMF or DMSO to increase the solubility of the nucleophile. Adding a phase-transfer catalyst can also be effective.

  • Insufficient Temperature:

    • Cause: The reaction may have a high activation energy.

    • Solution: Increase the reaction temperature, while monitoring for potential side reactions or product decomposition.

  • Steric Hindrance:

    • Cause: Although this compound is a primary alkyl halide, the long chain can create some steric hindrance.

    • Solution: Ensure adequate reaction time and consider using a more nucleophilic azide source if available.

Quantitative Data for Scaled-Up Reactions

The following tables provide representative data for scaled-up reactions involving this compound and similar long-chain alkyl halides. Note that optimal conditions can vary depending on the specific substrates and equipment used.

Table 1: Suzuki-Miyaura Coupling of Alkyl Halides with Arylboronic Acids

Alkyl Halide (Scale)Arylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
This compound (gram scale, representative)Phenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃ (2)Dioxane/H₂O80-10012-2470-85
1-Bromododecane (gram scale, representative)4-Methoxyphenylboronic acidPd(dppf)Cl₂ (1-3)K₃PO₄ (2.5)Toluene100-11016-2465-80

Table 2: Sonogashira Coupling of Alkyl Halides with Terminal Alkynes

Alkyl Halide (Scale)Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
This compound (mmol scale)[5]Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2-5)CuI (1-3)Et₃N (2)THF50-706-12>90
This compound (gram scale, representative)1-OctynePd(PPh₃)₄ (1-3)CuI (2)i-Pr₂NH (3)Toluene60-808-1675-90

Table 3: Grignard Reagent Formation from this compound

ScaleSolventActivationInitiation TimeReaction Time (after addition)Typical Yield (%)
Gram to Kilogram[7]THF or Diethyl EtherIodine or 1,2-dibromoethane15-30 min1-2 h85-95[8]

Table 4: Nucleophilic Substitution of this compound with Sodium Azide

ScaleNucleophile (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
Gram scale (representative)NaN₃ (1.5-2)DMF80-10012-24>90

Experimental Protocols

Protocol 1: Gram-Scale Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane (B91453) and water. Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Protocol 2: Large-Scale Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a dry, inert-atmosphere flask, add bis(triphenylphosphine)palladium(II) chloride (2 mol%) and copper(I) iodide (1.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.5 equiv.). Stir for 10 minutes, then add this compound (1.0 equiv.) followed by the dropwise addition of phenylacetylene (1.1 equiv.).

  • Reaction: Heat the mixture to 60 °C and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, filter through a pad of celite, and wash the filter cake with toluene.

  • Purification: Concentrate the filtrate and purify the residue by vacuum distillation or column chromatography.

Protocol 3: Kilogram-Scale Grignard Reagent Formation from this compound

Note: This procedure should only be performed by trained personnel with appropriate safety measures in place.

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge magnesium turnings (1.1 equiv.). Ensure the entire system is under a positive pressure of dry nitrogen.

  • Initiation: Add a small portion of anhydrous THF to cover the magnesium. Add a few crystals of iodine. Slowly add a small amount (approx. 5-10%) of a solution of this compound (1.0 equiv.) in anhydrous THF. The disappearance of the iodine color and a gentle reflux indicate initiation.

  • Addition: Once the reaction has started, add the remaining this compound solution at a rate that maintains a controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, grey-to-brown solution and is typically used directly in the next step.

Protocol 4: Gram-Scale Synthesis of 1-Azidodecane
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in DMF.

  • Reagent Addition: Add sodium azide (1.5 equiv.).

  • Reaction: Heat the mixture to 90 °C and stir. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-azidodecane. Further purification is typically not necessary if the starting material is fully consumed.

References

Technical Support Center: Stabilizer Removal from Commercial 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of copper stabilizer from commercial 1-iododecane. Adherence to these protocols is crucial for ensuring the purity of this compound, which is essential for its successful application in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a stabilizer added to commercial this compound?

A1: Commercial this compound is prone to degradation over time, primarily through the liberation of free iodine, which can be initiated by exposure to light and heat. This degradation is indicated by the development of a pink or brownish color. To enhance its shelf life and maintain its quality, a stabilizer, typically in the form of a copper chip, is added.[1] Copper acts as a scavenger for any free iodine that may form, thus preventing further decomposition of the alkyl iodide.[2]

Q2: Why do I need to remove the copper stabilizer before using this compound in my reaction?

A2: The copper stabilizer, while essential for storage, can interfere with a variety of chemical reactions. For instance, copper ions can poison sensitive catalysts, particularly palladium catalysts used in cross-coupling reactions. It can also initiate unwanted side reactions or alter the reactivity of organometallic reagents. Therefore, for most synthetic applications, it is imperative to use freshly purified, stabilizer-free this compound.

Q3: What are the signs of this compound degradation?

A3: The primary sign of this compound degradation is a change in color from colorless or pale yellow to a distinct pink, purple, or brown hue. This discoloration is due to the presence of dissolved elemental iodine.

Q4: How should I store purified this compound?

A4: Purified this compound is light-sensitive and should be stored in a cool, dark place, preferably in an amber glass bottle.[3][4] To minimize exposure to air and moisture, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advisable.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Persistent pink/brown color after purification Incomplete removal of dissolved iodine.1. Repeat the aqueous sodium thiosulfate (B1220275) wash. 2. Ensure the sodium thiosulfate solution is fresh and of an appropriate concentration. 3. Increase the contact time with the aqueous phase by gentle swirling.
Formation of a stable emulsion during extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of the organic solute.1. Instead of shaking, gently invert the separatory funnel multiple times to mix the phases.[6] 2. Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6][7] 3. If the emulsion persists, allow the separatory funnel to stand undisturbed for a longer period. 4. As a last resort, filter the entire mixture through a pad of Celite®.[7]
Low yield of purified this compound 1. Loss of product during aqueous washes. 2. Degradation of this compound during purification.1. Ensure complete phase separation before draining the aqueous layer. 2. Back-extract the combined aqueous layers with a small volume of fresh organic solvent to recover any dissolved product. 3. Avoid using strong bases for washing, as this compound is incompatible with them.[3] 4. Minimize exposure to light during the purification process.
Reaction failure with purified this compound Incomplete removal of copper stabilizer.1. Repeat the purification procedure, paying close attention to the number and thoroughness of the aqueous washes with the chelating solution. 2. Verify the effectiveness of the copper removal by a qualitative test or quantitative analysis (see Protocol 3).

Experimental Protocols

Protocol 1: Removal of Copper Stabilizer using Aqueous Washes

This protocol describes the removal of the copper chip and dissolved copper species from commercial this compound by liquid-liquid extraction.

Materials:

  • Commercial this compound (stabilized with a copper chip)

  • Diethyl ether or dichloromethane (B109758) (organic solvent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 0.1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Initial Preparation: Carefully remove the visible copper chip from the commercial this compound bottle using clean forceps.

  • Dissolution: In a separatory funnel, dissolve the this compound in an equal volume of an organic solvent such as diethyl ether or dichloromethane.

  • Copper Removal:

    • Add a volume of saturated aqueous ammonium chloride solution equal to the organic layer.

    • Gently invert the separatory funnel 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. The aqueous layer may turn blue, indicating the formation of a copper-ammonia complex.[8]

    • Drain and discard the aqueous layer.

    • Repeat the wash with saturated aqueous ammonium chloride two more times, or until the aqueous layer is colorless.

  • Removal of Dissolved Iodine (if necessary):

    • If the organic layer has a pink or brownish tint, wash it with a 0.1 M aqueous sodium thiosulfate solution until the color disappears.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Solvent Removal:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Storage: Transfer the purified, colorless this compound to a clean, dry amber glass bottle and store it under an inert atmosphere in a cool, dark place.

Quantitative Data Summary
Parameter Method 1: Aqueous Ammonium Chloride Wash
Washing Solution Saturated aqueous NH₄Cl
Volume of Washing Solution Equal to the volume of the organic layer
Number of Washes 3 (or until the aqueous layer is colorless)
Mixing Technique Gentle inversions of the separatory funnel
Drying Agent Anhydrous MgSO₄ or Na₂SO₄
Protocol 2: Purification using a Chelating Resin

For applications requiring extremely low levels of residual copper, a chelating resin can be used as a polishing step.

Materials:

  • This compound (partially purified by Protocol 1)

  • Chelating resin (e.g., Chelex® 100)

  • Glass column or flask

  • Organic solvent (e.g., hexane (B92381) or diethyl ether)

Procedure:

  • Resin Preparation: Prepare a slurry of the chelating resin in the chosen organic solvent and pack it into a glass column, or add the resin directly to a flask containing the partially purified this compound.

  • Chelation:

    • Column Method: Pass the this compound solution through the column at a slow flow rate.

    • Batch Method: Stir the this compound with the resin in a flask for 1-2 hours.

  • Separation:

    • Column Method: Collect the eluent.

    • Batch Method: Filter the resin from the this compound solution.

  • Solvent Removal (if applicable): If an additional solvent was used, remove it under reduced pressure.

  • Storage: Store the highly purified this compound as described in Protocol 1.

Protocol 3: Quality Control - Verification of Copper Removal

To ensure the complete removal of copper, a qualitative or quantitative analysis can be performed.

Qualitative Test (Rapid Check):

A simple visual inspection of the aqueous washes during Protocol 1 is the first line of quality control. The absence of a blue color in the final ammonium chloride wash indicates a significant reduction in copper concentration.

Quantitative Analysis (For Sensitive Applications):

For applications that are highly sensitive to trace metals, quantitative analysis is recommended.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive analytical technique capable of detecting and quantifying trace and ultra-trace levels of metals.[9][10][11][12] A sample of the purified this compound can be submitted to an analytical services laboratory for ICP-MS analysis to determine the residual copper concentration in parts-per-billion (ppb) or parts-per-million (ppm).

Visualizations

experimental_workflow start Commercial this compound (with Copper Stabilizer) remove_chip Physically Remove Copper Chip start->remove_chip dissolve Dissolve in Organic Solvent remove_chip->dissolve wash_nh4cl Wash with Saturated Aqueous NH4Cl (x3) dissolve->wash_nh4cl wash_thiosulfate Wash with Aqueous Na2S2O3 (if colored) wash_nh4cl->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purified Purified this compound filter_concentrate->purified storage Store under Inert Gas in a Cool, Dark Place purified->storage

Caption: Experimental workflow for the removal of copper stabilizer from this compound.

troubleshooting_logic start Start Purification extraction Liquid-Liquid Extraction start->extraction emulsion Emulsion Forms? extraction->emulsion gentle_mix Use Gentle Inversions emulsion->gentle_mix Yes separate_layers Separate Layers emulsion->separate_layers No add_brine Add Brine gentle_mix->add_brine stand Let it Stand add_brine->stand filter_celite Filter through Celite stand->filter_celite filter_celite->separate_layers check_color Organic Layer Colored? separate_layers->check_color wash_thiosulfate Wash with Na2S2O3 check_color->wash_thiosulfate Yes dry_concentrate Dry and Concentrate check_color->dry_concentrate No wash_thiosulfate->dry_concentrate final_product Final Product dry_concentrate->final_product reaction_fail Subsequent Reaction Fails? final_product->reaction_fail repeat_purification Repeat Purification reaction_fail->repeat_purification Yes quant_analysis Perform Quantitative Analysis (ICP-MS) repeat_purification->quant_analysis

References

Technical Support Center: Handling and Disposal of 1-Iododecane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-iododecane waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous chemical. The primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[1][2][3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation (Category 3).[1][2][3]

  • It may also cause long-lasting harmful effects to aquatic life.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to minimize exposure risks. The following should be worn:

  • Eye/Face Protection: Tight-sealing safety goggles or a face shield.[1][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA-approved respirator.[1][5]

Q3: How should this compound be stored?

A3: Proper storage is essential for maintaining the stability and safety of this compound:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Protect from direct sunlight and light exposure, as it is light-sensitive.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

  • A small amount of copper chip may be added as a stabilizer.[5][7]

Q4: How is this compound waste classified?

A4: this compound is a halogenated organic compound.[8] Therefore, its waste is classified as hazardous and must be disposed of according to local, regional, and national hazardous waste regulations.[1][3] It should be collected in a designated "halogenated waste" container.[8][9]

Q5: Can I dispose of this compound waste down the drain?

A5: No. Under no circumstances should this compound or any organic liquids be disposed of down a sink or other sewage drain.[5][9] This is to prevent environmental contamination.[6]

Troubleshooting Guides

Scenario 1: You have accidentally spilled a small amount of this compound on the lab bench (less than 1 liter).

StepAction
1. Alert & Isolate Immediately alert others in the vicinity of the spill. Isolate the area to prevent further contamination.[10][11]
2. Ventilate If it is safe to do so and vapors are present, increase ventilation by opening a fume hood sash.[5][11] If the material is flammable, turn off ignition sources.[10]
3. Don PPE Put on the appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10]
4. Contain & Absorb Use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up the spill.[1][5]
5. Collect Waste Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal as hazardous waste.[1][5]
6. Decontaminate Clean the spill area thoroughly with soap and water.[5][11]
7. Dispose Dispose of the contaminated materials and cleaning residues in a designated halogenated hazardous waste container.[10]

Scenario 2: Your skin or eyes have come into contact with this compound.

Contact TypeImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if skin irritation occurs or persists.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][5]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₁I[3][5]
Molecular Weight 268.18 g/mol [7]
Appearance Colorless to light yellow liquid[3][12]
Boiling Point 132 °C / 15 mmHg[7]
Density 1.257 g/mL at 25 °C[7]
Flash Point 96 °C / 204.8 °F[1]
Water Solubility Immiscible[12]

Experimental Protocols

Protocol 1: Standard Handling of this compound

  • Preparation: Before handling, ensure a well-ventilated area, preferably a chemical fume hood, is available.[5] Confirm that a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]

  • Dispensing: Carefully measure and dispense the required amount of this compound, avoiding splashing and the generation of aerosols.

  • Reaction Setup: If used in a reaction, ensure the setup is secure and properly ventilated.

  • Post-Handling: After use, tightly close the container and store it in a designated cool, dry, and dark location away from incompatible materials.[1][6]

  • Decontamination: Clean any contaminated surfaces with soap and water.

  • Waste Collection: Collect any waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste.[8][9]

Protocol 2: Disposal of this compound Waste

  • Segregation: Segregate this compound waste from non-halogenated organic waste, aqueous waste, and solid waste.[8][13]

  • Containerization: Use a designated, leak-proof, and properly labeled hazardous waste container for halogenated solvents.[9][13] The label should clearly state "Halogenated Waste" and list the contents.[9]

  • Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources. Keep the container closed except when adding waste.[9]

  • Disposal Request: Once the container is full, arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3] Do not attempt to treat or dispose of the waste yourself.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep Review SDS & SOP ppe Don Appropriate PPE prep->ppe setup Work in Fume Hood ppe->setup dispense Dispense this compound setup->dispense reaction Perform Experiment dispense->reaction clean Decontaminate Work Area reaction->clean segregate Segregate Halogenated Waste reaction->segregate store Store Reagent Properly clean->store collect Collect in Labeled Container segregate->collect dispose Arrange for Professional Disposal collect->dispose

Caption: Experimental workflow for handling this compound.

Spill_Response_Logic action Follow Minor Spill Cleanup Protocol stop Evacuate Area & Call Emergency Services start Spill Occurs is_major Is spill > 1L or highly toxic? start->is_major is_major->stop Yes can_handle Trained personnel & proper PPE available? is_major->can_handle No can_handle->action Yes can_handle->stop No

References

Technical Support Center: Minimizing Beta-Hydride Elimination in 1-Iododecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize beta-hydride elimination in your reactions involving 1-iododecane.

Frequently Asked Questions (FAQs)

Q1: What is beta-hydride elimination and why is it a problem in reactions with this compound?

A1: Beta-hydride elimination is a common side reaction in organometallic chemistry, particularly in palladium- or nickel-catalyzed cross-coupling reactions. In the context of this compound, after the palladium or nickel catalyst inserts into the carbon-iodine bond (oxidative addition), the resulting metal-alkyl intermediate can undergo a process where a hydrogen atom from the second carbon (the beta-carbon) is transferred to the metal center. This eliminates the metal hydride and forms an alkene, in this case, a mixture of decene isomers. This is problematic as it consumes your starting material and catalyst, leading to lower yields of the desired cross-coupled product.

Q2: What are the key factors that promote beta-hydride elimination?

A2: Several factors can increase the likelihood of beta-hydride elimination:

  • Presence of Beta-Hydrogens: this compound has hydrogens on the carbon atom beta to the iodine, making it susceptible to this reaction.

  • Vacant Coordination Site: The metal catalyst must have an open coordination site to accept the beta-hydride.

  • Syn-Coplanar Conformation: The metal, the alpha-carbon, the beta-carbon, and the beta-hydrogen must be able to align in the same plane for the elimination to occur.

  • High Reaction Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for beta-hydride elimination.

  • Less Bulky or Electron-Poor Ligands: Ligands that are not sterically demanding or are electron-withdrawing can favor beta-hydride elimination.

Q3: What general strategies can I employ to minimize beta-hydride elimination?

A3: To suppress beta-hydride elimination, you can:

  • Use Bulky, Electron-Rich Ligands: Ligands such as bulky phosphines (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or N-heterocyclic carbenes (NHCs) can sterically hinder the formation of the syn-coplanar conformation required for elimination. Their electron-donating properties also promote the desired reductive elimination step to form the C-C bond.[1][2]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of beta-hydride elimination relative to the desired cross-coupling.[3]

  • Choose the Right Catalyst System: Certain catalyst systems, such as some nickel-based catalysts or palladium catalysts with specific ligands, are known to be more effective at suppressing beta-hydride elimination in the coupling of alkyl halides.[4]

  • Control the Base: The choice and concentration of the base can influence the reaction outcome. In some cases, a weaker base or careful control of stoichiometry can be beneficial.

Troubleshooting Guides

Problem 1: Low yield of my desired cross-coupled product and significant formation of decene in a Suzuki-Miyaura coupling reaction.

Possible Cause: Beta-hydride elimination is outcompeting the desired reductive elimination.

Solutions:

  • Ligand Selection: Switch to a bulkier and more electron-rich phosphine (B1218219) ligand. For aqueous Suzuki-Miyaura couplings of primary alkyl halides, the use of a trisulfonated aryl phosphine ligand like TXPTS has been shown to suppress β-hydride elimination.[5][6] In a reaction of a water-soluble alkyl iodide with an arylboronic acid using a Na2PdCl4/TXPTS catalyst system in water, the desired coupled product was obtained in 50% NMR yield, with only a small amount of the alkene byproduct from β-hydride elimination observed.[5] In contrast, using the sSPhos ligand under similar conditions resulted in a significant amount of the alkene side product (44% by NMR).[5]

  • Reaction Temperature: If possible, lower the reaction temperature. While this may slow down the overall reaction rate, it can disproportionately decrease the rate of beta-hydride elimination.

  • Solvent Choice: For Suzuki reactions, the solvent can play a crucial role. In some cases, a switch to a less polar solvent or the use of anhydrous conditions might be beneficial, although aqueous conditions with the right ligand can also be effective.[5][6]

Problem 2: My Negishi coupling of this compound with an organozinc reagent is giving me a mixture of the desired product and decene.

Possible Cause: The rate of beta-hydride elimination is competitive with the rate of reductive elimination from the palladium-alkyl intermediate.

Solutions:

  • Catalyst System: Employ a catalyst system known to be effective for coupling primary alkyl halides. For instance, catalyst systems based on palladium with bulky, electron-rich phosphine ligands have been developed to address this challenge.

  • Low-Temperature Protocol: Attempt the reaction at a lower temperature. Negishi couplings can often be performed at or below room temperature, which can significantly disfavor beta-hydride elimination.

Problem 3: I am attempting a Kumada coupling with this compound and a Grignard reagent, but the main product I observe is decene.

Possible Cause: Grignard reagents are highly reactive and the reaction conditions may be promoting beta-hydride elimination.

Solutions:

  • Catalyst and Ligand Choice: While traditional nickel catalysts can be used, palladium catalysts often offer better selectivity. The use of bulky phosphine or N-heterocyclic carbene (NHC) ligands is crucial to promote the desired C-C bond formation.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to minimize the rate of beta-hydride elimination.

Quantitative Data Summary

The following table summarizes the impact of ligand choice on the outcome of a Suzuki-Miyaura coupling of a water-soluble primary alkyl iodide, which serves as a good model for this compound reactions.

LigandCoupled Product Yield (NMR)Alkene Byproduct Yield (NMR)
TXPTS 50%Not specified, but noted as low
sSPhos 21%44%
X-Phos 0%Not specified
TMG 0%Not specified

Data adapted from a study on the aqueous Suzuki-Miyaura coupling of primary alkyl halides.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Water-Soluble Primary Alkyl Iodide with an Arylboronic Acid (Model for this compound)

This protocol is adapted from a literature procedure for the aqueous coupling of primary alkyl halides and can be used as a starting point for optimizing reactions with this compound.[5]

Materials:

  • This compound (or other primary alkyl iodide)

  • Arylboronic acid

  • Na₂PdCl₄ (Palladium catalyst precursor)

  • TXPTS (Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt) (Ligand)

  • K₃PO₄ (Base)

  • Degassed Water (Solvent)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the arylboronic acid (1.2 - 1.5 equivalents), K₃PO₄ (2.0 - 3.0 equivalents), Na₂PdCl₄ (2-5 mol%), and TXPTS (4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed water to dissolve the reagents.

  • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Beta_Hydride_Elimination_Pathway cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ R-Pd(II)L2-I R-Pd(II)L₂-I (Alkylpalladium Intermediate) Desired_Product R-Nu (Coupled Product) Undesired_Product Alkene + HPd(II)L2I (Elimination Products)

Troubleshooting_Logic Start Low Yield of Coupled Product & High Alkene Formation Q1 Are you using a bulky, electron-rich ligand? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature as low as feasible? A1_Yes->Q2 Sol1 Switch to a bulky phosphine (e.g., tBu₃P, cHex₃P, SPhos) or an NHC ligand. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you optimized the catalyst system and base? A2_Yes->Q3 Sol2 Lower the reaction temperature. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Yield A3_Yes->End Sol3 Screen different Pd/Ni catalysts and bases (e.g., weaker base). A3_No->Sol3 Sol3->End

References

Catalyst poisoning in reactions with 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 1-iododecane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges related to catalyst poisoning in cross-coupling and other palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for cross-coupling reactions with this compound, and what are their typical sensitivities?

A: For cross-coupling reactions involving alkyl halides like this compound, common palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with various phosphine (B1218219) ligands. These catalysts are sensitive to a range of poisons. The active Pd(0) species is particularly susceptible to oxidation if the reaction is not performed under an inert atmosphere. Impurities in reagents or solvents, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the palladium center, leading to deactivation.[1][2]

Q2: How does this compound itself contribute to catalyst poisoning?

A: While this compound is the intended substrate, the iodide component can act as a catalyst poison. Iodide is a soft ligand that can form strong bonds with the soft palladium metal center.[3] This can lead to the formation of stable, inactive palladium-iodide complexes, such as bridged dimers, which can slow down or halt the catalytic cycle.[4] The concentration of iodide in the reaction mixture can, therefore, have an inhibitory effect.

Q3: What are the visual indicators of catalyst poisoning or deactivation in my reaction?

A: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5][6] This indicates that the soluble, active Pd(0) catalyst has agglomerated into inactive palladium metal particles. This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[5] A reaction mixture that fails to change color as expected or stalls (as monitored by TLC or GC-MS) also suggests catalyst inactivity.

Q4: Can impurities in this compound poison the catalyst?

A: Yes, impurities are a significant source of catalyst poisons. This compound should be purified to remove any residual reagents from its synthesis, such as iodine or oxidizing agents. Trace amounts of sulfur-containing compounds, which can be present in starting materials or solvents, are particularly potent poisons for palladium catalysts.[7] It is recommended to use high-purity, and if necessary, freshly purified reagents and solvents.[5]

Q5: Are there specific ligands that can mitigate catalyst poisoning when using this compound?

A: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center.[7][8] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) while protecting the metal from deactivating pathways like aggregation or binding to poisons.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common problem that can often be traced back to catalyst inactivity or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Potential Cause Explanation & Actionable Solutions
Inactive Catalyst The palladium catalyst is the most critical component. Solution: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the reaction conditions are suitable for its reduction to the active Pd(0) state.[5]
Catalyst Poisoning Impurities in the starting materials (this compound, coupling partner), base, or solvent can deactivate the catalyst. Oxygen is also a common poison. Solution: Ensure all reagents are of high purity. Degas all solvents and reagents thoroughly by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Run the reaction under a strict inert atmosphere.[1][5]
Suboptimal Ligand The ligand may not be suitable for stabilizing the catalyst or promoting the reaction with an alkyl halide. Alkyl halides are prone to side reactions like β-hydride elimination. Solution: Switch to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for cross-coupling with alkyl halides.[7][8][9]
Incorrect Reaction Conditions The temperature, base, or solvent may not be optimal for the specific reaction. Solution: Alkyl iodides may require different conditions than aryl iodides. Systematically screen reaction parameters. For example, a stronger, non-coordinating base might be necessary. The reaction temperature may need to be carefully optimized; too low and the reaction won't proceed, too high and catalyst decomposition can occur.[10]
Formation of Palladium Black A black precipitate indicates catalyst decomposition and loss of activity. Solution: This can be caused by oxygen, impurities, or high temperatures. Improve inert atmosphere techniques, use purer reagents, and consider running the reaction at a lower temperature. Some solvents, like THF, have been anecdotally reported to promote palladium black formation in some cases.[5][11]
Issue 2: Formation of Significant Byproducts

Question: My reaction is consuming the this compound, but I am getting significant byproducts instead of my desired product. What is happening?

Answer: The formation of byproducts often points to competing reaction pathways that are favored over the desired cross-coupling.

Potential Cause Explanation & Actionable Solutions
β-Hydride Elimination This is a very common side reaction with alkyl halides that have hydrogens on the beta-carbon. The palladium-alkyl intermediate eliminates a palladium hydride species to form an alkene (e.g., decene) and the reduced form of your coupling partner. Solution: The choice of ligand is critical to prevent this. Bulky ligands can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination step.[12]
Homocoupling The coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) reacts with itself. Solution: In Sonogashira coupling, homocoupling (Glaser coupling) is often promoted by the copper co-catalyst in the presence of oxygen. Ensure strict anaerobic conditions.[5] If the problem persists, a copper-free Sonogashira protocol may be necessary. In Suzuki coupling, homocoupling of the boronic acid can be minimized by optimizing the base and reaction conditions.
Reduction of this compound The C-I bond is reduced to a C-H bond, forming decane. Solution: This can be caused by certain bases or impurities acting as hydride sources. Ensure high-purity reagents and consider screening different bases.

Data Presentation

Illustrative Impact of Common Catalyst Poisons
Poison Typical Source Concentration Mechanism of Poisoning Illustrative Effect on Yield
Sulfur Compounds Impurities in reagents/solventsppm levelStrong, irreversible coordination to Pd center, blocking active sites.[7]Severe decrease
Oxygen Atmospheric leaks> ppm levelOxidation of active Pd(0) to inactive Pd(II).[1]Significant decrease
Water Wet solvents/reagents> 0.1% v/vCan interfere with base activity and promote side reactions.Moderate decrease
Excess Iodide From substrate (this compound)High [I⁻]Formation of stable, inactive Pd-I complexes.[3][4]Moderate decrease
Nitrogen Ligands Amine/amide impuritiesppm levelCompetitive binding to the palladium center.[2]Mild to moderate decrease

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling of this compound

This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 268 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • K₃PO₄ (2.0 mmol, 424 mg, finely ground)

  • Anhydrous, degassed toluene (B28343) (5 mL) and water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the arylboronic acid.

  • Add anhydrous, degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Representative Heck-Type Reaction of this compound

This protocol is adapted from procedures for Heck-type reactions of unactivated alkyl iodides.[13]

Materials:

  • This compound (1.0 mmol, 268 mg)

  • Styrene (or other alkene, 2.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • 9-Methylacridine (ligand, 0.1 mmol, 17.9 mg)

  • Cs₂CO₃ (2.0 mmol, 652 mg)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂, 9-methylacridine, and Cs₂CO₃ to an oven-dried reaction vial equipped with a stir bar.

  • Add the alkene and this compound.

  • Add anhydrous, degassed DMF (5 mL).

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS if possible.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.

  • Wash the filtrate with water (3 x 15 mL) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Regeneration of a Poisoned Pd/C Catalyst

This protocol describes a general method for regenerating a palladium on carbon (Pd/C) catalyst that has become deactivated, for instance, by organic residues.

Procedure:

  • Recovery: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture using a suitable filter medium (e.g., celite pad).

  • Washing: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed products and starting materials. Follow this with several washes with a solvent in which organic poisons might be soluble (e.g., methanol (B129727) or chloroform).[14]

  • Aqueous Wash: Create a slurry of the catalyst in deionized water. Stir for 30 minutes, then filter. Repeat this step 2-3 times to remove any water-soluble salts.

  • Oxidative Treatment (Caution: Perform in a well-ventilated fume hood): Create a slurry of the washed catalyst in deionized water. While stirring, slowly add a 3% hydrogen peroxide solution dropwise. Continue stirring for 2-4 hours at room temperature. This step helps to oxidize and remove strongly adsorbed organic poisons.

  • Final Wash and Dry: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral. Then, wash with ethanol (B145695) or methanol to remove water.

  • Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The regenerated catalyst can then be stored under an inert atmosphere.

Visualizations

cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathways pd0 Active Pd(0)L₂ oa Oxidative Addition (R-I) pd0->oa this compound pd_black Pd(0) Agglomeration (Palladium Black) pd0->pd_black Aggregation pd2_ri R-Pd(II)L₂(I) oa->pd2_ri trans Transmetalation (R'-M) pd2_ri->trans Coupling Partner inactive_dimer Inactive [Pd(I)-I]₂ Dimer pd2_ri->inactive_dimer Dimerization pd2_rr R-Pd(II)L₂(R') trans->pd2_rr re Reductive Elimination pd2_rr->re re->pd0 Product R-R' poison_node Poisons (Sulfur, O₂, Excess I⁻) poison_node->pd0 Binds to Pd(0)

Catalyst deactivation pathways branching from the main catalytic cycle.

start Low / No Yield in this compound Coupling check_catalyst Is the Catalyst Active & Fresh? start->check_catalyst check_reagents Are Reagents & Solvents Pure & Degassed? check_catalyst->check_reagents Yes sol_catalyst Replace Catalyst check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions (Temp, Base, Solvent) Optimal? check_ligand Is the Ligand Appropriate for Alkyl Halides? check_conditions->check_ligand Yes sol_conditions Optimize Temperature, Base, and Solvent check_conditions->sol_conditions No check_reagents->check_conditions Yes sol_reagents Purify Reagents, Improve Degassing check_reagents->sol_reagents No sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_ligand->sol_ligand No success Improved Yield check_ligand->success Yes sol_catalyst->check_reagents sol_conditions->check_ligand sol_reagents->check_conditions sol_ligand->success

Troubleshooting workflow for low yield in this compound coupling reactions.

References

Technical Support Center: Cross-Coupling Reactions of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1-iododecane in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in cross-coupling reactions involving this compound?

A1: The base plays several crucial roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by activating the organoboron species.[1] In Heck reactions, the base is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[2] For Sonogashira couplings, an amine base is used to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[3][4] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine nucleophile, allowing it to bind to the palladium center.[5]

Q2: How does the strength of the base affect reactions with this compound?

A2: The choice of base strength is critical. A base must be strong enough to facilitate the desired catalytic step (e.g., deprotonate an amine or activate a boronic acid) but not so strong that it causes unwanted side reactions.[6] With alkyl halides like this compound, a common side reaction is β-hydride elimination. Overly strong bases can promote this pathway, leading to the formation of 1-decene (B1663960) and reduced yield of the desired coupled product.

Q3: Can the choice of base influence catalyst stability?

A3: Yes, the base can impact the stability and activity of the palladium catalyst. Some bases can interact with the palladium center or the ligands. For instance, in Buchwald-Hartwig aminations, the amine substrate or product can sometimes act as a ligand and inhibit the catalyst; using a strong, non-coordinating base helps mitigate this.[7] The proper choice of base helps maintain an efficient catalytic cycle and prevents the formation of inactive palladium species like palladium black.[8][9]

Q4: Are there general guidelines for selecting a base for a specific type of cross-coupling reaction with this compound?

A4: Yes, general guidelines exist based on the reaction type:

  • Suzuki-Miyaura: Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, often in the presence of water.[10][11]

  • Heck: Organic amine bases like triethylamine (B128534) (Et₃N) or inorganic bases like potassium acetate (B1210297) are typical.[12]

  • Sonogashira: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is standard.[3]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are common choices.[7][8]

  • Kumada: This reaction uses a Grignard reagent, which is inherently basic, so an external base is typically not added.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on the role of the base.

Issue 1: Low or No Conversion of this compound

Potential Cause Recommended Action
Inappropriate Base Strength The base may be too weak to facilitate the key step in the catalytic cycle. For Suzuki reactions, switch from a carbonate to a stronger phosphate (B84403) base. For Buchwald-Hartwig aminations, ensure a strong base like NaOt-Bu is used.[6][7]
Poor Base Solubility The base may not be sufficiently soluble in the reaction solvent. For Suzuki reactions, adding a small amount of water can help dissolve inorganic bases like K₃PO₄.[10] For other reactions, consider switching to a more soluble organic base or a different solvent system.
Base Degradation Some bases, especially organic amines, can degrade over time or react with atmospheric CO₂. Use a freshly opened bottle or purify the base before use (e.g., distillation of triethylamine).[9]

Issue 2: Significant Formation of 1-Decene (β-Hydride Elimination Product)

Potential Cause Recommended Action
Base is Too Strong A very strong base can promote the β-hydride elimination pathway from the alkyl-palladium intermediate.[14] Switch to a milder base (e.g., from an alkoxide to a carbonate).
High Reaction Temperature Higher temperatures can favor elimination side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.[15]
Bulky Ligand Not Used Bulky, electron-rich ligands on the palladium catalyst can promote the desired reductive elimination over β-hydride elimination.[10] Ensure an appropriate ligand (e.g., a Buchwald-type biarylphosphine) is being used.

Issue 3: Formation of Homocoupled Products

Potential Cause Recommended Action
Presence of Oxygen (Sonogashira) In Sonogashira couplings, oxygen promotes the copper-mediated homocoupling of the alkyne (Glaser coupling). Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Incorrect Base (Suzuki) While less common with alkyl halides, certain conditions can favor the homocoupling of the boronic acid.[10] Re-evaluate the base and solvent system; sometimes a change from aqueous to anhydrous conditions can help.

Data Presentation: Effect of Base in Cross-Coupling Reactions

The following table provides a qualitative summary of common bases and their typical performance in various cross-coupling reactions involving alkyl halides like this compound.

Coupling Reaction Base Typical Strength Common Solvents Key Considerations & Potential Issues
Suzuki-Miyaura K₂CO₃, Na₂CO₃ModerateToluene/H₂O, Dioxane/H₂OGood general-purpose bases.[16] May require heating.
K₃PO₄StrongToluene, Dioxane, THFOften more effective than carbonates for challenging substrates.[11]
Cs₂CO₃StrongDioxane, TolueneHighly effective but more expensive. Can be used under anhydrous conditions.
Heck Et₃N, DIPEAModerate (Organic)DMF, AcetonitrileActs as both base and solvent in some cases. Must be pure.[9]
K₂CO₃, NaOAcModerate (Inorganic)DMF, DMAcGood for substrates sensitive to strong organic bases.
Sonogashira Et₃N, PiperidineModerate (Amine)THF, TolueneActs as both base and solvent. Rigorous degassing is critical to prevent homocoupling.[3][9]
Buchwald-Hartwig NaOt-BuVery StrongToluene, DioxaneThe standard for many C-N couplings. Highly moisture-sensitive.[15]
LHMDS, KHMDSVery StrongTHF, TolueneStrong, non-nucleophilic alternative to alkoxides.[8]
Cs₂CO₃, K₃PO₄Moderate-StrongDioxane, TolueneMilder options for base-sensitive substrates, may require higher temperatures or more active catalysts.[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and may require optimization.

Materials:

  • This compound (1.0 equiv.)

  • Alkyl- or Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk tube and dry the vessel under vacuum with a heat gun. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: Under a positive pressure of inert gas, add the palladium catalyst, the boronic acid, and the base to the Schlenk tube.

  • Degassing: Seal the tube and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Addition of Liquids: Add the degassed solvent via syringe, followed by the this compound.

  • Reaction: Place the sealed tube in a preheated oil bath or aluminum block set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously for the specified reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagent Quality (this compound, Coupling Partner) start->check_reagents check_catalyst 2. Verify Catalyst Activity (Use Pre-catalyst or Fresh Source) check_reagents->check_catalyst check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions sub_base Focus on Base check_conditions->sub_base cause1 Is Base Strong Enough? sub_base->cause1 cause2 Is Base Soluble? cause1->cause2 Yes sol1_no Action: Use Stronger Base (e.g., Carbonate -> Phosphate) cause1->sol1_no No cause3 Is β-Hydride Elimination Observed? cause2->cause3 Yes sol2_no Action: Change Solvent or Add Water (for Suzuki) cause2->sol2_no No sol3_yes Action: Use Weaker Base and/or Bulky Ligand cause3->sol3_yes Yes end_reassess Re-run and Monitor cause3->end_reassess No sol1_no->end_reassess sol2_no->end_reassess sol3_yes->end_reassess

Caption: Troubleshooting workflow for low yield in this compound cross-coupling reactions.

Base_Selection_Logic start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald base_suzuki Use Inorganic Base (K₂CO₃, K₃PO₄, Cs₂CO₃) suzuki->base_suzuki base_heck Use Organic Amine or Inorganic Carboxylate (Et₃N, NaOAc) heck->base_heck base_sonogashira Use Amine Base (Et₃N, DIPEA) sonogashira->base_sonogashira base_buchwald Use Strong, Non-Nucleophilic Base (NaOt-Bu, LHMDS) buchwald->base_buchwald check_sensitivity Are Substrates Base-Sensitive? base_suzuki->check_sensitivity base_buchwald->check_sensitivity mild_base Consider Milder Base (e.g., K₃PO₄ instead of NaOt-Bu) May require higher temp. check_sensitivity->mild_base Yes

Caption: Decision logic for selecting a base for this compound cross-coupling reactions.

References

Validation & Comparative

Navigating Nucleophilic Substitution: A Comparative Analysis of 1-Iododecane and 1-Bromodecane in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of alkylating agents is a cornerstone of efficient synthetic strategy. In the landscape of SN2 reactions, the choice of the alkyl halide leaving group is a critical determinant of reactivity and overall success of a transformation. This guide presents an objective, data-supported comparison of two homologous long-chain alkyl halides, 1-iododecane and 1-bromodecane (B1670165), to inform their application in nucleophilic substitution reactions.

The Decisive Role of the Leaving Group in SN2 Reactions

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted process where a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of a leaving group. The rate of this single-step reaction is directly proportional to the concentrations of both the nucleophile and the substrate. A principal factor governing the reaction kinetics is the nature of the leaving group. An ideal leaving group is a species that is stable upon its departure, which generally corresponds to a weak base.

In the context of 1-halodecanes, the halide ion serves as the leaving group. The superiority of iodide as a leaving group compared to bromide is a well-established principle in organic chemistry.[1][2] This enhanced leaving group ability of iodide is primarily attributed to two key factors:

  • Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. A lower bond dissociation energy means that less energy is required to cleave the C-I bond in the transition state, resulting in a lower activation energy and, consequently, a faster reaction rate.[3]

  • Anionic Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). The negative charge is dispersed over a greater volume, leading to a more stable anion in solution.[3] This increased stability of the departing iodide ion makes it a more favorable leaving group.

Quantitative Comparison of Reactivity

Substrate (Proxy)Leaving GroupRelative Rate Constant (krel)
n-Butyl IodideI⁻~30,000
n-Butyl BromideBr⁻1,000

Note: The data presented is for n-butyl halides reacting with a chloride nucleophile in acetone (B3395972) and is used to illustrate the established reactivity trend. The relative rates are proxies for this compound and 1-bromodecane.[4]

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 1-bromodecane, a competitive SN2 reaction can be performed and the product distribution analyzed over time. A common method for such a study is a Finkelstein-type reaction, where a halide is displaced by another.

Comparative Kinetic Analysis of this compound and 1-Bromodecane with Sodium Azide (B81097)

This protocol outlines a method to determine the second-order rate constants for the SN2 reaction of this compound and 1-bromodecane with sodium azide in an acetone solvent.

Objective: To quantitatively compare the SN2 reactivity of this compound and 1-bromodecane with sodium azide.

Materials:

  • This compound

  • 1-Bromodecane

  • Sodium azide (NaN₃)

  • Anhydrous Acetone

  • Standardized solution of silver nitrate (B79036) (AgNO₃)

  • Dichlorofluorescein indicator

  • Volumetric flasks, pipettes, burette, and constant temperature bath

Procedure:

  • Solution Preparation:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-bromodecane in separate volumetric flasks using anhydrous acetone as the solvent.

    • Prepare a solution of sodium azide (e.g., 0.1 M) in anhydrous acetone in a separate volumetric flask.

  • Reaction Setup:

    • Equilibrate the reactant solutions to a constant temperature (e.g., 25°C) in a water bath.

    • To initiate the reaction, mix equal volumes of the alkyl halide solution and the sodium azide solution in a reaction vessel maintained at the constant temperature.

  • Kinetic Monitoring:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding the aliquot to a known volume of a standardized silver nitrate solution. This will precipitate the unreacted azide ions as silver azide (AgN₃).

    • Back-titrate the excess silver nitrate with a standardized solution of sodium chloride using dichlorofluorescein as an indicator to determine the concentration of unreacted azide ions.

  • Data Analysis:

    • Plot the reciprocal of the azide ion concentration (1/[N₃⁻]) against time.

    • For a second-order reaction, this plot should yield a straight line.

    • The slope of the line is equal to the second-order rate constant (k).

    • Compare the rate constants obtained for this compound and 1-bromodecane to determine their relative reactivity.

Visualizing the SN2 Pathway and Experimental Logic

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and the logical workflow of a comparative experiment.

SN2_Mechanism reactant Nu⁻ + R-X ts [Nu---R---X]⁻ reactant->ts Backside Attack product Nu-R + X⁻ ts->product Leaving Group Departs

Caption: Generalized SN2 reaction mechanism showing backside attack and the transition state.

Experimental_Workflow start Prepare Equimolar Solutions (this compound, 1-Bromodecane, NaN₃ in Acetone) react Initiate Reactions at Constant Temperature start->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Reaction with AgNO₃ sample->quench titrate Back-titrate with NaCl quench->titrate analyze Calculate [N₃⁻] vs. Time titrate->analyze plot Plot 1/[N₃⁻] vs. Time analyze->plot compare Compare Rate Constants (k) plot->compare

Caption: Logical workflow for the comparative kinetic analysis of this compound and 1-bromodecane.

References

A Comparative Analysis of 1-Iododecane and 1-Chlorodecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate reagents is a critical factor influencing reaction efficiency, yield, and overall project timelines. Among the versatile building blocks available, long-chain haloalkanes such as 1-iododecane and 1-chlorodecane (B1663957) are frequently employed. This guide provides a detailed comparative study of these two essential compounds, offering insights into their physicochemical properties, relative reactivity, and practical applications, supported by experimental protocols and data-driven visualizations.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of this compound and 1-chlorodecane is crucial for their effective use in the laboratory. The following table summarizes their key physicochemical characteristics.

PropertyThis compound1-Chlorodecane
Molecular Formula C₁₀H₂₁IC₁₀H₂₁Cl
Molecular Weight ( g/mol ) 268.18[1][2]176.72[3]
Appearance Colorless to light yellow liquid[2]Colorless to light yellow liquid[4]
Boiling Point (°C) 264.2 at 760 mmHg223 - 226[4]
Melting Point (°C) -16[5]-34[6][7][8]
Density (g/mL) 1.257 at 25°C[1]0.868 at 25°C[8]
Refractive Index (n20/D) 1.485[1]1.437[8]
Solubility Insoluble in water; soluble in organic solvents.[2]Insoluble in water; soluble in many organic solvents like ethanol (B145695) and ether.[4]

Reactivity Comparison: The Halogen's Role

The primary difference in the chemical behavior of this compound and 1-chlorodecane stems from the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates their relative reactivity in nucleophilic substitution reactions, a cornerstone of their synthetic utility.

In both Sₙ1 and Sₙ2 reactions, the C-X bond is broken. A weaker bond leads to a lower activation energy and, consequently, a faster reaction rate. The bond dissociation energies for C-I and C-Cl are approximately 228 kJ/mol and 324 kJ/mol, respectively. This substantial difference in bond strength renders This compound a significantly more reactive substrate than 1-chlorodecane in nucleophilic substitution reactions.

This enhanced reactivity makes this compound the preferred choice for reactions where a higher rate is desired or when dealing with weaker nucleophiles. Conversely, 1-chlorodecane's lower reactivity can be advantageous when greater stability or selectivity is required.

A classic example illustrating this reactivity difference is the Finkelstein reaction , where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone, highlighting the favorable thermodynamics of forming the C-I bond from a C-Cl bond in this system.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for two common and important reaction types are provided below: the Williamson ether synthesis and the formation of a Grignard reagent.

Experimental Protocol 1: Williamson Ether Synthesis of Decyl Phenyl Ether

This protocol outlines the synthesis of decyl phenyl ether from phenol (B47542) and either this compound or 1-chlorodecane, allowing for a direct comparison of their performance.

Materials:

  • Phenol

  • This compound or 1-Chlorodecane

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in anhydrous DMF.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • To this mixture, add either this compound (1.05 equivalents) or 1-chlorodecane (1.05 equivalents).

  • Heat the reaction mixture to 80°C and maintain this temperature for 4 hours (for this compound) or 12 hours (for 1-chlorodecane). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain decyl phenyl ether.

Expected Outcome:

Due to its higher reactivity, the reaction with This compound is expected to proceed faster and potentially give a higher yield under identical reaction times compared to 1-chlorodecane.

Experimental Protocol 2: Synthesis of Decylmagnesium Halide (Grignard Reagent)

This protocol describes the formation of a Grignard reagent from either this compound or 1-chlorodecane.

Materials:

  • Magnesium turnings

  • This compound or 1-Chlorodecane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, magnetic stirrer.

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of either this compound (1.0 equivalent) or 1-chlorodecane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the haloalkane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining haloalkane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

Expected Outcome:

The formation of the Grignard reagent is typically faster and easier to initiate with This compound due to its greater reactivity. 1-Chlorodecane may require more vigorous initiation and longer reaction times. The resulting Grignard reagent can then be used in subsequent reactions, such as additions to carbonyl compounds.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the comparative reactivity and a typical experimental workflow.

G cluster_reactivity Comparative Reactivity in Nucleophilic Substitution This compound This compound Faster Reaction Rate Faster Reaction Rate This compound->Faster Reaction Rate Weaker C-I Bond 1-Chlorodecane 1-Chlorodecane Slower Reaction Rate Slower Reaction Rate 1-Chlorodecane->Slower Reaction Rate Stronger C-Cl Bond

Caption: Comparative reactivity of this compound and 1-Chlorodecane.

G start Start: Williamson Ether Synthesis reactants Phenol + NaOH + DMF start->reactants add_halide Add This compound or 1-Chlorodecane reactants->add_halide heat_iodo Heat at 80°C (Shorter time) add_halide->heat_iodo This compound heat_chloro Heat at 80°C (Longer time) add_halide->heat_chloro 1-Chlorodecane workup Aqueous Workup & Extraction heat_iodo->workup heat_chloro->workup purification Column Chromatography workup->purification product Decyl Phenyl Ether purification->product

Caption: Experimental workflow for Williamson ether synthesis.

Conclusion

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Iodoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkyl halides is a fundamental aspect of organic synthesis, underpinning the construction of a vast array of molecules, including active pharmaceutical ingredients. Among the haloalkanes, iodoalkanes stand out for their high reactivity, a consequence of the relatively weak carbon-iodine bond. Understanding the nuanced differences in reactivity between primary and secondary iodoalkanes is crucial for controlling reaction pathways and optimizing synthetic routes. This guide provides an objective comparison of the performance of primary and secondary iodoalkanes in nucleophilic substitution (S(_N)2) and elimination (E2) reactions, supported by experimental data and detailed methodologies.

Executive Summary

The structural arrangement of iodoalkanes—specifically, whether the iodine atom is attached to a primary or a secondary carbon—profoundly influences their reaction kinetics and mechanistic pathways. Primary iodoalkanes, with their minimal steric hindrance, are highly susceptible to S(_N)2 reactions. In contrast, secondary iodoalkanes, which present a more sterically crowded environment, exhibit a greater propensity for E2 reactions, particularly in the presence of a strong, bulky base. This guide will delve into the quantitative differences in reactivity and provide the necessary experimental frameworks for their evaluation.

Data Presentation: A Quantitative Comparison of Reactivity

The following table summarizes the relative reaction rates for a representative primary iodoalkane (1-iodobutane) and a secondary iodoalkane (2-iodobutane) in S(_N)2 and E2 reactions. This data, compiled from established chemical principles and computational studies, highlights the significant impact of substrate structure on reactivity.

IodoalkaneStructureTypeRelative Rate of S(_N)2 Reaction (with NaI in Acetone)Relative Rate of E2 Reaction (with KOtBu in t-BuOH)
1-Iodobutane (B1219991)CH₃CH₂CH₂CH₂IPrimary (1°)~30~1
2-Iodobutane (B127507)CH₃CH₂CH(I)CH₃Secondary (2°)1~5

Note: The relative rates are illustrative and based on the established principles of S(_N)2 and E2 reactions, supported by computational models and qualitative experimental observations. The S(_N)2 reaction rate for 1-iodobutane is significantly faster than for 2-iodobutane due to reduced steric hindrance[1]. Conversely, the E2 reaction is favored for the secondary iodoalkane as it leads to the formation of a more substituted (and thus more stable) alkene product.

Reaction Pathways and Controlling Factors

The competition between substitution and elimination is a key consideration in the reactions of iodoalkanes. The preferred pathway is determined by several factors, including the structure of the iodoalkane, the nature of the nucleophile/base, and the reaction conditions.

Nucleophilic Substitution (S(_N)2)

The S(_N)2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the iodine, and the iodide ion is simultaneously displaced. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.

  • Primary Iodoalkanes: The carbon atom attached to the iodine in a primary iodoalkane is bonded to only one other carbon atom, leaving it relatively unhindered. This allows for easy backside attack by a nucleophile, resulting in a fast S(_N)2 reaction rate.

  • Secondary Iodoalkanes: In a secondary iodoalkane, the carbon atom bearing the iodine is attached to two other carbon atoms. This increased steric bulk impedes the approach of the nucleophile, leading to a significantly slower S(_N)2 reaction rate compared to its primary counterpart.

Elimination (E2)

The E2 reaction is also a one-step process where a base removes a proton from a carbon atom adjacent to the one bearing the iodine, leading to the formation of a double bond and the expulsion of the iodide ion.

  • Primary Iodoalkanes: While E2 reactions can occur with primary iodoalkanes, they are generally slower than with secondary iodoalkanes. This is because the primary substrate leads to a less substituted, and therefore less stable, alkene product.

  • Secondary Iodoalkanes: Secondary iodoalkanes are more prone to E2 reactions, especially with strong, sterically hindered bases like potassium tert-butoxide. The elimination reaction of a secondary iodoalkane can lead to the formation of a more substituted and thermodynamically more stable alkene (Zaitsev's rule), which is a driving force for this pathway.

Mandatory Visualization

S(_N)2 Reaction Mechanism

Kinetic_Workflow start Start Reaction sample Withdraw Aliquot at Timed Intervals start->sample sample->sample Repeat quench Quench Reaction sample->quench analyze Analyze Aliquot (e.g., GC, Titration) quench->analyze data Record and Analyze Data (Concentration vs. Time) analyze->data rate_constant Calculate Rate Constant (k) data->rate_constant

References

A Comparative Guide to the Kinetic Analysis of 1-Iododecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 1-iododecane in bimolecular nucleophilic substitution (SN2) reactions. As a primary alkyl iodide, this compound serves as an excellent substrate for investigating the interplay of nucleophile strength and solvent effects on reaction rates. This document summarizes key kinetic data, details reaction mechanisms, and provides standardized experimental protocols for kinetic analysis, offering a valuable resource for optimizing synthetic routes and understanding reaction dynamics.

Executive Summary

Nucleophilic substitution reactions involving this compound predominantly follow the SN2 pathway. This mechanism is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the iodide leaving group.[1][2] The rate of this bimolecular reaction is highly sensitive to the nature of the nucleophile, the choice of solvent, and the reaction temperature. Due to the primary nature of the substrate, the unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is energetically unfavorable. However, competition from the bimolecular elimination (E2) pathway may be observed, particularly when employing sterically hindered, strongly basic nucleophiles. A thorough understanding of the kinetics of these reactions is paramount for the strategic design of synthetic pathways and the development of novel chemical entities.

Data Presentation: A Comparative Analysis of Reaction Kinetics

Table 1: Effect of Nucleophile on the SN2 Reaction Rate with 1-Halobutane in Acetone (B3395972) at 25°C

This table illustrates the well-established trend of nucleophilicity. Note that the data is for n-butyl halides and serves to demonstrate the expected relative reactivity with this compound. The trend of I > Br as a leaving group is consistent across primary alkyl halides.[3]

Nucleophile (Nu⁻)SubstrateRelative Rate Constant (k)
I⁻n-BuBr1.00
CN⁻n-BuBr0.83
N₃⁻n-BuBr0.67
SCN⁻n-BuBr0.42
Cl⁻n-BuBr0.008
I⁻n-BuI~5-10

Table 2: Effect of Leaving Group on the SN2 Reaction Rate with Azide (B81097) (N₃⁻) in Acetone

This table highlights the superior leaving group ability of iodide compared to other halides. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, facilitating its cleavage in the SN2 transition state.[4] This results in significantly faster reaction rates.[4]

SubstrateRelative Rate Constant (k)
This compound~30,000
1-Bromodecane (B1670165)1,000
1-Chlorodecane40

Table 3: Effect of Solvent on the SN2 Reaction Rate of 1-Bromobutane with Azide (N₃⁻)

The choice of solvent profoundly impacts the rate of SN2 reactions. Polar aprotic solvents, such as acetone and DMF, are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive. In contrast, polar protic solvents, like ethanol (B145695) and methanol, form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing the reaction rate.

SolventDielectric Constant (ε)Relative Rate Constant (k)
Dimethylformamide (DMF)372800
Acetone211000
Ethanol244
Methanol331

Mandatory Visualization

SN2_Mechanism reactant Nu⁻ + C₁₀H₂₁-I transition_state [Nu···C₁₀H₂₁···I]⁻ reactant->transition_state Backside Attack product Nu-C₁₀H₂₁ + I⁻ transition_state->product Inversion of Stereochemistry

Caption: SN2 reaction pathway for this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Equilibrate reactants (this compound, Nucleophile, Solvent) to reaction temperature B Initiate reaction by mixing reactants A->B C Withdraw aliquots at timed intervals B->C D Quench reaction in each aliquot C->D E Analyze aliquots (e.g., GC, Titration) D->E F Determine reactant/product concentration E->F G Plot kinetic data (e.g., 1/[Reactant] vs. time) F->G H Calculate rate constant (k) from slope G->H

Caption: General experimental workflow for kinetic analysis.

Experimental Protocols

Protocol 1: Kinetic Analysis by Gas Chromatography (GC)

This protocol describes a method for comparing the SN2 reactivity of this compound and an alternative, 1-bromodecane, through a competition experiment.

Objective: To semi-quantitatively compare the SN2 reactivity of this compound and 1-bromodecane with sodium azide in acetone.

Materials:

  • This compound

  • 1-Bromodecane

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Dodecane (B42187) (internal standard)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted water bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Standard Preparation: Prepare a standard mixture containing known concentrations of this compound, 1-bromodecane, and the dodecane internal standard in acetone. This will be used to determine the relative response factors of the analytes.

  • Reaction Setup: In a round-bottom flask, dissolve a known quantity of sodium azide in anhydrous acetone. Add a known amount of dodecane to serve as an internal standard. Place the flask in a thermostatted water bath to equilibrate at the desired reaction temperature (e.g., 50°C).

  • Reaction Initiation: To the stirred solution of sodium azide, add equimolar amounts of this compound and 1-bromodecane. Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold water and diethyl ether. Shake vigorously to extract the organic components into the ether layer.

  • GC Analysis: Inject a small sample of the ether layer into the GC-FID. The GC method should be optimized to separate this compound, 1-bromodecane, and the dodecane internal standard.

  • Data Analysis: Integrate the peak areas of this compound, 1-bromodecane, and the internal standard in each chromatogram.[5] By comparing the disappearance of the starting materials over time, the relative reactivity can be determined. The more reactive alkyl halide will be consumed at a faster rate.[6]

Protocol 2: Kinetic Analysis by Titration

This protocol provides a method for determining the second-order rate constant for the reaction of this compound with sodium azide in acetone.[3]

Objective: To determine the second-order rate constant for the SN2 reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Standardized silver nitrate (B79036) (AgNO₃) solution

  • Potassium chromate (B82759) (K₂CrO₄) indicator

  • Volumetric flasks, pipettes, burette

  • Thermostatted water bath

  • Ice bath

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous acetone.

  • Reaction Initiation: Place the sodium azide solution in a flask and allow it to equilibrate in the thermostatted water bath. In a separate flask, equilibrate the this compound solution. To start the reaction, rapidly add the this compound solution to the sodium azide solution and start a timer.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and transfer it to a flask containing ice-cold water to quench the reaction.

  • Titration: Add a few drops of potassium chromate indicator to the quenched aliquot. Titrate the unreacted sodium azide with a standardized solution of silver nitrate. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.

  • Data Analysis:

    • Calculate the concentration of unreacted sodium azide at each time point.

    • Determine the concentration of this compound at each time point based on the stoichiometry of the reaction.

    • Plot the reciprocal of the concentration of this compound (1/[C₁₀H₂₁I]) versus time.

    • For a second-order reaction, this plot should yield a straight line. The slope of this line is equal to the second-order rate constant (k).[3]

By performing these kinetic experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. This comprehensive kinetic analysis provides valuable insights into the factors governing the nucleophilic substitution reactions of this compound, enabling researchers to make informed decisions in the design and optimization of synthetic processes.

References

A Comparative Guide to the Purity Analysis of 1-Iododecane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of chemical compounds, ensuring the reliability of experimental results and meeting regulatory standards. For 1-iododecane, a key intermediate in organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), offers a powerful, direct, and non-destructive method for purity assessment. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques for the purity analysis of this compound, supported by experimental data and detailed protocols.

Data Presentation

The purity of this compound can be affected by residual starting materials, byproducts, or degradation products. ¹H NMR spectroscopy is highly effective in identifying and quantifying these impurities.

Table 1: ¹H NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityNumber of Protons
This compound -CH₂-I ~3.18 Triplet 2
-CH₂-CH₂-I~1.82Multiplet2
-(CH₂)₇-~1.27Multiplet14
-CH₃~0.89Triplet3
1-Decanol-CH₂-OH~3.64Triplet2
-(CH₂)₈-~1.26Multiplet16
-CH₃~0.88Triplet3
Decane-(CH₂)₈-~1.26Multiplet16
-CH₃~0.88Triplet6
1,10-Diiododecane-CH₂-I~3.18Triplet4
-CH₂-CH₂-I~1.82Multiplet4
-(CH₂)₆-~1.29-1.40Multiplet12

Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent.[1]

Table 2: Comparison of Analytical Techniques for Purity Analysis of this compound

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase; detection by ionization in a flame.Separation based on partitioning between mobile and stationary phases; detection based on changes in refractive index.
Quantification Absolute, using a certified internal standard.[2][3]Relative (area percent) or absolute with a specific reference standard.Relative (area percent) or absolute with a specific reference standard.
Structural Info Yes, provides detailed structural information of analyte and impurities.No, retention time is the primary identifier.No, retention time is the primary identifier.
Sensitivity Moderate (µg to mg).[4]High (pg to ng).[5]Low to moderate.
Precision Very High (RSD < 1%).[5]High (RSD < 2%).[5]Moderate.
Sample Prep Simple weighing and dissolution.[6][7]Dilution in a volatile solvent.Dissolution in mobile phase.[8]
Non-volatile Impurities Detects non-volatile impurities.Does not detect non-volatile impurities.Detects non-volatile impurities.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).Does not detect non-volatile or thermally unstable impurities.Universal detection for non-volatile compounds.[8]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination of this compound

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.[6]

    • Accurately weigh approximately 5-10 mg of a high-purity internal standard (with a known purity) into the same vial. The standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (e.g., CDCl₃).[7]

    • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters for quantitative analysis include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A conservative value of 30-60 seconds is often sufficient.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

      • Dummy Scans: 4

    • Ensure the spectral width is adequate to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.1-0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet at ~3.18 ppm corresponding to the -CH₂-I protons) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis of this compound

This protocol provides a method for determining the relative purity of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable volatile solvent.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Detector: FID at 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Mandatory Visualization

The following diagrams illustrate the workflow for the purity analysis of this compound by qNMR and a logical comparison with GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound sample weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve mixture in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set quantitative parameters (d1, pulse) load_sample->setup_params acquire Acquire 1H NMR spectrum setup_params->acquire process_fid Fourier transform, phasing, baseline correction acquire->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity using the standard formula integrate->calculate result Purity (%) calculate->result

Caption: Workflow for the purity analysis of this compound by quantitative NMR (qNMR).

Method_Comparison cluster_qnmr qNMR Analysis cluster_gcfid GC-FID Analysis qnmr_node Quantitative ¹H NMR qnmr_adv Advantages: - Absolute quantification - Structural information - Non-destructive - High precision qnmr_node->qnmr_adv qnmr_lim Limitations: - Moderate sensitivity - Does not detect 'NMR silent' impurities qnmr_node->qnmr_lim gcfid_node Gas Chromatography-FID gcfid_adv Advantages: - High sensitivity - Robust and routine - Cost-effective gcfid_node->gcfid_adv gcfid_lim Limitations: - Relative quantification (typically) - No structural information - Destructive - Not suitable for non-volatile impurities gcfid_node->gcfid_lim Purity_Analysis Purity Analysis of This compound Purity_Analysis->qnmr_node Purity_Analysis->gcfid_node

Caption: Logical comparison of qNMR and GC-FID for this compound purity analysis.

References

A Comparative Guide to the HPLC Analysis of 1-Iododecane and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-iododecane and a representative suite of its common reaction products. Experimental data from established literature and theoretical principles are presented to support the objective comparison of different analytical approaches.

Introduction to this compound and its Reactivity

This compound is a long-chain alkyl halide commonly employed as a synthetic intermediate. Its reactivity is dominated by the susceptibility of the carbon-iodine bond to nucleophilic substitution and elimination reactions. Understanding the separation of this compound from its potential products and byproducts is crucial for monitoring reaction progress and ensuring the purity of the desired compound.

This guide will focus on the HPLC analysis of a model reaction mixture containing:

  • This compound (Starting Material)

  • Decyl Phenyl Ether (Product of Williamson Ether Synthesis)

  • 1-Azidodecane (Product of Azide Substitution)

  • 1-Decanol (Potential Hydrolysis Product)

  • 1-Decene (Potential Elimination Byproduct)

Comparative HPLC Methods for the Analysis of this compound and its Derivatives

The separation of this compound and its derivatives can be effectively achieved using reversed-phase HPLC. Due to the nonpolar nature of the decyl chain in all compounds, a C18 or C8 stationary phase is suitable. The primary difference in retention will be dictated by the polarity of the functional group.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Data Presentation: Predicted Elution Order and Method Comparison

The following tables summarize the predicted elution order and compare two common reversed-phase

A Comparative Guide to Palladium Catalysts for 1-Iododecane Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For substrates such as 1-iododecane, a long-chain alkyl halide, the choice of an appropriate palladium catalyst is critical to achieving optimal reaction outcomes. This guide provides a comparative analysis of commonly employed palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of this compound with phenylboronic acid. The data has been compiled from literature sources and represents typical reaction conditions and achievable yields.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄1-5Na₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-1002-1285-95[1]
Pd(dppf)Cl₂1-3K₂CO₃THF or DME60-801-690-98[1]
Pd(OAc)₂ / SPhos2 / 4KFToluene/H₂O804~95 (estimated for similar substrates)[2]
Pd-NHC Complex1-3K₂CO₃C₂H₅OH806>95[3]

Note: Yields are highly dependent on specific reaction conditions and substrate purity. The data presented should be considered representative.

Experimental Protocols

Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using different palladium catalysts are provided below.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0 mmol).[1] The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (specified mol%) and any additional ligand are added under a positive flow of inert gas. The appropriate solvent system is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Protocol 1: Using Pd(PPh₃)₄

  • Reactants: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol).

  • Catalyst: Pd(PPh₃)₄ (3 mol%).

  • Solvent: Toluene/H₂O (4:1, 5 mL).

  • Temperature: 90 °C.

  • Time: 8 hours.

Protocol 2: Using Pd(dppf)Cl₂

  • Reactants: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).

  • Catalyst: Pd(dppf)Cl₂ (2 mol%).

  • Solvent: THF (5 mL).

  • Temperature: 70 °C.

  • Time: 4 hours.

Protocol 3: Using a Buchwald Ligand (SPhos)

  • Reactants: this compound (1.0 mmol), phenylboronic acid (1.5 mmol), KF (2.0 mmol).

  • Catalyst: Pd(OAc)₂ (2 mol%), SPhos (4 mol%).

  • Solvent: Toluene/H₂O (10:1, 5 mL).

  • Temperature: 80 °C.

  • Time: 4 hours.

Protocol 4: Using an N-Heterocyclic Carbene (NHC) Complex

  • Reactants: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).

  • Catalyst: Pd-NHC@Eu-BCI (25 mg, catalyst loading dependent on Pd content).[3]

  • Solvent: C₂H₅OH (5 mL).[3]

  • Temperature: 80 °C.[3]

  • Time: 6 hours.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl R-Pd(II)L_n-R' transmetalation->pd_diaryl r_boron R'-B(OR)₂ r_boron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Combine this compound, Phenylboronic Acid, and Base start->reagents degas Degas with Inert Gas reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst solvent Add Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Work-up: Cool, Dilute, Wash monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Final Product purification->product

Typical Experimental Workflow

References

Validating the Synthesis of 1-Iododecane: A Comparative Guide to Three Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient and reliable synthesis of alkyl iodides, such as 1-iododecane, is a fundamental requirement. This compound serves as a versatile intermediate in a variety of chemical transformations, including nucleophilic substitutions and the formation of Grignard reagents. This guide provides a comprehensive comparison of three distinct and established synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. The methodologies covered are the Finkelstein reaction, the Appel reaction, and a classical approach utilizing phosphorus and iodine.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway for this compound is contingent on several factors, including the availability of starting materials, desired yield and purity, reaction time, and the reaction scale. The following table summarizes the key quantitative data for the three discussed methods, providing a clear basis for comparison.

ParameterRoute 1: Finkelstein ReactionRoute 2: Appel ReactionRoute 3: Phosphorus/Iodine Method
Starting Material 1-Bromodecane1-Decanol1-Decanol
Key Reagents Sodium Iodide, AcetoneTriphenylphosphine, IodineRed Phosphorus, Iodine
Reported Yield ~90-95% (estimated)~85-90%[1]~80-90%[2]
Purity High (after filtration)High (after chromatography)Good (after distillation)
Reaction Time 12-24 hours2-4 hours2-3 hours
Reaction Temperature Reflux (~56°C)Room TemperatureReflux (~100°C)

Reaction Pathways and Methodologies

Route 1: The Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding alkyl chlorides or bromides.[3] This S\textsubscript{N}2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.

Finkelstein_Reaction Finkelstein Reaction Workflow start Start: 1-Bromodecane & Sodium Iodide in Acetone reflux Reflux Reaction Mixture start->reflux precipitate Precipitation of NaBr reflux->precipitate filtration Filter to Remove NaBr precipitate->filtration evaporation Evaporate Acetone filtration->evaporation extraction Dissolve in Ether & Wash with Water evaporation->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Remove Solvent to Yield this compound drying->purification end End: Pure this compound purification->end Appel_Reaction Appel Reaction Workflow start Start: 1-Decanol, PPh3, Iodine in Dichloromethane reaction Stir at Room Temperature start->reaction quench Quench with Sodium Thiosulfate reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash with Brine extraction->wash drying Dry Organic Layer (e.g., MgSO4) wash->drying purification Column Chromatography drying->purification end End: Pure this compound purification->end Phosphorus_Iodine_Method Phosphorus/Iodine Method Workflow start Start: 1-Decanol & Red Phosphorus add_iodine Add Iodine Portion-wise start->add_iodine reflux Heat under Reflux add_iodine->reflux distillation Distill the Crude Product reflux->distillation wash Wash with Sodium Bicarbonate & Water distillation->wash drying Dry with Anhydrous CaCl2 wash->drying redistillation Fractional Distillation drying->redistillation end End: Pure this compound redistillation->end

References

A Comparative Guide to 1-Iododecane and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly influence the outcome of a synthetic pathway. This guide provides an in-depth comparison of 1-iododecane against other common long-chain alkylating agents, such as 1-bromodecane (B1670165) and 1-chlorodecane (B1663957), with a focus on their reactivity, applications, and practical considerations in a laboratory setting. This analysis is supported by established chemical principles and representative experimental data to aid in making informed decisions for your research.

Executive Summary: The Reactivity Advantage of this compound

In the realm of nucleophilic substitution reactions, which are fundamental to the synthesis of a vast array of organic molecules, the reactivity of an alkyl halide is predominantly governed by the nature of the leaving group. For the common haloalkanes, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the iodide ion is a larger, more polarizable, and weaker base compared to bromide and chloride, making it a more stable species in solution after departing from the carbon backbone.

Consequently, this compound is a significantly more reactive alkylating agent than its bromine and chlorine counterparts.[1] This enhanced reactivity often translates to faster reaction times, milder reaction conditions, and potentially higher yields, making it an excellent choice for challenging alkylations or when working with sensitive substrates.

Data Presentation: A Quantitative Comparison

While extensive side-by-side kinetic data for the entire series of 1-halodecanes under identical conditions is not always available in a single source, the relative reactivity can be illustrated using data from analogous primary alkyl halides in classic Sₙ2 reactions. The following tables provide a comparative overview of the physicochemical properties and expected reactivity of this compound versus other decyl halides.

Table 1: Physicochemical Properties of 1-Halodecanes

PropertyThis compound1-Bromodecane1-Chlorodecane
Molecular Formula C₁₀H₂₁IC₁₀H₂₁BrC₁₀H₂₁Cl
Molecular Weight 268.18 g/mol 221.18 g/mol 176.72 g/mol
Boiling Point ~264 °C~238 °C~223 °C
Density ~1.26 g/mL~1.06 g/mL~0.87 g/mL

Table 2: Comparative Reactivity in Sₙ2 Reactions

Alkylating AgentLeaving GroupRelative Rate Constant (Illustrative)Key AdvantagesKey Disadvantages
This compound I⁻~30,000Highest reactivity, faster reactions, milder conditions.Higher cost, potential for light sensitivity.
1-Bromodecane Br⁻~1,000Good balance of reactivity and cost, widely available.[1]Slower than iodides, may require more forcing conditions.
1-Chlorodecane Cl⁻~1Lowest cost, stable.Lowest reactivity, often requires harsh conditions and catalysts.

Note: Relative rate constants are illustrative and based on the general reactivity trend of alkyl halides in Sₙ2 reactions.

Experimental Protocols

The following are detailed methodologies for common alkylation reactions, providing a framework for comparing the performance of this compound with other alkyl halides.

N-Alkylation of a Primary Amine: Synthesis of N-Dodecylaniline

This protocol outlines the synthesis of a secondary amine from a primary amine. The use of this compound is expected to result in a faster reaction and/or higher yield compared to 1-bromodecane under the same conditions.[1]

Materials:

Procedure:

  • To a stirred solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add this compound or 1-bromodecane (1.1 equivalents) to the suspension at room temperature.

  • Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-dodecylaniline.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

S-Alkylation of a Thiol: Synthesis of Dodecyl Phenyl Sulfide

This protocol describes the synthesis of a thioether. The higher reactivity of this compound is anticipated to allow for the reaction to proceed efficiently at room temperature.

Materials:

  • Thiophenol

  • This compound or 1-Bromodecane

  • Potassium Carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of thiophenol (1.0 equivalent) and this compound or 1-bromodecane (1.0 equivalent) in water, add potassium carbonate (1.2 equivalents).

  • Stir the mixture vigorously at room temperature. The reaction with this compound is expected to be significantly faster.

  • Monitor the reaction by TLC. For less reactive bromides, gentle heating may be required.

  • If the product precipitates, collect the solid by vacuum filtration and wash with water.

  • If the product is an oil, extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

O-Alkylation (Williamson Ether Synthesis): Synthesis of Dodecyl Phenyl Ether

This protocol outlines the synthesis of an ether.[2][3][4][5][6] The superior reactivity of this compound may allow for lower reaction temperatures or shorter reaction times.[1]

Materials:

  • Phenol (B47542)

  • Sodium Hydride (NaH)

  • This compound or 1-Bromodecane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium hydride (1.2 equivalents).

  • Cool the suspension to 0 °C and add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium phenoxide.

  • Add this compound or 1-bromodecane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 1 M aqueous sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Sₙ2 reaction mechanism and a general experimental workflow for alkylation reactions.

Caption: Generalized Sₙ2 reaction pathway for alkylation.

Alkylation_Workflow Reactants Combine Nucleophile, Base, and Solvent Add_Alkylating_Agent Add 1-Halodecane (I, Br, or Cl) Reactants->Add_Alkylating_Agent Reaction Heat and Stir (Monitor by TLC) Add_Alkylating_Agent->Reaction Workup Quench Reaction and Filter Solids Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for alkylation reactions.

Conclusion

The choice between this compound and other alkylating agents is a trade-off between reactivity, cost, and stability. For laboratory-scale syntheses where reaction efficiency and mild conditions are paramount, this compound is the superior choice. Its high reactivity can lead to significantly reduced reaction times and may be necessary for reactions with less reactive nucleophiles. However, for large-scale industrial applications or when cost is the primary consideration, the more economical 1-bromodecane or 1-chlorodecane may be more practical, provided the reaction conditions can be optimized to achieve the desired outcome. A thorough evaluation of the specific requirements of the synthesis, including the nature of the substrate and the desired scale, will ultimately guide the most appropriate choice of alkylating agent.

References

A Comparative Guide to the Isomeric Purity of 1-Iododecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly influence the outcome, reproducibility, and validity of experimental work. 1-Iododecane, a versatile long-chain alkylating agent, is frequently employed in organic synthesis to introduce a decyl moiety. However, the presence of isomeric impurities can lead to undesired side reactions, complicate product purification, and impact the overall yield and purity of the target molecule. This guide provides a comprehensive comparison of the isomeric purity of this compound, discusses analytical methodologies for its assessment, and evaluates alternative alkylating agents.

Understanding Isomeric Impurities in this compound

Commercial this compound is typically synthesized from 1-decanol (B1670082) or through a halide exchange reaction, such as the Finkelstein reaction, starting from 1-bromodecane (B1670165) or 1-chlorodecane (B1663957).[1][2][3] These synthetic routes can potentially introduce several types of impurities:

  • Positional Isomers: The primary isomeric impurities are other iododecane isomers, such as 2-iododecane, 3-iododecane, etc. These can arise from isomerization during the synthesis or from the presence of isomeric alcohols in the starting material.

  • Branched Isomers: Impurities with branched carbon chains, such as methylnonyl iodides, can also be present, originating from branched starting materials.

  • Unreacted Starting Materials: Residual amounts of 1-decanol, 1-bromodecane, or 1-chlorodecane may remain in the final product.

  • Side-Reaction Products: Byproducts from the synthesis, such as decene or didecyl ether, can also be present as impurities.

The isomeric purity of commercially available this compound is typically stated as ≥98%. However, the nature and quantity of the remaining impurities can vary between suppliers and even between different batches from the same supplier.

Comparative Analysis of Commercial this compound

While specific batch-to-batch data from suppliers is proprietary, a comparative analysis based on typical product specifications and potential impurity profiles is presented below. This illustrative data is intended to guide researchers in their selection and quality assessment of this compound.

Table 1: Illustrative Isomeric Purity of Commercial this compound from Different Suppliers

SupplierStated Purity (%)Typical this compound Content (GC-MS Area %)Common Isomeric Impurities (GC-MS Area %)Other Impurities (GC-MS Area %)
Supplier A ≥ 9898.52-Iododecane (0.8), Other positional isomers (0.3)1-Decanol (0.2), Decene (0.2)
Supplier B ≥ 99 (High Purity)99.62-Iododecane (0.2), Other positional isomers (0.1)1-Decanol (<0.1)
Supplier C ≥ 9797.82-Iododecane (1.2), 3-Iododecane (0.5), Branched isomers (0.2)1-Bromodecane (0.3)

Alternatives to this compound

The choice of an alkylating agent often involves a trade-off between reactivity, cost, and stability. 1-Bromodecane and 1-chlorodecane are common alternatives to this compound.

  • 1-Bromodecane: It is more stable and less expensive than this compound. However, it is also less reactive in nucleophilic substitution reactions due to the bromide ion being a poorer leaving group than iodide.[4]

  • 1-Chlorodecane: This is the most cost-effective and stable of the three but is also the least reactive. Higher temperatures and longer reaction times are often required when using 1-chlorodecane.

Table 2: Comparison of this compound with Alternative Alkylating Agents

PropertyThis compound1-Bromodecane1-Chlorodecane
Relative Reactivity in SN2 Reactions HighModerateLow
Leaving Group Ability ExcellentGoodFair
Stability Moderate (light-sensitive)GoodHigh
Relative Cost HighModerateLow

Experimental Protocols for Purity Assessment

Accurate determination of isomeric purity is crucial for quality control and for understanding the potential impact on a given chemical reaction. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile isomers. The high separation efficiency of the gas chromatograph allows for the resolution of closely related isomers, while the mass spectrometer provides structural information for their identification.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as hexane (B92381) or ethyl acetate.

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

    • If quantitative analysis is required, add an appropriate internal standard (e.g., n-dodecane) at a known concentration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless injection).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum (characteristic fragments at m/z 141, 127, and alkyl fragments).[5]

    • Analyze the total ion chromatogram (TIC) for the presence of other peaks.

    • Examine the mass spectra of any impurity peaks to identify them as positional isomers, branched isomers, or other impurities.

    • Calculate the relative percentage of each component by integrating the peak areas in the TIC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Hexane prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 prep4 Add Internal Standard prep3->prep4 gcms Inject into GC-MS prep4->gcms sep Separation on HP-5ms column gcms->sep detect Detection by MS sep->detect tic Generate Total Ion Chromatogram (TIC) detect->tic integrate Integrate Peak Areas tic->integrate identify Identify Impurities by Mass Spectra tic->identify quantify Quantify Purity and Impurity Levels integrate->quantify identify->quantify

GC-MS workflow for isomeric purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the isomeric purity of this compound. While the ¹H NMR spectra of different positional isomers may be very similar and show overlapping signals in the alkyl region, the signals for the protons on the carbon bearing the iodine (α-protons) and adjacent carbons (β-protons) can sometimes be resolved, allowing for quantification by integration. ¹³C NMR often provides better resolution for the signals of different isomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a non-overlapping signal (e.g., 1,3,5-trinitrobenzene).

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration (typically 5-10 seconds for quantitative analysis).

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR:

      • Carefully integrate the signals corresponding to the α-protons of this compound (a triplet around 3.19 ppm) and any resolved signals from isomeric impurities.

      • Calculate the relative percentage of each isomer based on the integral values, normalized to the number of protons.

    • ¹³C NMR:

      • Identify the signal for the carbon attached to iodine in this compound (around 7.5 ppm).

      • Look for other signals in this region that may correspond to the C-I carbon of isomeric impurities.

      • Relative quantification can be performed if the experiment is set up with appropriate relaxation delays and decoupling techniques to ensure uniform signal response.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in CDCl3 prep1->prep2 prep3 Add Internal Standard (for qNMR) prep2->prep3 nmr Acquire 1H and 13C NMR Spectra prep3->nmr process Process Spectra (Phase and Baseline Correction) nmr->process integrate Integrate Key Signals process->integrate quantify Calculate Isomeric Purity integrate->quantify

NMR workflow for isomeric purity analysis of this compound.

Conclusion

The isomeric purity of this compound is a critical parameter for its successful application in organic synthesis. While commercial grades typically offer high purity, the presence of positional and branched isomers, as well as other process-related impurities, should be considered. For applications requiring high purity and reactivity, sourcing from a reputable supplier with stringent quality control is recommended. In situations where cost is a primary concern and lower reactivity can be tolerated, 1-bromodecane or 1-chlorodecane may serve as suitable alternatives. The implementation of robust analytical methods, such as GC-MS and NMR spectroscopy, is essential for the in-house verification of isomeric purity, ensuring the reliability and reproducibility of research and development outcomes.

References

Comparative cost analysis of 1-Iododecane and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1-Iododecane and Its Halogenated Analogs for Researchers

For professionals in chemical research and drug development, the selection of appropriate reagents is a critical decision that balances cost, reactivity, and safety. This guide provides a detailed comparative analysis of this compound and its common analogs, 1-Bromodecane and 1-Chlorodecane. We will delve into a cost breakdown, performance in key chemical reactions supported by experimental data, and detailed experimental protocols.

Data Presentation: A Quantitative Overview

The choice between this compound, 1-Bromodecane, and 1-Chlorodecane often hinges on both price and performance. The following tables summarize the key quantitative data for these compounds.

Table 1: Comparative Cost Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )PuritySupplierPrice (USD)QuantityPrice per Gram (USD)
This compoundC₁₀H₂₁I268.1898%Sigma-Aldrich$206.00100 g$2.06
1-BromodecaneC₁₀H₂₁Br221.18≥98%Sigma-Aldrich$56.44250 mL (~267.5 g)~$0.21
1-ChlorodecaneC₁₀H₂₁Cl176.7398%TCI America$46.0025 mL (~21.7 g)~$2.12
1-ChlorodecaneC₁₀H₂₁Cl176.7398%TCI America$281.00500 mL (~434 g)~$0.65

Note: Prices are subject to change and may vary between suppliers and regions. The provided prices are based on data available from select suppliers. Densities used for conversion: 1-Bromodecane (1.07 g/mL), 1-Chlorodecane (0.868 g/mL).

Table 2: Performance and Reactivity Comparison

PropertyThis compound1-Bromodecane1-Chlorodecane
General Reactivity HighestIntermediateLowest
C-X Bond Energy (kJ/mol) ~234~285~340
Leaving Group Ability Excellent (I⁻ is a weak base)Good (Br⁻)Fair (Cl⁻)
Suitability for Sₙ2 Reactions ExcellentGoodFair
Suitability for Grignard Reagent Formation Good (highly reactive)Very Good (standard choice)Good (less reactive than Br/I)
Suitability for Suzuki Coupling Excellent (high reactivity)Good (commonly used)Challenging (requires specialized catalysts/conditions)

Performance in Key Chemical Reactions

The primary difference in performance among these haloalkanes stems from the carbon-halogen bond strength. The C-I bond is the weakest, making this compound the most reactive, while the C-Cl bond is the strongest, rendering 1-Chlorodecane the least reactive.[1] This reactivity trend (I > Br > Cl) is a crucial factor in nucleophilic substitution and cross-coupling reactions.[2][3]

Nucleophilic Substitution Reactions

In Sₙ2 reactions, the rate is highly dependent on the leaving group's ability. Since iodide is the best leaving group among the halides (excluding astatide), this compound will react the fastest.[3] This can be advantageous for difficult substitutions but may lead to side reactions if the substrate or nucleophile is sensitive. 1-Bromodecane offers a good balance of reactivity and stability, making it a workhorse for many substitution reactions. 1-Chlorodecane is significantly less reactive and may require harsher conditions (e.g., higher temperatures) to achieve a reasonable reaction rate.[4]

Grignard Reactions

All three haloalkanes can be used to prepare Grignard reagents (R-MgX). The formation of the Grignard reagent involves the reaction of the haloalkane with magnesium metal. While this compound is highly reactive, 1-Bromodecane is often preferred due to its optimal balance of reactivity and cost. 1-Chlorodecane is less reactive and may require activation of the magnesium or higher temperatures to initiate the reaction.[5]

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organohalide with an organoboron compound using a palladium catalyst.[2][6] The oxidative addition of the palladium(0) catalyst to the organohalide is a critical step in the catalytic cycle.[7][8] The reactivity of the organohalide in this step follows the order: R-I > R-Br >> R-Cl.[2]

Consequently, this compound is an excellent substrate for Suzuki couplings, often reacting under mild conditions with a wide range of catalysts. 1-Bromodecane is also a very common and effective coupling partner. In contrast, 1-Chlorodecane is the most challenging substrate. Its use in Suzuki couplings was historically limited but has become more feasible with the development of specialized, highly active catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, and stronger bases.[7][9]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for a Suzuki coupling reaction and the logical relationship of reactivity among the 1-halodecane analogs.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Flame-dry flask & add stir bar reagents Add 1-halodecane (1.0 eq), boronic acid (1.1 eq), base (e.g., K3PO4, 3.0 eq) start->reagents catalyst Add Pd catalyst (e.g., Pd(OAc)2) & ligand (e.g., SPhos) reagents->catalyst solvent Add degassed solvent (e.g., Toluene/H2O) catalyst->solvent purge Purge with Argon solvent->purge heat Heat to 80-100 °C (monitor by TLC/GC) purge->heat cool Cool to RT heat->cool quench Quench & Extract (e.g., with EtOAc) cool->quench dry Dry organic layer (e.g., with Na2SO4) quench->dry purify Concentrate & Purify (Column Chromatography) dry->purify product Isolated Product purify->product

Suzuki Coupling Experimental Workflow

Reactivity_Comparison cluster_reactivity Decreasing Reactivity & Increasing Bond Strength cluster_performance Implications for Synthesis Iododecane This compound (C-I Bond: ~234 kJ/mol) Bromodecane 1-Bromodecane (C-Br Bond: ~285 kJ/mol) Iododecane->Bromodecane Decreasing Leaving Group Ability Iodo_Perf Fastest reaction rates Good for challenging couplings More expensive Iododecane->Iodo_Perf Chlorodecane 1-Chlorodecane (C-Cl Bond: ~340 kJ/mol) Bromodecane->Chlorodecane Decreasing Leaving Group Ability Bromo_Perf Good balance of reactivity & cost Widely applicable Bromodecane->Bromo_Perf Chloro_Perf Slower reactions Requires more active catalysts Most cost-effective (bulk) Chlorodecane->Chloro_Perf

Reactivity vs. Performance of 1-Halodecanes

Experimental Protocols

Below are representative protocols for a Suzuki coupling and Grignard reagent formation. These are generalized procedures and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 1-halodecane (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Catalyst Addition : The flask is briefly opened to add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent and Degassing : The vessel is sealed with a septum. Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of water) is added via syringe.[8] The reaction mixture is then thoroughly degassed by bubbling argon through the solution for 10-15 minutes.[10]

  • Reaction : The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC/MS.

  • Workup : After cooling to room temperature, the reaction is quenched with water or saturated aqueous ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Grignard Reagent Formation and Reaction

Caution: This reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[11]

  • Apparatus Setup : A three-necked, flame-dried round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Magnesium turnings (1.2 equivalents) are placed in the flask.[5]

  • Initiation : A small portion of the 1-halodecane (1.0 equivalent) dissolved in anhydrous diethyl ether or THF is added to the magnesium. The reaction is often initiated by gently warming the flask or adding a small crystal of iodine.[5][11]

  • Grignard Formation : Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining solution of 1-halodecane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted.

  • Reaction with Electrophile : The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous ether or THF is added dropwise from the dropping funnel.

  • Workup : The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride or dilute hydrochloric acid. The resulting mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol product, which can be further purified.[12]

References

Stability Showdown: 1-Iododecane Versus Other Primary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an alkyl halide starting material is a critical decision that can significantly impact the efficiency, yield, and feasibility of a synthetic route. The stability of the carbon-halogen bond is a paramount consideration, directly influencing reactivity in nucleophilic substitution and elimination reactions. This guide provides an objective comparison of the stability of 1-iododecane with other primary alkyl halides, supported by experimental data and detailed methodologies.

The stability of an alkyl halide is primarily determined by the strength of the carbon-halogen (C-X) bond. Weaker bonds are more easily cleaved, leading to higher reactivity. For primary alkyl halides, the stability generally follows the trend: R-F > R-Cl > R-Br > R-I. Consequently, this compound is the least stable and most reactive among the 1-halodecanes. This is a direct consequence of the C-I bond being the longest and weakest among the carbon-halogen bonds.[1][2]

Quantitative Stability Comparison

The stability of the C-X bond can be quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. A lower BDE corresponds to a weaker, less stable bond and a more reactive compound.

Alkyl HalideBondBond Dissociation Energy (kJ/mol)Relative Rate of SN2 Reaction (with NaN₃ in acetone)
1-ChlorodecaneC-Cl~346[3]1
1-BromododecaneC-Br~290[3]~50-100
This compoundC-I~228[4]~2500

The data clearly illustrates that this compound possesses the weakest C-X bond, rendering it significantly more reactive in nucleophilic substitution reactions than its bromo- and chloro-analogs.[6]

Experimental Protocols for Stability Assessment

The relative stability of alkyl halides can be determined by comparing their reaction rates in nucleophilic substitution reactions. Here, we detail a common method for comparing the rates of hydrolysis.

Protocol: Comparative Hydrolysis of 1-Halodecanes

This experiment compares the rates of hydrolysis of 1-chlorodecane, 1-bromodecane, and this compound by monitoring the formation of the corresponding halide ion precipitate upon reaction with aqueous silver nitrate (B79036). The faster the precipitate forms, the less stable and more reactive the alkyl halide.[7]

Materials:

  • 1-Chlorodecane

  • 1-Bromodecane

  • This compound

  • Ethanol (B145695) (solvent)

  • 0.1 M Silver Nitrate (AgNO₃) solution in ethanol

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Label three test tubes, one for each 1-halodecane.

  • To each test tube, add 1 mL of the respective 1-halodecane.

  • Add 5 mL of ethanol to each test tube to act as a common solvent.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) to ensure a consistent reaction temperature.

  • In a separate set of three test tubes, add 5 mL of the 0.1 M ethanolic silver nitrate solution and place them in the same water bath to equilibrate to the reaction temperature.

  • To initiate the reaction, simultaneously add the silver nitrate solution to each of the test tubes containing the 1-halodecanes.

  • Start the stopwatch immediately upon mixing.

  • Observe the test tubes for the formation of a precipitate.

    • Silver chloride (AgCl) is a white precipitate.

    • Silver bromide (AgBr) is a cream-colored precipitate.

    • Silver iodide (AgI) is a yellow precipitate.

  • Record the time taken for the first appearance of a precipitate in each test tube.

Expected Results:

A precipitate will form most rapidly in the test tube containing this compound, followed by 1-bromodecane, and then 1-chlorodecane. This order directly reflects the decreasing stability of the C-X bond (C-I < C-Br < C-Cl).

Visualizing the Experimental Workflow

The logical flow of the comparative hydrolysis experiment can be represented as follows:

G cluster_reaction Reaction cluster_observation Observation & Analysis prep_halides Prepare solutions of 1-Chlorodecane, 1-Bromodecane, This compound in Ethanol equilibrate Equilibrate all solutions in a constant temperature water bath prep_halides->equilibrate prep_agno3 Prepare ethanolic AgNO3 solution prep_agno3->equilibrate mix Mix AgNO3 solution with each halodecane solution simultaneously equilibrate->mix observe Observe for precipitate formation (AgCl, AgBr, AgI) mix->observe time Record time for precipitate appearance observe->time compare Compare reaction times to determine relative stability time->compare

Workflow for comparing the hydrolysis rates of 1-halodecanes.

Reaction Mechanisms and Stability

The stability of alkyl halides is intrinsically linked to the mechanism of their reactions. For primary alkyl halides like this compound, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway.

SN2 Reaction Pathway

SN2_Mechanism reagents Nu⁻ + R-I transition_state [Nu---R---I]⁻ reagents->transition_state Backside attack products Nu-R + I⁻ transition_state->products Leaving group departs

The concerted SN2 reaction mechanism.

In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the halogen (the leaving group) departs. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. The stability of the leaving group is a crucial factor in determining the reaction rate. A more stable leaving group (a weaker base) will depart more readily, accelerating the reaction. The iodide ion (I⁻) is the largest and least basic of the common halide ions, making it the best leaving group. This is another reason for the lower stability and higher reactivity of this compound compared to other 1-haloalkanes.[6]

References

A Comparative Guide to the Characterization of Self-Assembled Monolayers: 1-Iododecane vs. 1-Decanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful method for tailoring surface properties at the nanoscale. Alkanethiols on gold are the most extensively studied class of SAMs, valued for their stability and ease of preparation. This guide provides a comparative overview of the characterization of SAMs formed from 1-decanethiol (B86614), a standard alkanethiol, and explores the theoretical characteristics of SAMs from 1-iododecane.

While comprehensive experimental data for 1-decanethiol SAMs are abundant, there is a notable lack of published research on the specific characterization of this compound SAMs on gold. Therefore, this guide presents established experimental data for 1-decanethiol and offers a theoretically-grounded comparison for this compound, based on the known chemical properties of the iodo-gold interaction. This comparative approach aims to provide researchers with a framework for evaluating the potential of iodoalkanes as an alternative to traditional thiol-based SAMs.

Quantitative Data Comparison

Parameter1-Decanethiol on Au(111)This compound on Au(111) (Theoretical Estimation)
Water Contact Angle 107.6 ± 3.1° (Advancing)Expected to be similar to 1-decanethiol due to the nonpolar alkyl chain, likely in the range of 105-115°.
Ellipsometric Thickness ~1.2 - 1.5 nm[1]Expected to be in a similar range, ~1.3 - 1.6 nm, assuming a comparable molecular tilt.
Surface Coverage High, forms a densely packed monolayer.Potentially high, dependent on the Au-I bond strength and lateral interactions.
Thermal Stability Stable up to ~400 K, above which desorption of disulfides occurs.Stability is undetermined, but the Au-I bond is generally considered weaker than the Au-S bond, suggesting lower thermal stability.
Bonding to Gold Covalent-like Au-S bond.[2]Expected to be a chemisorptive Au-I bond.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of SAMs are provided below. These protocols are standard for alkanethiol SAMs and are expected to be applicable for the formation and characterization of iodoalkane SAMs.

Substrate Preparation
  • Cleaning: Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling Piranha solution.

  • Rinsing: The substrates are thoroughly rinsed with deionized water and then with absolute ethanol (B145695).

  • Drying: The cleaned substrates are dried under a stream of dry nitrogen gas.

Self-Assembled Monolayer Formation
  • Solution Preparation: A 1 mM solution of the desired molecule (1-decanethiol or this compound) is prepared in a suitable solvent, typically absolute ethanol.

  • Immersion: The clean, dry gold substrates are immersed in the solution for a period of 12-24 hours to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After immersion, the substrates are removed from the solution, rinsed with fresh ethanol to remove non-chemisorbed molecules, and dried with nitrogen gas.

Characterization Techniques
  • Contact Angle Goniometry:

    • A goniometer is used to measure the static, advancing, and receding contact angles of a probe liquid (typically deionized water) on the SAM surface.

    • A small droplet of the liquid is dispensed onto the surface.

    • The angle formed between the liquid-solid interface and the liquid-vapor interface is measured. The advancing and receding angles are measured by adding and removing liquid from the droplet, respectively.

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS is used to determine the elemental composition and chemical states of the atoms at the surface.

    • The SAM-coated substrate is placed in an ultra-high vacuum chamber.

    • The surface is irradiated with X-rays, causing the emission of core-level electrons.

    • An analyzer measures the kinetic energy of the emitted electrons, which is then used to determine their binding energy.

    • For 1-decanethiol SAMs, the S 2p peak at ~162 eV is characteristic of the thiolate bond to gold. For this compound, the I 3d peaks would be the primary region of interest, with the I 3d5/2 peak for metal iodides appearing around 619 eV.[3]

  • Atomic Force Microscopy (AFM):

    • AFM is used to visualize the surface topography of the monolayer at the nanoscale.

    • A sharp tip mounted on a cantilever is scanned across the surface.

    • The deflection of the cantilever due to tip-surface interactions is monitored by a laser and photodiode system.

    • This data is used to construct a three-dimensional image of the surface, revealing the morphology, presence of domains, and defects in the SAM.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of SAM formation and characterization, as well as a conceptual representation of the molecular assembly.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean Gold Substrate Rinse Rinse with DI Water & Ethanol Clean->Rinse Dry Dry with Nitrogen Rinse->Dry Solution Prepare 1mM Solution Immerse Immerse Substrate (12-24h) Solution->Immerse Rinse_SAM Rinse with Ethanol Immerse->Rinse_SAM Dry_SAM Dry with Nitrogen Rinse_SAM->Dry_SAM ContactAngle Contact Angle Goniometry Dry_SAM->ContactAngle Analyze Surface XPS X-ray Photoelectron Spectroscopy Dry_SAM->XPS Analyze Surface AFM Atomic Force Microscopy Dry_SAM->AFM Analyze Surface

Figure 1: Experimental workflow for the formation and characterization of self-assembled monolayers.

Molecular_Assembly cluster_substrate Gold Substrate (Au) cluster_thiol 1-Decanethiol SAM cluster_iodo This compound SAM (Theoretical) Au1 Au2 Au3 Au4 Au5 Au6 Au7 Au8 Au9 Au10 Au11 Au12 S1 S S1->Au2 Au-S Bond C1 C10H21 C1->S1 S2 S S2->Au6 C2 C10H21 C2->S2 S3 S S3->Au10 C3 C10H21 C3->S3 I1 I I1->Au4 Au-I Bond C4 C10H21 C4->I1 I2 I I2->Au8 C5 C10H21 C5->I2 I3 I I3->Au12 C6 C10H21 C6->I3

Figure 2: Conceptual diagram of 1-decanethiol and theoretical this compound SAMs on a gold substrate.

Conclusion

This guide provides a comparative framework for understanding the characterization of self-assembled monolayers formed from 1-decanethiol and, theoretically, this compound. For 1-decanethiol, a wealth of experimental data confirms its ability to form well-ordered, stable monolayers on gold, and standard characterization techniques are well-established.

In contrast, the study of this compound SAMs represents a nascent area of research. While the formation of a self-assembled monolayer is theoretically plausible, the lack of experimental data necessitates further investigation to determine its properties, such as ordering, stability, and surface energy. The protocols and characterization techniques outlined in this guide for alkanethiols provide a solid foundation for future studies into iodoalkane-based SAMs. Researchers are encouraged to explore this promising but under-documented area to expand the library of functional molecules for surface engineering.

References

Performance of 1-Iododecane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-iododecane in various solvent systems, offering insights into its solubility, reactivity, and stability. We further compare its utility against other common long-chain alkyl halides, namely 1-bromodecane (B1670165) and 1-chlorodecane, supported by available experimental data and detailed experimental protocols for key synthetic applications.

Executive Summary

This compound stands out as a highly reactive long-chain alkylating agent, primarily due to the low bond dissociation energy of the carbon-iodine bond and the excellent leaving group ability of the iodide ion. Its performance, particularly in nucleophilic substitution reactions, is significantly influenced by the choice of solvent. Polar aprotic solvents generally enhance its reactivity in SN2 reactions, while polar protic solvents can lead to competing S_N1 and elimination pathways. While quantitatively precise solubility data across a broad spectrum of solvents is not extensively documented, its nonpolar character dictates good solubility in most organic solvents and poor solubility in water.

Data Presentation: Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound and its bromo- and chloro-analogs is presented below.

PropertyThis compound1-Bromodecane1-Chlorodecane
Molecular Formula C₁₀H₂₁IC₁₀H₂₁BrC₁₀H₂₁Cl
Molecular Weight 268.18 g/mol 221.18 g/mol 176.72 g/mol
Boiling Point 132 °C at 15 mmHg238 °C223 °C
Density 1.257 g/mL at 25 °C1.066 g/mL at 25 °C0.869 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.4851.4561.442[1]

Solubility Profile:

Due to its long alkyl chain, this compound is a nonpolar molecule. Following the principle of "like dissolves like," it exhibits good solubility in a wide range of organic solvents and is poorly soluble in water. While extensive quantitative data is scarce, the following table provides a qualitative and estimated solubility profile.

Solvent SystemSolvent TypeQualitative Solubility of this compound
Hexane, Toluene NonpolarHigh / Miscible
Dichloromethane (DCM) Polar AproticHigh / Miscible
Diethyl Ether, Tetrahydrofuran (THF) Polar AproticHigh / Miscible
Acetone, Ethyl Acetate Polar AproticHigh / Miscible
Acetonitrile (ACN) Polar AproticSoluble
Dimethylformamide (DMF) Polar AproticSoluble
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble
Methanol, Ethanol Polar ProticModerately Soluble
Water Polar ProticInsoluble

Reactivity Comparison in Nucleophilic Substitution Reactions

This compound is a prime substrate for SN2 reactions due to its primary alkyl structure and the excellent leaving group ability of iodide. The choice of solvent plays a critical role in the reaction rate and mechanism.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive. This leads to a significant acceleration of SN2 reactions.[1]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the nucleophile through hydrogen bonding, which can decrease the nucleophile's reactivity.[1] For tertiary alkyl halides, these solvents favor SN1 reactions by stabilizing the carbocation intermediate. While this compound is a primary halide and primarily undergoes SN2 reactions, the use of polar protic solvents can sometimes lead to competing SN1-like character or elimination reactions, especially with hindered bases.

Relative Reactivity of 1-Halodecanes:

The reactivity of alkyl halides in nucleophilic substitution reactions follows the trend: R-I > R-Br > R-Cl > R-F . This is primarily attributed to the bond strength of the carbon-halogen bond and the stability of the resulting halide ion (leaving group). The C-I bond is the weakest, making iodide the best leaving group.

Alkyl HalideRelative Rate in SN2 Reaction (vs. R-Cl)
This compound ~30-100
1-Bromodecane ~5-10
1-Chlorodecane 1

Note: The relative rates are estimations based on data for analogous primary alkyl halides.

Experimental Protocols

Williamson Ether Synthesis of Decyl Phenyl Ether

This protocol describes the synthesis of decyl phenyl ether from this compound and phenol (B47542), a classic example of a Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][3][4]

Materials:

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • This compound

  • Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain decyl phenyl ether.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form an alkyl-substituted aromatic compound.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453), toluene, or DMF, often with water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (1-5 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G cluster_williamson Williamson Ether Synthesis Workflow start Start deprotonation Deprotonation of Phenol (NaOH in DMF) start->deprotonation sn2 SN2 Attack by Phenoxide on this compound deprotonation->sn2 workup Aqueous Workup & Extraction sn2->workup purification Purification (Column Chromatography) workup->purification end Decyl Phenyl Ether purification->end G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)-I(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_aryl R-Pd(II)-Ar(L_n) transmetalation->pd2_aryl aryl_boronic Ar-B(OH)2 (Base) aryl_boronic->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product alkyl_iodide This compound (R-I) alkyl_iodide->oxidative_addition

References

Electrochemical Showdown: A Comparative Analysis of 1-Iododecane and 1-Bromodecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of alkyl halides is crucial for a range of applications, from synthetic chemistry to the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the electrochemical properties of 1-iododecane and 1-bromodecane (B1670165), supported by experimental data and detailed protocols.

The electrochemical reduction of this compound and 1-bromodecane at a mercury cathode in dimethylformamide (DMF) reveals significant differences in their reactivity, primarily governed by the nature of the carbon-halogen bond. Generally, the reduction of alkyl halides can proceed through a one-electron or a two-electron pathway, leading to the formation of radical or carbanion intermediates, respectively. These reactive species then undergo subsequent reactions such as dimerization, hydrogen abstraction, or reaction with the electrode material.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key electrochemical parameters for this compound and 1-bromodecane. It is important to note that while experimental data for this compound is available, directly comparable experimental values for 1-bromodecane under identical conditions are less prevalent in the literature. The provided value for 1-bromodecane's reduction potential is an estimate based on established trends in haloalkane electrochemistry, where bromides are reduced at more negative potentials than iodides.

ParameterThis compound1-BromodecaneSource
Reduction Potential (E1/2 vs. SCE in DMF) ~ -1.6 V to -1.8 VMore negative than this compound (estimated ~ -2.0 V to -2.2 V)[1]
Electron Transfer Primarily a one-electron process at less negative potentials. Can undergo a two-electron process at more negative potentials.Primarily a two-electron process.
Intermediates Decyl radical (R•) via one-electron transfer; Decyl carbanion (R:-) via two-electron transfer.Decyl carbanion (R:-).
Major Products Didecylmercury (at Hg cathode), decane, 1-decene.Decane, 1-decene.
Reactivity More easily reduced due to the weaker C-I bond.Less easily reduced due to the stronger C-Br bond.

Experimental Protocols: Unveiling the Methodology

The electrochemical analysis of this compound and 1-bromodecane is typically performed using cyclic voltammetry. This technique allows for the investigation of the reduction and oxidation processes of a substance.

Objective: To determine and compare the reduction potentials and electrochemical behavior of this compound and 1-bromodecane.

Materials:

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in anhydrous Dimethylformamide (DMF)

  • Analytes: this compound and 1-Bromodecane (typically 1-5 mM)

  • High-purity nitrogen or argon gas

Procedure:

  • Cell Preparation: The electrochemical cell is assembled with the working, reference, and counter electrodes. The cell is then thoroughly purged with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Blank Scan: A cyclic voltammogram of the electrolyte solution (0.1 M TBAP in DMF) is recorded to establish the potential window and to ensure the absence of impurities.

  • Analyte Scan: A known concentration of this compound or 1-bromodecane is added to the electrolyte solution. The solution is purged again with the inert gas for a few minutes.

  • Data Acquisition: The potential of the working electrode is scanned from an initial potential (e.g., 0 V vs. SCE) to a negative potential (e.g., -2.5 V vs. SCE) and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.

  • Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the peak reduction potential (Ep) or the half-wave potential (E1/2) for the reduction of the analyte. The shape and characteristics of the voltammetric wave provide insights into the electron transfer kinetics and the reaction mechanism.

  • Comparison: The cyclic voltammograms of this compound and 1-bromodecane are overlaid and compared to identify differences in their reduction potentials and overall electrochemical behavior.

Mandatory Visualization: Charting the Electrochemical Pathways

The following diagrams illustrate the experimental workflow and the proposed electrochemical reaction mechanisms for this compound and 1-bromodecane.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Assemble 3-Electrode Cell prep_sol Prepare Electrolyte Solution (0.1M TBAP in DMF) prep_cell->prep_sol prep_purge Purge with N2/Ar prep_sol->prep_purge run_blank Run Blank CV prep_purge->run_blank add_analyte Add this compound or 1-Bromodecane run_blank->add_analyte run_cv Run Cyclic Voltammetry add_analyte->run_cv analyze_data Analyze Voltammogram (Determine E½) run_cv->analyze_data compare Compare Results analyze_data->compare

Experimental Workflow for Electrochemical Comparison

G cluster_one_electron One-Electron Pathway (less negative potential) cluster_two_electron Two-Electron Pathway (more negative potential) RX R-X (this compound) RX_anion [R-X]•⁻ (Radical Anion) RX->RX_anion + e⁻ R_radical R• (Decyl Radical) RX_anion->R_radical X_ion X⁻ (Iodide) RX_anion->X_ion Products1 Dimerization (R-R) Hydrogen Abstraction (R-H) Didecylmercury (R₂Hg) R_radical->Products1 RX2 R-X (this compound or 1-Bromodecane) R_carbanion R⁻ (Decyl Carbanion) RX2->R_carbanion + 2e⁻ X_ion2 X⁻ (Iodide or Bromide) RX2->X_ion2 - X⁻ Products2 Protonation (R-H) R_carbanion->Products2

Electrochemical Reduction Pathways of 1-Halodecanes

References

Unraveling Bond Strengths: A Computational and Experimental Comparison of C-I vs. C-Br Bond Dissociation Energies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of chemical bond strengths is paramount for predicting molecular stability, reactivity, and metabolic pathways. This guide provides a comprehensive comparison of the bond dissociation energies (BDEs) of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, leveraging both computational and experimental data. A lower bond dissociation energy generally correlates with higher reactivity, a crucial consideration in medicinal chemistry and materials science.

The C-I bond is generally weaker than the C-Br bond, a trend attributed to the lower electronegativity and larger atomic radius of iodine compared to bromine. This results in a longer and more polarizable C-I bond, making it more susceptible to homolytic cleavage. The following sections delve into the quantitative differences, the methodologies for their determination, and the underlying factors governing these bond strengths.

Quantitative Comparison of C-I and C-Br Bond Dissociation Energies

The tables below summarize experimentally determined and computationally calculated bond dissociation energies for a range of organic molecules, providing a direct comparison between C-I and C-Br bonds in similar chemical environments.

Table 1: Experimental Bond Dissociation Energies (BDE) of Selected Organohalides

MoleculeC-Br BDE (kcal/mol)C-I BDE (kcal/mol)
CH₃-X7057
CH₃CH₂-X6853
(CH₃)₂CH-X6554
(CH₃)₃C-X6351
C₆H₅CH₂-X5848
C₆H₅-X80.565

Data compiled from various sources. Values are approximate and can vary slightly depending on the experimental method.

Table 2: Computationally Derived Bond Dissociation Energies (BDE) of Selected Organohalides

MoleculeC-Br BDE (kcal/mol)C-I BDE (kcal/mol)
CH₃-X7157
CH₃CH₂-X7054
(CH₃)₂CH-X6954
(CH₃)₃C-X6651
C₆H₅CH₂-X5540
C₆H₅-X7964

Values are representative of those obtained by Density Functional Theory (DFT) calculations.

Methodologies for Determining Bond Dissociation Energies

The determination of accurate bond dissociation energies relies on a combination of sophisticated experimental techniques and powerful computational methods.

Experimental Protocols

Laser Pyrolysis with Photoionization Mass Spectrometry

This method allows for the direct measurement of the energy required to break a specific bond.

  • Sample Preparation: The organohalide of interest is diluted in a carrier gas (e.g., argon) and introduced into a high-vacuum chamber.

  • Laser-Induced Pyrolysis: A pulsed laser, tuned to a specific wavelength, irradiates the sample. The laser energy is absorbed by the molecule, leading to homolytic cleavage of the C-X bond and the formation of radical species.

  • Photoionization: A second, tunable vacuum ultraviolet (VUV) light source is used to ionize the radical fragments generated during pyrolysis.

  • Mass Spectrometry: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Data Analysis: By scanning the energy of the VUV light source, an ionization threshold for the radical of interest can be determined. This, combined with the known heat of formation of the parent molecule and the halogen atom, allows for the calculation of the C-X bond dissociation energy.

Computational Protocols

Density Functional Theory (DFT) Calculations using Gaussian

DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost in predicting thermochemical properties like BDEs.

  • Geometry Optimization: The 3D structures of the parent organohalide molecule (R-X) and its corresponding radical fragments (R• and X•) are optimized to their lowest energy conformations. This is typically performed using a functional like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy.

  • Energy Calculation: The total electronic energies (E) of the optimized R-X, R•, and X• species are calculated at the same level of theory.

  • BDE Calculation: The bond dissociation energy at 0 K (D₀) is calculated as: D₀ = [E(R•) + E(X•)] - E(R-X) The bond dissociation enthalpy at 298 K (DH₂₉₈) is calculated by including the thermal corrections to enthalpy (H) obtained from the frequency calculations: DH₂₉₈ = [H(R•) + H(X•)] - H(R-X)

Visualizing the Underlying Principles

The following diagrams illustrate the key factors influencing C-I vs. C-Br bond dissociation energies and a typical workflow for their experimental determination.

BDE_Factors cluster_factors Key Factors Influencing C-X BDE cluster_outcome Resulting Bond Characteristics cluster_comparison C-I vs. C-Br Bond Length Bond Length Bond Strength (BDE) Bond Strength (BDE) Bond Length->Bond Strength (BDE) Longer bond = Weaker bond Electronegativity Electronegativity Electronegativity->Bond Strength (BDE) Lower difference = Weaker bond Polarizability Polarizability Polarizability->Bond Strength (BDE) Higher polarizability = Weaker bond Radical Stability Radical Stability Radical Stability->Bond Strength (BDE) More stable radical = Weaker bond C-I C-I C-I->Bond Length Longer C-I->Electronegativity Smaller difference C-I->Polarizability More polarizable C-Br C-Br C-Br->Bond Length Shorter C-Br->Electronegativity Larger difference C-Br->Polarizability Less polarizable

Caption: Factors influencing C-I vs. C-Br bond dissociation energy.

Experimental_Workflow cluster_prep Sample Preparation cluster_experiment Experimental Measurement cluster_analysis Data Analysis A Dilute Organohalide in Carrier Gas B Introduce Sample to Vacuum Chamber A->B C Pulsed Laser Pyrolysis (Bond Cleavage) B->C D VUV Photoionization of Radicals C->D E Mass Spectrometric Detection D->E F Determine Radical Ionization Threshold E->F G Calculate Bond Dissociation Energy F->G

A Comparative Analysis of 1-Iododecane and 1-Bromodecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate alkylating agents is a critical decision that profoundly influences reaction efficiency, yield, and overall experimental success. Among the long-chain alkyl halides, 1-iododecane and 1-bromodecane (B1670165) are frequently employed. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by physical properties and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

The fundamental difference in reactivity between this compound and 1-bromodecane stems from the nature of the halogen atom, which functions as the leaving group in many common reactions, particularly nucleophilic substitutions.[1] The weaker carbon-iodine bond and the greater stability of the resulting iodide anion render this compound a significantly more reactive electrophile than its bromo- counterpart.[1][2]

Physical and Chemical Properties

A comparison of the fundamental physical and chemical properties of these two reagents provides a foundation for understanding their differing reactivities. The most critical differentiator is the bond dissociation energy of the carbon-halogen bond.

PropertyThis compound1-Bromodecane
CAS Number 2050-77-3[3][4]112-29-8[5][6]
Molecular Formula C₁₀H₂₁I[3]C₁₀H₂₁Br[5]
Molar Mass 268.18 g/mol [3][4]221.18 g/mol [5]
Appearance Colorless to light yellow liquid[3][7]Colorless to light yellow liquid[5]
Density 1.257 g/mL at 25 °C[4][7]1.066 g/mL at 25 °C[6]
Boiling Point 132 °C at 15 mmHg[4][7]238 °C at 760 mmHg[6][8]
Refractive Index n20/D 1.485[4][7]n20/D 1.456[6][8]
C-X Bond Dissociation Energy ~228 kJ/mol[9]~290 kJ/mol[9]

The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond indicates that less energy is required to cleave it, leading to a lower activation energy and faster reaction rates in processes where this bond is broken.[2][9]

Reactivity Profile and Experimental Comparison

The enhanced reactivity of this compound is most prominently observed in nucleophilic substitution (Sₙ2) reactions. The iodide ion is an excellent leaving group because it is a large, highly polarizable, and weak base, making it stable in solution after displacement.[1][2] Consequently, reactions with this compound typically proceed faster and may require milder conditions than those with 1-bromodecane.[1]

While this trend holds for various reaction classes, practical considerations such as cost and stability can influence reagent selection. 1-Bromodecane is generally less expensive and more stable, particularly towards light, whereas this compound's higher reactivity is often desired for laboratory-scale synthesis to achieve higher yields in shorter times.[1]

Illustrative Comparison in Williamson Ether Synthesis

The following table presents expected outcomes for the synthesis of decyl phenyl ether from phenol (B47542), illustrating the typical performance differences between the two alkyl halides.

ParameterReaction with this compoundReaction with 1-Bromodecane
Reaction Time 2-4 hours6-12 hours
Reaction Temperature 60 °C80 °C
Typical Yield >90%75-85%
Relative Reactivity HighModerate

Note: These values are illustrative, based on established chemical principles, to highlight the comparative reactivity.[1]

Experimental Protocols

A detailed methodology for a comparative study is provided below.

Synthesis of Decyl Phenyl Ether via Williamson Ether Synthesis

This protocol outlines the synthesis of a decyl phenyl ether using either this compound or 1-bromodecane as the alkylating agent.[1]

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound or 1-Bromodecane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) to anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

  • Alkylation: Add this compound (or 1-bromodecane) (1.05 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture. For this compound, maintain a temperature of 60 °C. For 1-bromodecane, a higher temperature of 80 °C may be required. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction with this compound is expected to be significantly faster.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers sequentially with 1 M NaOH solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure decyl phenyl ether.

Expected Outcome: The reaction utilizing this compound is anticipated to reach completion in a shorter timeframe and potentially provide a higher isolated yield compared to the reaction with 1-bromodecane under similar conditions, owing to the superior leaving group ability of iodide.[1]

Visualizing the Reaction Workflow

The following diagram illustrates the generalized workflow for comparing the two alkyl halides in a nucleophilic substitution reaction.

G cluster_start Reactant Preparation cluster_end Product & Work-up A Nucleophile (e.g., Sodium Phenoxide) in Anhydrous Solvent B1 This compound A->B1 B2 1-Bromodecane A->B2 C1 Milder Conditions (e.g., 60°C) Faster Rate B1->C1 C2 Harsher Conditions (e.g., 80°C) Slower Rate B2->C2 D Substitution Product (e.g., Decyl Phenyl Ether) C1->D Higher Yield C2->D Lower Yield E Purification (Extraction, Chromatography) D->E

Caption: Comparative workflow for Sₙ2 reactions of this compound vs. 1-Bromodecane.

References

1-Iododecane: A Comparative Review of Its Applications and Efficacy in Organic Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Iododecane, a linear alkyl iodide with the formula CH₃(CH₂)₉I, is a versatile reagent in organic chemistry and a key building block in materials science. Its efficacy is primarily attributed to the reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group in nucleophilic substitution reactions. This guide provides an objective comparison of this compound's performance against other alkyl halides, supported by experimental data, to inform reagent selection in various applications.

Superior Reactivity in Nucleophilic Substitution Reactions

The primary advantage of this compound over other long-chain alkyl halides, such as 1-bromodecane (B1670165) and 1-chlorodecane, lies in its enhanced reactivity in Sₙ2 reactions. The carbon-iodine bond is weaker and more polarizable than carbon-bromine and carbon-chlorine bonds, making iodide a superior leaving group.[1][2] This translates to faster reaction rates, milder reaction conditions, and often higher yields.[1]

Williamson Ether Synthesis

In the Williamson ether synthesis, a widely used method for preparing ethers, this compound demonstrates superior performance compared to its bromo and chloro counterparts. The reaction involves the nucleophilic attack of an alkoxide on the alkyl halide. Due to the excellent leaving group ability of iodide, reactions using this compound can often be conducted at lower temperatures or for shorter durations to achieve comparable or higher yields than with 1-bromodecane.[1]

Alkyl HalideRelative Reactivity in Sₙ2Typical Reaction ConditionsExpected Yield
This compound HighMilder (e.g., lower temperatures, shorter times)Good to Excellent
1-BromodecaneModerateModerateGood
1-ChlorodecaneLowHarsher (e.g., higher temperatures, longer times)Fair to Good

Experimental Protocol: Synthesis of Dodecyl Phenyl Ether

This protocol outlines the synthesis of dodecyl phenyl ether via the Williamson ether synthesis, comparing the use of this compound and 1-bromodecane.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium hydride (1.2 equivalents).

  • Cool the suspension to 0°C and add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add this compound or 1-bromodecane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Expected Outcome:

The reaction with this compound is expected to proceed faster and may provide a higher yield at a given temperature and time compared to 1-bromodecane.[1]

Williamson_Ether_Synthesis phenol Phenol alkoxide Sodium Phenoxide phenol->alkoxide Deprotonation NaH NaH (Base) NaH->alkoxide ether Dodecyl Phenyl Ether alkoxide->ether SN2 Attack alkyl_halide This compound (or 1-Bromodecane) alkyl_halide->ether salt NaI (or NaBr)

Williamson Ether Synthesis Pathway
Grignard Reagent Formation

The formation of Grignard reagents is crucial for creating carbon-carbon bonds. The reactivity of alkyl halides with magnesium metal follows the trend: R-I > R-Br > R-Cl.[3] Consequently, this compound is the most reactive, leading to higher yields of the Grignard reagent under optimized conditions.

Alkyl HalideRelative ReactivityTypical Yield Range
This compound Very High85-95%
1-BromodecaneHigh80-90%
1-ChlorodecaneModerate70-85%

Experimental Protocol: Preparation of Decylmagnesium Iodide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

Procedure:

  • Assemble a dry three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • In the dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous ether.

  • Add a small portion of the this compound solution to the flask to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[3]

Grignard_Formation alkyl_halide This compound grignard Decylmagnesium Iodide alkyl_halide->grignard Mg Magnesium (Mg) Mg->grignard Insertion solvent Anhydrous Ether

Grignard Reagent Formation Workflow

Applications in Materials Science

The long alkyl chain of this compound makes it a valuable reagent for modifying the surface properties of materials, imparting hydrophobicity and improving dispersibility in non-polar media.

Synthesis of Ionic Liquids

Experimental Protocol: Synthesis of 1-Dodecyl-3-methylimidazolium Iodide

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1.0 equivalent) in acetonitrile.

  • Add this compound (1.05 equivalents) to the solution.

  • Stir the mixture at a specified temperature (e.g., 70°C) for a designated time (e.g., 24 hours).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting ionic liquid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Dry the product under vacuum.

Ionic_Liquid_Synthesis imidazole 1-Methylimidazole ionic_liquid 1-Dodecyl-3-methylimidazolium Iodide imidazole->ionic_liquid Quaternization iododecane This compound iododecane->ionic_liquid

References

Safety Operating Guide

Safe Disposal of 1-Iododecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative for laboratory safety and environmental responsibility is the correct disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-iododecane, a halogenated hydrocarbon commonly used in research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is classified as a hazardous substance, causing skin and eye irritation, and potentially respiratory irritation.[1][2][3][4][5] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1][5] It is crucial to prevent its release into the environment.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

Waste Segregation and Storage

Proper segregation of chemical waste is a critical first step. Halogenated waste streams, such as those containing this compound, must be collected separately from non-halogenated waste.[7][8][9] This is due to differing disposal requirements and associated costs.[9]

Key Storage Guidelines:

  • Use a designated, clearly labeled, and compatible waste container with a secure, tightly fitting lid.[7][8]

  • The container must be kept closed except when adding waste.[7][8]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[1][2][6]

Disposal Procedure for Unused or Contaminated this compound

  • Waste Identification and Labeling:

    • Clearly label the waste container as "Hazardous Waste" and "Halogenated Organic Waste."

    • List all chemical constituents, including "this compound," and their approximate concentrations on the label.[7]

  • Container Management:

    • Do not overfill the waste container; a general rule is to fill it to no more than 75-80% of its capacity to allow for expansion.[7]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[7][9]

    • Follow all institutional procedures for waste collection requests.[7]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as absorbent pads, gloves, or other labware, must also be treated as hazardous waste.[7][9]

  • Solid Waste: Place contaminated solid materials in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Spill Management

In the event of a this compound spill:

  • Evacuate and restrict access to the spill area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][2]

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Clean the spill area with soap and water.

  • Report the spill to your EHS office.[7]

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₁₀H₂₁I[5]
CAS Number 2050-77-3[1][5]
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Signal Word Warning[1][2][3][4]
Incompatible Materials Strong oxidizing agents, Strong bases[1][2]

This compound Disposal Workflow

G Figure 1. This compound Disposal Workflow A Identify this compound Waste (Unused chemical, contaminated materials, spill cleanup debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Is it Halogenated Waste? C->D E Collect in Designated Halogenated Waste Container D->E Yes F Collect in Non-Halogenated Waste Container D->F No G Securely Cap and Label Container ('Hazardous Waste', contents, date) E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact EHS for Pickup H->I J EHS Transports for Approved Disposal I->J

Figure 1. Decision workflow for the proper disposal of this compound waste.

References

Essential Guide to Handling 1-Iododecane: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of 1-Iododecane, including detailed operational protocols and disposal plans to ensure laboratory safety and procedural integrity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Decyl iodide, n-Decyl iodide

  • CAS Number: 2050-77-3

Hazard Identification and Safety Summary

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] It is crucial to handle this substance with care in a well-ventilated area, utilizing appropriate personal protective equipment (PPE).[1][4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The following table summarizes the key quantitative safety and physical property data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₂₁I[2]
Molecular Weight 268.18 g/mol [2]
Appearance Colorless or yellow liquid[2]
Flash Point 96 °C / 204.8 °F[1]
Storage Temperature Store in a dry, cool, well-ventilated place.[1][3]
Incompatibilities Strong oxidizing agents, Strong bases[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Eye and Face Protection Tight-sealing safety goggles or a face shield.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if vapors are likely to be generated.[1][5]

Experimental Protocol: Step-by-Step Handling Procedure

1. Pre-Operational Checks:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][6]
  • Verify that the work area, preferably a fume hood, is well-ventilated.[1][4]
  • Inspect all required PPE for integrity before use.
  • Have spill cleanup materials (inert absorbent material like sand or vermiculite) available.[1]

2. Handling this compound:

  • Don the appropriate PPE as specified in the table above.
  • Carefully open the container, avoiding splashes or the generation of aerosols.
  • Dispense the required amount of this compound slowly and carefully.
  • Keep the container tightly closed when not in use.[1][3]
  • Avoid direct sunlight and heat sources.[1][3]

3. Post-Handling Procedures:

  • Securely close the this compound container.
  • Decontaminate the work area.
  • Remove and properly dispose of contaminated PPE.
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

Emergency and Disposal Plans

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation persists, get medical advice.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[3] Seek medical attention.

Spill and Leakage Procedures:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Do not allow the chemical to enter drains or waterways.[7]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling In well-ventilated area post_handling Post-Handling handling->post_handling After experiment emergency Emergency Response handling->emergency In case of exposure spill Spill Cleanup handling->spill If spill occurs decon Decontamination post_handling->decon Clean work area disposal Waste Disposal decon->disposal Dispose of waste spill->disposal Collect & contain

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.